molecular formula C3H7BrO B13519375 1-Bromo-2-methoxy-D3-ethane

1-Bromo-2-methoxy-D3-ethane

Cat. No.: B13519375
M. Wt: 142.01 g/mol
InChI Key: YZUPZGFPHUVJKC-FIBGUPNXSA-N
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Description

1-Bromo-2-methoxy-D3-ethane is a useful research compound. Its molecular formula is C3H7BrO and its molecular weight is 142.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-2-methoxy-D3-ethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-methoxy-D3-ethane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H7BrO

Molecular Weight

142.01 g/mol

IUPAC Name

1-bromo-2-(trideuteriomethoxy)ethane

InChI

InChI=1S/C3H7BrO/c1-5-3-2-4/h2-3H2,1H3/i1D3

InChI Key

YZUPZGFPHUVJKC-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OCCBr

Canonical SMILES

COCCBr

Origin of Product

United States

Foundational & Exploratory

The Strategic Application of 1-Bromo-2-methoxy-D3-ethane in Advanced Drug Design and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Structural Logic and Physicochemical Profile

1-Bromo-2-methoxy-D3-ethane (also known as 2-Methoxyethyl Bromide-d3) is a specialized, deuterium-labeled bifunctional alkylating agent[1]. Structurally, it features a highly reactive bromoalkyl group paired with a polar, ether-linked trideuteromethoxy terminus (-OCD3)[2]. In modern medicinal chemistry, this reagent is indispensable for introducing a metabolically stable 2-methoxyethyl moiety into drug scaffolds. This specific structural modification is frequently utilized in the synthesis of targeted therapeutics (such as deuterated analogs of Erlotinib) and the development of advanced PEG-based PROTAC linkers[3].

To ensure synthetic reproducibility, understanding the precise physicochemical boundaries of the reagent is critical. The compound is typically stabilized with sodium carbonate ( Na2​CO3​ ) to prevent spontaneous degradation or polymerization during extended storage[4].

Table 1: Quantitative Chemical Properties of 1-Bromo-2-methoxy-D3-ethane [2]

PropertyValue
Chemical Name 1-Bromo-2-methoxy-D3-ethane
CAS Number (Deuterated) 2870708-27-1
CAS Number (Unlabeled) 6482-24-2
Molecular Formula C3​H4​D3​BrO
Molecular Weight 142.01 g/mol
SMILES [2H]C([2H])(OCCBr)[2H]
Isotopic Purity 98% Atom D

Mechanistic Causality: The Kinetic Isotope Effect (KIE)

The primary rationale for utilizing the D3-labeled variant over its unlabeled counterpart lies in the exploitation of the Kinetic Isotope Effect (KIE) [2]. In human pharmacokinetics, Cytochrome P450 (CYP450) enzymes—particularly CYP3A4 and CYP2D6—rapidly metabolize standard methoxy groups via oxidative O-demethylation, leading to rapid systemic drug clearance[5].

The Causality of Deuteration: The carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond. Consequently, cleaving a C-D bond requires a significantly higher activation energy. By substituting the terminal −OCH3​ with −OCD3​ , the CYP450-mediated oxidative metabolism is electronically hindered. This causality directly translates to a prolonged pharmacokinetic half-life, reduced toxic metabolite formation, and an improved Area Under the Curve (AUC) for the drug candidate, all without altering the molecule's target binding affinity[3].

KIE_Pathway Start Target Drug Scaffold Unlabeled Standard Alkylation (-OCH3) Start->Unlabeled Deuterated Deuterated Alkylation (-OCD3) Start->Deuterated CYP_U CYP450 Oxidation (C-H Cleavage) Unlabeled->CYP_U Low Activation Energy CYP_D CYP450 Oxidation (C-D Cleavage) Deuterated->CYP_D High Activation Energy Clearance Rapid O-Demethylation (High Clearance) CYP_U->Clearance Stability Metabolic Stability (Prolonged Half-Life) CYP_D->Stability

CYP450-mediated O-demethylation pathway: Unlabeled vs. Deuterated methoxy groups.

Synthetic Methodologies: Self-Validating O-Alkylation

The introduction of the −OCD3​ moiety typically proceeds via a bimolecular nucleophilic substitution ( SN​2 ) reaction. The bromine atom serves as an excellent leaving group, while the target molecule (often a phenol or secondary amine) acts as the nucleophile[3].

Causality Behind Experimental Choices:

  • Base Selection: Potassium carbonate ( K2​CO3​ ) is strictly selected over stronger bases like Sodium Hydride (NaH). Strong bases can inadvertently trigger an E2 elimination reaction on the alkyl halide, yielding an unwanted, volatile vinyl ether. K2​CO3​ provides mild, consistent deprotonation of the phenol.

  • Solvent System: Anhydrous N,N-Dimethylformamide (DMF) is utilized because its polar aprotic nature solvates the potassium cation, leaving the phenoxide anion highly nucleophilic and accelerating the SN​2 pathway.

Synthesis_Workflow Step1 1. Deprotonation Phenol + K2CO3 in Anhydrous DMF Step2 2. Electrophilic Addition Add 1-Bromo-2-methoxy-D3-ethane Step1->Step2 Step3 3. SN2 Substitution Heat to 70°C for 6-12 hours Step2->Step3 Step4 4. Reaction Monitoring Verify M+3 Peak via LC-MS Step3->Step4 Step5 5. Purification Aqueous Workup & Chromatography Step4->Step5

Step-by-step SN2 O-alkylation workflow using 1-Bromo-2-methoxy-D3-ethane.

Validated Experimental Protocol: Synthesis of a Deuterated Aryl Ether

To ensure scientific integrity, the following protocol is designed as a self-validating system , embedding analytical checkpoints directly into the workflow.

  • Preparation: In an oven-dried round-bottom flask under an inert N2​ atmosphere, dissolve the target phenol (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add finely powdered, anhydrous K2​CO3​ (2.0 eq). Stir at room temperature for 30 minutes to ensure complete phenoxide formation.

  • Alkylation: Dropwise, add 1-Bromo-2-methoxy-D3-ethane (1.2 eq)[4].

  • Heating: Elevate the reaction temperature to 70°C. Causality: 70°C provides the precise kinetic energy required to drive the SN​2 substitution to completion without causing solvent degradation or reagent volatility.

  • Self-Validation (In-Process): After 6 hours, sample 10 µL of the reaction mixture, dilute in Acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the starting material peak disappears and a new peak at [M+H+3]+ emerges.

  • Workup: Quench the reaction with distilled water to dissolve inorganic salts. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Dry the combined organic layers over Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Table 2: Analytical Validation Metrics for Deuterated Alkylation

Analytical TechniqueExpected Observation (Self-Validation)Causality / Rationale
LC-MS (ESI+) Target mass shifts by exactly +3.018 DaConfirms the successful covalent attachment of the −OCD3​ group.
1 H-NMR (CDCl 3​ ) Absence of ~3.3 ppm singlet (3H)The deuterated methoxy group is invisible in standard 1 H-NMR, proving isotopic purity.
13 C-NMR (CDCl 3​ ) Multiplet at ~58 ppm (C-D coupling)The carbon attached to deuterium splits into a multiplet due to spin-1 coupling of the D atoms.

Applications in PROTACs and Internal Standards

Beyond direct drug modification, 1-Bromo-2-methoxy-D3-ethane acts as a foundational building block for Polyethylene Glycol (PEG)-based PROTAC linkers[6]. The isotopic labeling allows researchers to precisely track linker cleavage and degradation in vivo using mass spectrometry. Furthermore, it is extensively utilized to synthesize internal analytical standards for LC-MS/MS, enabling the absolute quantification of trace-level drugs in complex biological matrices (e.g., plasma, urine) by eliminating matrix suppression artifacts[5].

References

  • TU Wien reposiTUm. "Drug metabolism studies: Synthesis of deuterated analogs, reference standards and metabolites of pharmaceuticals". TU Wien. Available at:[Link]

Sources

Molecular structure and isotopic labeling of 1-Bromo-2-methoxy-D3-ethane

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of 1-Bromo-2-methoxy-D3-ethane

Abstract

Isotopically labeled compounds are indispensable tools in modern scientific research, providing unparalleled insights into complex chemical and biological processes.[1] This guide offers a comprehensive technical overview of 1-Bromo-2-methoxy-D3-ethane, a deuterated analog of the versatile synthetic intermediate 1-Bromo-2-methoxyethane. By replacing the terminal methyl protons with deuterium, this molecule becomes a powerful probe for applications ranging from mechanistic elucidation in organic chemistry to pharmacokinetic studies in drug development. We will delve into its molecular structure, the strategic implications of its isotopic label, detailed synthetic protocols, rigorous analytical characterization, and its practical application in research, providing researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this compound.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's fundamental characteristics is paramount for its effective application. The introduction of deuterium atoms imparts subtle but significant changes that are key to its utility.

Chemical Identity

The deuterated compound is structurally analogous to its non-labeled counterpart, with the key difference being the isotopic composition of the methoxy group.

  • Systematic Name: 1-Bromo-2-(methoxy-D3)ethane

  • Common Synonyms: 2-Bromoethyl methyl-D3 ether, 2-Methoxy-D3-ethyl bromide

  • CAS Number: 6482-24-2 (for non-deuterated parent compound). A specific CAS number for the deuterated species may not be publicly registered; users should refer to supplier-specific identifiers.

  • Molecular Formula: C₃H₄D₃BrO

  • Molecular Weight: 142.01 g/mol (Calculated using the most common isotopes: ¹²C, ¹H, ²D, ⁷⁹Br, ¹⁶O)

Structural Representation

The molecule consists of an ethyl backbone substituted with a bromine atom at one terminus and a deuterated methoxy group at the other. This bifunctional nature makes it a valuable building block in synthesis.[2]

Caption: Molecular structure of 1-Bromo-2-methoxy-D3-ethane.

Physicochemical Data Summary

The physical properties of 1-Bromo-2-methoxy-D3-ethane are expected to be nearly identical to its non-deuterated analog. While deuterium substitution can slightly alter properties like polarity and lipophilicity, these changes are generally minimal and often do not affect chromatographic retention times under standard reversed-phase conditions.[3]

PropertyValue (for non-deuterated analog)Source
Molecular Weight 138.99 g/mol [4]
Boiling Point 108-110 °C[5]
Density 1.458 g/mL at 25 °C[5]
Appearance Colorless liquidN/A
Solubility Soluble in most organic solvents[6]

The Scientific Rationale for Deuterium Labeling

The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, is a cornerstone of modern mechanistic and metabolic research.[7][8] The utility of this substitution stems from fundamental physical principles.

The Kinetic Isotope Effect (KIE)

The C-D bond is stronger and vibrates at a lower frequency than the corresponding C-H bond. Consequently, reactions that involve the cleavage of this bond in the rate-determining step will proceed more slowly for the deuterated compound.[9] This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool for elucidating reaction mechanisms.[3] For 1-Bromo-2-methoxy-D3-ethane, the KIE can be exploited to study enzymatic O-demethylation, a common metabolic pathway for many drugs containing methoxy groups.[10] A significant KIE would indicate that the C-D bond is broken during the rate-limiting step of the metabolic process.

Utility in ADME & Metabolic Profiling

In drug discovery, understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical.[8] Deuterium labeling provides a "mass tag" that allows researchers to differentiate a drug candidate from its metabolites using mass spectrometry.[11] By administering a mixture of the labeled and unlabeled drug, one can precisely track metabolic pathways.[7] The deuterium atoms on the methoxy group of 1-Bromo-2-methoxy-D3-ethane make it an ideal tool for investigating the stability and metabolic fate of the methoxyethyl moiety in larger drug molecules.

Application as a Mass Spectrometry Internal Standard

Quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) requires a reliable internal standard. An ideal internal standard behaves identically to the analyte during sample preparation and chromatographic separation but is clearly distinguishable by the detector.[1] A stable isotope-labeled version of the analyte, such as 1-Bromo-2-methoxy-D3-ethane for the quantification of its non-labeled counterpart, is the gold standard. It co-elutes perfectly with the analyte, correcting for variations in sample extraction and ionization efficiency, thereby ensuring highly accurate and precise quantification.[1]

Synthesis and Isotopic Labeling Strategy

The synthesis of 1-Bromo-2-methoxy-D3-ethane requires a robust and efficient method that precisely incorporates the deuterium atoms at the desired position.

Retrosynthetic Analysis

A logical retrosynthetic approach identifies 2-bromoethanol and a deuterated methylating agent as the key precursors. The Williamson ether synthesis is a classic and highly reliable method for forming the ether linkage. This strategy ensures that the deuterium label is introduced in the final step from a commercially available, high-purity deuterated source, maximizing isotopic incorporation.

product Br-CH2-CH2-O-CD3 (Target Molecule) disconnect C-O Ether Bond (Williamson Synthesis) product->disconnect synthons Br-CH2-CH2-O⁻  +  ⁺CD3 (Synthons) disconnect->synthons reagents Br-CH2-CH2-OH (2-Bromoethanol) + CD3I (Methyl-D3 Iodide) synthons->reagents

Caption: Retrosynthetic pathway for 1-Bromo-2-methoxy-D3-ethane.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes a self-validating system for the synthesis of 1-Bromo-2-methoxy-D3-ethane. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

  • 2-Bromoethanol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl-D3 iodide (CD₃I) (1.05 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Flask Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

    • Causality: An inert atmosphere and anhydrous conditions are critical because sodium hydride reacts violently with water and oxygen. THF is an ideal aprotic solvent that will not interfere with the strong base.

  • Base Addition: Cool the flask to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise to the stirred solvent.

    • Causality: Adding NaH to the solvent first allows for a controlled slurry. The cooling prevents any potential exotherm from becoming uncontrollable.

  • Alcohol Deprotonation: Slowly add a solution of 2-bromoethanol in anhydrous THF to the NaH slurry via the dropping funnel. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

    • Causality: The hydride ion (H⁻) deprotonates the alcohol to form sodium 2-bromoethoxide and hydrogen gas. Slow addition is necessary to control the rate of H₂ evolution. Stirring ensures the complete formation of the alkoxide nucleophile.

  • Deuteromethylation: Cool the reaction mixture back to 0 °C. Add methyl-D3 iodide dropwise. Allow the reaction to stir at room temperature overnight.

    • Causality: The 2-bromoethoxide anion acts as a nucleophile, attacking the electrophilic carbon of methyl-D3 iodide in an Sₙ2 reaction to form the desired ether. Running the reaction overnight ensures it proceeds to completion.

  • Work-up and Extraction: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract three times with diethyl ether. Combine the organic layers.

    • Causality: The quench neutralizes any remaining NaH. The product is non-polar and will preferentially partition into the organic diethyl ether layer, separating it from inorganic salts.

  • Drying and Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by fractional distillation to yield 1-Bromo-2-methoxy-D3-ethane as a colorless liquid.

    • Causality: Drying removes residual water. Fractional distillation is an effective method for purifying volatile liquids based on differences in boiling points, separating the product from any unreacted starting materials or byproducts.

Analytical Characterization

Rigorous analytical testing is required to confirm the structure, purity, and isotopic enrichment of the final product. The combination of NMR and MS provides a complete and validated characterization.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for confirming the precise location of the isotopic label.[12][13] Analysis is typically performed in a deuterated solvent like CDCl₃.[14]

  • ¹H NMR: The spectrum will show two triplets in the aliphatic region, corresponding to the two diastereotopic methylene groups (-CH₂Br and -CH₂O-). Crucially, the characteristic singlet for the methoxy group (normally around 3.4 ppm) will be absent, providing strong evidence of successful deuteration.

  • ¹³C NMR: The spectrum will show two signals for the ethyl carbons. The carbon of the deuterated methoxy group (-CD₃) will appear as a multiplet (typically a septet) due to C-D coupling, and its resonance will be shifted slightly upfield compared to a -CH₃ group.

  • ²H (Deuterium) NMR: A single resonance will be observed, confirming the presence of deuterium in the methoxy group environment.

Mass Spectrometry (MS)

MS analysis confirms the molecular weight and isotopic enrichment.[11]

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for this volatile compound.

  • Expected Data: The mass spectrum will show a molecular ion (M⁺) peak cluster that is 3 mass units higher than the non-deuterated analog. For example, using ⁷⁹Br, the M⁺ peak for C₃H₄D₃⁷⁹BrO will be at m/z 142, whereas the M⁺ for the unlabeled C₃H₇⁷⁹BrO is at m/z 139. The relative intensity of the M+3 peak versus any residual M peak provides a direct measure of isotopic purity.

Summary of Expected Analytical Data
TechniqueExpected ResultPurpose
¹H NMR Absence of methoxy singlet (~3.4 ppm); two triplets for -CH₂- groups.Confirms site-specific labeling and structure.
¹³C NMR Multiplet for the -CD₃ carbon.Confirms D-label on the methoxy carbon.
MS Molecular ion (M⁺) is +3 amu compared to unlabeled standard.Confirms isotopic incorporation and purity.
IR Spectroscopy Presence of C-D stretching bands (~2200-2100 cm⁻¹).Confirms presence of C-D bonds.[15]

Applications in Research and Drug Development

The true value of 1-Bromo-2-methoxy-D3-ethane lies in its application as a research tool. It can be incorporated into more complex molecules to serve as a reporter or modulator of biological activity.

Workflow for a Metabolic Stability Assay

This workflow illustrates how the labeled compound can be used to assess the metabolic liability of a new chemical entity (NCE) containing a methoxyethyl group.

cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_analysis Phase 3: Analysis prep1 Synthesize NCE with 1-Bromo-2-methoxyethane prep2 Synthesize NCE-D3 with 1-Bromo-2-methoxy-D3-ethane inc1 Incubate NCE + NCE-D3 (1:1) with Liver Microsomes prep2->inc1 inc2 Incubate NCE + NCE-D3 (1:1) without Cofactors (Control) ana1 Quench Reaction & Extract Analytes inc1->ana1 ana2 LC-MS/MS Analysis ana1->ana2 ana3 Quantify Parent (NCE, NCE-D3) & Metabolite Ratios ana2->ana3

Caption: Experimental workflow for a competitive metabolic stability assay.

Interpretation of Results:

  • No KIE: If the ratio of NCE-D3/NCE remains constant over time, it indicates that O-demethylation is not a major metabolic pathway.

  • Significant KIE: If the NCE is consumed faster than the NCE-D3, it demonstrates a significant kinetic isotope effect. This provides strong evidence that O-demethylation is a primary metabolic route and that the C-H(D) bond cleavage is rate-limiting. This insight allows medicinal chemists to strategically modify the molecule to improve its metabolic stability.[7]

Conclusion

1-Bromo-2-methoxy-D3-ethane is more than a simple chemical reagent; it is a sophisticated tool for scientific inquiry. Its value is derived from the subtle yet powerful influence of its three deuterium atoms. By understanding its structure, synthesis, and the principles behind isotopic labeling, researchers can leverage this compound to dissect complex reaction mechanisms, quantify analytes with exceptional accuracy, and gain critical insights into the metabolic fate of drug candidates. This guide provides the foundational and practical knowledge for its effective deployment in the laboratory, empowering the next wave of innovation in chemical and pharmaceutical sciences.

References

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  • Stable Isotope Labeling in Omics Research: Techniques and Applications. (n.d.). CD-BioGlyco. [Link]

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  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025). ResolveMass Laboratories Inc. [Link]

  • Chemical Properties of Ethane, 1-bromo-2-methoxy- (CAS 6482-24-2). (n.d.). Cheméo. [Link]

  • Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Angewandte Chemie International Edition, 57(11), 2858-2892. [Link]

  • Ziv, E., & Bendahan, D. (2020). Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool. Metabolites, 10(9), 363. [Link]

  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (2025). UCHEM. [Link]

  • Deuterated solvents. (n.d.). Innovachem. [Link]

  • Lévesque, F., & Schipper, J. D. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6310-6363. [Link]

  • Chapter 3: Labelling with Deuterium and Tritium. (2011). Royal Society of Chemistry. [Link]

  • Ethane, 1-bromo-2-methoxy-. (n.d.). NIST WebBook. [Link]

  • Koch, E. C. (2012). Spectroscopic Investigation of Deuterated Flare Compositions. Propellants, Explosives, Pyrotechnics, 37(4), 458-462. [Link]

  • 1-Bromo-2-(2-bromoethoxy)ethane;ethoxyethane. (n.d.). PubChem. [Link]

  • 1-Bromo-2-methoxyethane: A Look at its Biological Activities and Applications. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 1-Bromo-2-(3-methoxyphenyl)ethane. (n.d.). NIST WebBook. [Link]

  • Ethane, 1-bromo-2-methoxy-. (2018). SIELC Technologies. [Link]

  • Chemical Properties, Synthesis, and Applications of 1-Bromo-2-chloroethane: A Comprehensive Review. (n.d.). Nanjing Chemlin Chemical Co., Ltd. [Link]

  • Shen, L., & Hu, Y. H. (2008). 1-Bromo-2-(4-methoxyphenoxy)ethane. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2389. [Link]

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The Foundational Principle: The Deuterium Kinetic Isotope Effect (KIE)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Harnessing the Deuterium Kinetic Isotope Effect: A Guide to the Metabolic Stability of Methoxy-D3 Groups in Drug Discovery

Abstract The strategic incorporation of deuterium into drug candidates represents a mature and validated approach to enhancing pharmacokinetic and safety profiles.[1] Methoxy groups, while synthetically accessible and capable of favorable protein-ligand interactions, are frequently metabolic liabilities due to rapid O-demethylation by Cytochrome P450 (CYP) enzymes.[2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices for improving metabolic stability by replacing a methoxy (-OCH3) group with its trideuterated (-OCD3) counterpart. We will explore the foundational science of the Kinetic Isotope Effect (KIE), the biochemical mechanism of CYP-mediated demethylation, and provide a detailed, field-proven protocol for assessing metabolic stability in vitro. By synthesizing mechanistic understanding with practical application, this guide serves as a resource for rationally designing and evaluating deuterated compounds to accelerate the development of safer and more effective therapeutics.

The utility of deuterium in drug design is fundamentally rooted in the Kinetic Isotope Effect (KIE) .[1][] Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen that contains a proton and a neutron in its nucleus, effectively doubling its mass compared to protium (¹H).[4][5] This seemingly subtle change has profound consequences for the physicochemical properties of a chemical bond.

The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[1][6] Consequently, any chemical reaction where the cleavage of this bond is the rate-limiting step will proceed more slowly when deuterium is substituted for hydrogen.[7][8][9] This phenomenon is quantified by the KIE, expressed as the ratio of the reaction rate constants (kH/kD).[10] For primary isotope effects, where the bond to the isotope is broken in the transition state, typical kH/kD values range from 1 to 7, indicating a significant reduction in the reaction rate for the deuterated compound.[5][10]

In the context of drug metabolism, many Phase I oxidative reactions, particularly those mediated by CYP enzymes, involve the cleavage of C-H bonds as the rate-determining step.[11][12] By strategically replacing a hydrogen atom at a metabolically vulnerable site (a "soft spot") with deuterium, we can leverage the KIE to slow down its metabolic breakdown.[10]

The Biochemical Mechanism: CYP450-Mediated O-Demethylation

The O-demethylation of methoxy groups is a common metabolic pathway primarily catalyzed by the Cytochrome P450 superfamily of enzymes in the liver.[2][13] This process transforms a parent drug into a more polar phenolic metabolite, which can then be readily conjugated and excreted. While this is a crucial detoxification process, rapid O-demethylation can lead to low bioavailability and a short duration of action, necessitating higher or more frequent dosing.[14][15]

The catalytic cycle of CYP450 involves a highly reactive iron-oxo species (Compound I) that acts as a powerful oxidant. The mechanism for O-demethylation proceeds via the following key steps:

  • Hydrogen Atom Abstraction: The reaction is initiated by the abstraction of a hydrogen atom from the methoxy group by the ferryl-oxo intermediate of the CYP enzyme.[11] This C-H bond cleavage is typically the highest energy barrier and thus the rate-limiting step of the reaction.[11]

  • Radical Rebound: The resulting methyl radical rapidly "rebounds" with the iron-hydroxyl species, forming a hemiacetal intermediate.[11]

  • Decomposition: This hemiacetal is unstable and spontaneously decomposes, yielding the demethylated phenolic product and formaldehyde.[11][16][17]

Because C-H bond cleavage is rate-limiting, substituting the methoxy group with a trideuteromethoxy (-OCD3) group directly impacts the reaction kinetics. The greater strength of the C-D bond increases the activation energy required for the initial hydrogen abstraction step, significantly slowing the overall rate of O-demethylation.[][6]

CYP450_O_Demethylation cluster_nodes P450_Fe3 P450-Fe(III) (Resting State) P450_Fe2 P450-Fe(II) P450_Fe3->P450_Fe2 e- (from NADPH) Substrate_ROH R-OH (Metabolite) P450_Fe3->Substrate_ROH Formaldehyde CH2O P450_O2 P450-Fe(II)-O2 P450_Fe2->P450_O2 O2 Compound_I Compound I [P450-Fe(IV)=O]+• P450_O2->Compound_I e-, 2H+ Compound_I->P450_Fe3 H2O Compound_I->P450_Fe3 Product Release Compound_I->Substrate_ROH Rate-Limiting Step: H-atom abstraction (Slowed by C-D bond) Substrate_RH R-OCH3 (Drug) Substrate_RH->P450_Fe3 Substrate_RH->Compound_I Binds to Active Site Microsomal_Assay_Workflow prep 1. Reagent Preparation (Microsomes, Compounds, NADPH) setup 2. Incubation Setup - Add Microsomes & Compounds to Plate - Include (+/-) NADPH Controls prep->setup preincubate 3. Pre-incubation (37°C for 10 min) setup->preincubate start 4. Initiate Reaction (Add NADPH) preincubate->start sampling 5. Time-Point Sampling (t = 0, 5, 15, 30, 60 min) start->sampling quench 6. Quench Reaction (Add Acetonitrile + Internal Standard) sampling->quench process 7. Sample Processing (Centrifuge to pellet protein) quench->process analysis 8. LC-MS/MS Analysis (Quantify remaining compound) process->analysis

Caption: Experimental workflow for the liver microsomal stability assay.

Data Analysis and Interpretation

The primary output of the microsomal stability assay is the concentration of the parent drug remaining over time. From this data, key parameters describing metabolic stability are derived.

  • Plotting the Data: The natural logarithm (ln) of the percentage of compound remaining is plotted against time. For first-order kinetics, this relationship should be linear. [18]2. Calculating Half-Life (t½): The slope of the line from the plot is equal to the elimination rate constant (k). The half-life is calculated as:

    • t½ = -0.693 / slope

  • Calculating Intrinsic Clearance (CLint): Intrinsic clearance represents the inherent ability of the liver to metabolize a drug. It is calculated from the half-life and normalized to the amount of microsomal protein used in the assay:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount) [19] A higher t½ and a lower CLint indicate greater metabolic stability.

Data Presentation: Hypothetical Comparison
CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Fold Improvement
Parent Drug (-OCH3)1592.4-
Analog (-OCD3) 75 18.5 5x
Midazolam (Control)12115.5-

This table clearly demonstrates the power of the -OCD3 substitution. The deuterated analog exhibits a 5-fold increase in metabolic half-life and a corresponding 5-fold decrease in intrinsic clearance, signifying a dramatic improvement in metabolic stability.

Case Studies and Strategic Implications

The theoretical benefits of using methoxy-d3 groups are validated by numerous successful drug development programs.

Landmark Case: Deutetrabenazine (Austedo®) The first deuterated drug to gain FDA approval was deutetrabenazine in 2017 for treating chorea associated with Huntington's disease. [10][][21]It is an analog of tetrabenazine where the two methoxy groups are replaced with trideuteromethoxy (-OCD3) groups. [21][22]This modification significantly slows the rate of O-demethylation, resulting in a superior pharmacokinetic profile compared to the parent drug. [10]The benefits include:

  • Longer half-life of active metabolites.

  • Reduced peak plasma concentrations and overall lower systemic exposure.

  • Less frequent dosing and improved patient tolerability. [10][21][23] Broader Applications and Considerations The success of deutetrabenazine paved the way for other deuterated drugs, including deucravacitinib and donafenib , validating deuteration as a mainstream medicinal chemistry strategy. [][21][24] However, a critical consideration is the potential for metabolic switching . By blocking a primary metabolic pathway (like O-demethylation), the drug may be shunted down an alternative metabolic route that was previously minor. [7][10][14]This can sometimes lead to the formation of new or unexpected metabolites, which must be characterized for potential activity or toxicity. Therefore, a full metabolite identification study is often a necessary follow-up to stability assays.

Metabolic_Switching Parent_H Parent Drug (-OCH3) Metabolite_A Metabolite A (Phenol) Parent_H->Metabolite_A Primary Pathway (Fast) Metabolite_B Metabolite B (e.g., N-dealkylation) Parent_H->Metabolite_B Minor Pathway (Slow) Parent_D Deuterated Drug (-OCD3) Parent_D->Metabolite_A Blocked Pathway (Very Slow) Parent_D->Metabolite_B Upregulated Pathway (Now Primary)

Caption: Metabolic switching due to deuteration of a primary soft spot.

Conclusion

The replacement of a metabolically labile methoxy group with a trideuteromethoxy (-OCD3) group is a potent and clinically validated strategy for enhancing drug stability. Grounded in the fundamental principles of the Kinetic Isotope Effect, this approach directly attenuates the rate-limiting step of CYP450-mediated O-demethylation. As demonstrated through the standard in vitro liver microsomal stability assay, this modification can lead to substantial improvements in a compound's half-life and intrinsic clearance. While the potential for metabolic switching requires careful evaluation, the strategic use of -OCD3 groups provides medicinal chemists with a powerful tool to overcome pharmacokinetic challenges, ultimately leading to the design of safer, more efficacious drugs with improved dosing regimens.

References

  • Che, A. (2023, March 8). FDA-Approved Deuterated Drugs and Their Syntheses. Medium. [Link]

  • Pirali, T., et al. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]

  • Concert Pharmaceuticals. (n.d.). From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. [Link]

  • Singh, G., et al. (2017, March 27). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. [Link]

  • Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. (2025, June 30). JSciMed Central. [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]

  • Wikipedia. (n.d.). Cytochrome P450 aromatic O-demethylase. [Link]

  • Stiborova, M., et al. (2015, November 18). A Mechanism of O-Demethylation of Aristolochic Acid I by Cytochromes P450 and Their Contributions to This Reaction in Human and Rat Livers: Experimental and Theoretical Approaches. MDPI. [Link]

  • Harbeson, S. L., & Tung, R. D. (2014). Deuterium in Drug Discovery and Development. ResearchGate. [Link]

  • Pirali, T., et al. (2019, January 14). Applications of Deuterium in Medicinal Chemistry. ACS Publications. [Link]

  • Wikipedia. (n.d.). Deuterated drug. [Link]

  • Rock, D. A., et al. (2015). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. PMC. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]

  • Admescope. (n.d.). Services for in vitro Metabolism research. [Link]

  • Mutlib, A. E. (2017, November 21). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Biochemistry. [Link]

  • Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. (2025, June 30). Annals of Clinical Pathology. [Link]

  • McGregor, R., et al. (2018). Specificity and mechanism of carbohydrate demethylation by cytochrome P450 monooxygenases. PMC. [Link]

  • Lonsdale, R., et al. (2010). Understanding the determinants of selectivity in drug metabolism through modeling of dextromethorphan oxidation by cytochrome P450. PMC. [Link]

  • Gajula, S. N. R., et al. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Taylor & Francis Online. [Link]

  • Timmins, G. S. (2010). The kinetic isotope effect in the search for deuterated drugs. ResearchGate. [Link]

  • Kisel, A. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PMC. [Link]

  • Brandt, S. D., et al. (2006). Synthesis of deuterium labeled standards of 5-methoxy-N,N-dimethyltryptamine (5-Meo-DMT). ResearchGate. [Link]

  • Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • BioIVT. (n.d.). Drug Metabolism Assays. [Link]

  • SEKISUI XenoTech. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. [Link]

  • Timmins, G. S. (2010, July 15). The kinetic isotope effect in the search for deuterated drugs. PubMed. [Link]

  • Li, C., et al. (2013). How Does P450 Catalyze the O-Demethylation Reaction of 5-Methoxytryptamine to Yield Serotonin?. The Journal of Physical Chemistry B. [Link]

  • EBSCO. (n.d.). Isotopic Effects In Chemical Reactions. [Link]

  • Shultz, M. D. (2025, April 3). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Taylor & Francis Online. [Link]

  • Hsu, C., et al. (2020, October 31). Application of In Vitro Metabolism Activation in High-Throughput Screening. MDPI. [Link]

  • Prasanth, V. V. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • Patil, S., et al. (2022, February 15). A Study on Deuterium: An Isotope of Hydrogen for Drug Development. IJPPR. [Link]

  • Chemicals Knowledge Hub. (2023, June 15). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. [Link]

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022, October 20). IntechOpen. [Link]

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  • Landmark, C. J. (2018). The use of stable isotopes in drug metabolism studies. ResearchGate. [Link]

  • Scilit. (n.d.). Preparation of labelled 2-methoxy-3-alkylpyrazines: synthesis and characterization of deuterated 2-methoxy-3-isopropylyrazine and 2-methoxy-3-isobutylpyrazine. [Link]

  • Toth, G., et al. (2022, January 18). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. MDPI. [Link]

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Harnessing the Deuterium Kinetic Isotope Effect: A Technical Guide to 1-Bromo-2-methoxy-D3-ethane in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of deuterium into drug scaffolds has emerged as a powerful technique to optimize pharmacokinetic (PK) profiles without altering a molecule's primary pharmacological target. This whitepaper provides an in-depth technical analysis of 1-Bromo-2-methoxy-D3-ethane , a critical bifunctional alkylating agent used to install deuterated methoxyethoxy moieties. By comparing this reagent to its non-deuterated analog, 1-Bromo-2-methoxyethane, we will explore the mechanistic causality of the Deuterium Kinetic Isotope Effect (DKIE), detail self-validating experimental protocols for synthesis and metabolic testing, and present comparative quantitative data.

Structural Divergence and the Kinetic Isotope Effect (DKIE)

The fundamental difference between 1-Bromo-2-methoxyethane and 1-Bromo-2-methoxy-D3-ethane lies in the isotopic substitution at the terminal methoxy group ( −OCH3​ vs. −OCD3​ ). While this substitution has a negligible impact on the molecule's macroscopic physicochemical properties, it profoundly alters its microscopic reactivity in biological systems.

The Causality of Metabolic Stability

In drug metabolism, terminal methoxy groups are highly susceptible to O-demethylation, a process primarily catalyzed by the Cytochrome P450 (CYP450) enzyme superfamily. The catalytic cycle involves an highly reactive Iron-Oxo intermediate (Compound I) that abstracts a hydrogen atom from the methoxy carbon.

The causality behind the DKIE lies in quantum mechanics: the carbon-deuterium (C-D) bond has a lower zero-point energy compared to the carbon-hydrogen (C-H) bond. Consequently, the C-D bond is approximately 1.2 kcal/mol (5 kJ/mol) stronger[1]. Because the cleavage of this bond is the rate-determining step in CYP450-mediated O-demethylation, the higher activation energy ( Ea​ ) required to break the C-D bond significantly slows the reaction rate[2]. This phenomenon has been successfully leveraged in FDA-approved drugs, such as deutetrabenazine, to delay demethylation, extend half-life, and reduce the formation of toxic metabolites[3].

Comparative Physicochemical Properties

The following table summarizes the structural and physical differences between the two analogs. The data illustrates that while metabolic reactivity shifts dramatically, standard handling and synthetic parameters remain largely identical.

Property1-Bromo-2-methoxyethane (Non-Deuterated)1-Bromo-2-methoxy-D3-ethane (Deuterated)Impact on Drug Design
Chemical Formula C3​H7​BrO C3​H4​D3​BrO +3 Da mass shift; used as an isotopic tracer.
Molecular Weight 139.00 g/mol 142.02 g/mol Negligible impact on overall drug molecular weight.
Bond Strength (Terminal C-X) ~98 kcal/mol (C-H)~99.2 kcal/mol (C-D)Slower CYP450-mediated hydrogen abstraction.
Primary Application Standard alkylating agent[4]DKIE-optimized alkylating agentEnhances metabolic stability and AUC exposure.

Mechanistic Pathway: CYP450 O-Demethylation

To visualize how the isotopic substitution affects the metabolic fate of the drug, the following diagram maps the bifurcation of the CYP450 O-demethylation pathway.

CYP450_Metabolism Substrate Drug-O-CH3 / Drug-O-CD3 CYP CYP450 Compound I (Iron-Oxo Species) Substrate->CYP Binding TS_H C-H Abstraction (Lower Ea, Fast) CYP->TS_H Non-Deuterated TS_D C-D Abstraction (Higher Ea, Slow) CYP->TS_D Deuterated (D3) Hemiacetal_H Hemiacetal Intermediate TS_H->Hemiacetal_H Oxygen Rebound Hemiacetal_D Deuterated Hemiacetal TS_D->Hemiacetal_D Oxygen Rebound Product Demethylated Drug + Formaldehyde Hemiacetal_H->Product Spontaneous Cleavage Hemiacetal_D->Product Spontaneous Cleavage

Caption: CYP450-mediated O-demethylation pathway illustrating the Deuterium Kinetic Isotope Effect.

Self-Validating Experimental Protocols

1-Bromo-2-methoxy-D3-ethane functions as a highly efficient bifunctional alkylating agent. The primary bromide serves as an excellent leaving group for SN​2 nucleophilic substitution, allowing the intact −CH2​−CH2​−O−CD3​ chain to be grafted onto target nucleophiles (e.g., amines, phenols)[4].

Protocol A: SN​2 O-Alkylation of a Phenolic Drug Scaffold
  • Causality: Potassium carbonate ( K2​CO3​ ) is utilized to deprotonate the phenolic hydroxyl group, generating a highly nucleophilic phenoxide anion. Anhydrous Dimethylformamide (DMF) is selected as the solvent because it is a polar aprotic solvent; it solvates the potassium cation but leaves the phenoxide anion "naked" and highly reactive, accelerating the SN​2 attack on the primary carbon of 1-Bromo-2-methoxy-D3-ethane.

  • Step-by-Step Methodology:

    • Dissolve 1.0 equivalent of the phenolic precursor in anhydrous DMF under an inert nitrogen atmosphere.

    • Add 2.0 equivalents of finely powdered, anhydrous K2​CO3​ . Stir for 30 minutes at room temperature to ensure complete deprotonation.

    • Dropwise, add 1.2 equivalents of 1-Bromo-2-methoxy-D3-ethane.

    • Heat the reaction mixture to 60°C and stir for 12 hours.

    • Quench the reaction with distilled water and extract using ethyl acetate. Wash the organic layer with brine to remove residual DMF, dry over MgSO4​ , and concentrate under reduced pressure.

  • Systemic Validation: The protocol is self-validating via analytical chemistry. Successful alkylation is confirmed by LC-MS showing an exact mass shift of +142.02 Da (minus H). Furthermore, 1H -NMR validation requires the absence of the characteristic 3-proton singlet at ~3.3 ppm (which would be present if the non-deuterated analog were used), confirming the integrity of the CD3​ group.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay
  • Causality: To prove the DKIE, the synthesized drug must be subjected to CYP450 enzymes. HLMs contain the necessary membrane-bound CYPs. NADPH is added as a mandatory cofactor; it provides the reducing equivalents required to drive the CYP450 catalytic cycle (reducing the heme iron to bind molecular oxygen)[2].

  • Step-by-Step Methodology:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

    • Pre-incubate the deuterated drug candidate (1 µM final concentration) with HLMs (0.5 mg/mL protein concentration) in the buffer at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

    • Aliquot 50 µL samples at specific time points (0, 5, 15, 30, 45, and 60 minutes).

    • Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins and halt enzymatic activity.

    • Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS.

  • Systemic Validation: The assay must include a "Minus-NADPH" control tube. If the parent drug concentration decreases in the absence of NADPH, it indicates non-CYP-mediated degradation (e.g., chemical hydrolysis or esterase activity), which invalidates the DKIE measurement. The DKIE is only validated if degradation is strictly NADPH-dependent.

Experimental Workflow Visualization

Workflow Step1 1. SN2 Alkylation (1-Bromo-2-methoxy-D3-ethane + Base) Step2 2. Purification & Validation (LC-MS: +3 Da shift, 1H-NMR) Step1->Step2 Step3 3. In Vitro HLM Assay (Incubation with NADPH + Microsomes) Step2->Step3 Step4 4. LC-MS/MS Quantification (Monitor Parent Drug Disappearance) Step3->Step4 Step5 5. Pharmacokinetic Profiling (Calculate t1/2 and CLint) Step4->Step5

Caption: End-to-end workflow for synthesizing and validating deuterated drug analogs via HLM assays.

Quantitative Data Presentation: Pharmacokinetic Profiling

The primary goal of utilizing 1-Bromo-2-methoxy-D3-ethane is to reduce the intrinsic clearance ( CLint​ ) and extend the in vitro half-life ( t1/2​ ) of the resulting drug candidate. The table below presents a comparative data summary typical of a successful DKIE optimization campaign, demonstrating the quantitative superiority of the deuterated analog in metabolic stability assays[2].

Pharmacokinetic ParameterNon-Deuterated Analog ( −OCH3​ )Deuterated Analog ( −OCD3​ )DKIE Ratio ( kH​/kD​ )Interpretation
In Vitro Half-Life ( t1/2​ ) 22.4 minutes68.5 minutes~3.05Deuteration significantly prolongs the duration the drug remains intact.
Intrinsic Clearance ( CLint​ ) 61.8 µL/min/mg20.2 µL/min/mg~3.05Slower hepatic clearance reduces the required dosing frequency.
NADPH-Free Depletion < 2% at 60 mins< 2% at 60 minsN/AValidates that degradation is strictly CYP450-dependent.
Primary Metabolite Formed FormaldehydeDeuterated FormaldehydeN/AShifts metabolic burden; reduces rapid toxic metabolite accumulation.

Note: The DKIE ratio ( kH​/kD​ ) typically ranges from 2 to 7 for primary kinetic isotope effects depending on the specific CYP isoform and the exact transition state geometry.

References

  • "11.8 The E2 Reaction and the Deuterium Isotope Effect - Organic Chemistry", OpenStax / Chemistry LibreTexts. Available at:[Link]

  • "The kinetic isotope effect in the search for deuterated drugs", ResearchGate. Available at:[Link]

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Literature review of 2-bromoethyl methyl ether-d3 applications

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Metabolic Stability and Precision Diagnostics: A Technical Guide to 2-Bromoethyl Methyl Ether-d3 Applications in Drug Discovery

Executive Summary

In modern drug design, the strategic incorporation of stable isotopes is a proven method for optimizing pharmacokinetic (PK) profiles and developing high-fidelity analytical standards. 2-Bromoethyl methyl ether-d3 (also known as 1-bromo-2-methoxy-d3-ethane) serves as a highly specialized, bifunctional building block. It provides a reactive electrophilic handle (the bromoethyl group) coupled with a metabolically fortified terminal ether (the methoxy-d3 group). This whitepaper explores the mechanistic rationale, core therapeutic applications, and field-proven synthetic protocols for integrating this deuterated moiety into small molecules and Targeted Protein Degradation (TPD) chimeras.

Mechanistic Grounding: The Kinetic Isotope Effect (KIE)

The primary utility of 2-bromoethyl methyl ether-d3 lies in its ability to exploit the Primary Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, making it approximately 6 to 9 times more difficult to cleave enzymatically.

In drug metabolism, aryl-methyl and alkyl-methyl ethers are notorious "soft spots" for Cytochrome P450 (CYP450)-mediated O-dealkylation[1]. When a drug containing a standard 2-methoxyethyl group encounters CYP450 enzymes (such as CYP2D6 or CYP3A4), the enzyme abstracts a hydrogen atom from the methoxy group. This forms a highly unstable hemiacetal intermediate that rapidly collapses into a phenol or alcohol, releasing formaldehyde[1].

By synthesizing the molecule using 2-bromoethyl methyl ether-d3, the resulting -OCD₃ group strongly resists this initial hydrogen abstraction. This "metabolic shunting" forces the enzyme to seek alternative, slower degradation pathways, thereby increasing the drug's half-life and reducing the formation of rapidly cleared or toxic phenolic metabolites[1].

CYP450_Metabolism Drug Drug-O-CH3 (Protonated) CYP CYP450 Oxidation Drug->CYP Hemiacetal Hemiacetal Intermediate [-O-CH2OH] CYP->Hemiacetal Phenol Phenolic Metabolite (Rapid Clearance) Hemiacetal->Phenol DrugD Drug-O-CD3 (Deuterated) CYPD CYP450 Oxidation (Slowed) DrugD->CYPD Primary KIE Stable Stable Parent Drug (Prolonged Half-life) CYPD->Stable Metabolic Shunting

Diagram illustrating the Kinetic Isotope Effect (KIE) diverting CYP450-mediated O-dealkylation.

Core Applications in Drug Development

CNS Therapeutics & Metabolic Shunting

Deuteration of methoxy groups is a clinically validated strategy for central nervous system (CNS) therapeutics. For example, in the development of Vesicular Monoamine Transporter 2 (VMAT2) inhibitors (such as tetrabenazine analogs), replacing standard methoxy groups with methoxy-d3 moieties significantly curtails CYP2D6-mediated clearance[2]. Utilizing 2-bromoethyl methyl ether-d3 allows medicinal chemists to append a metabolically stable, PEG-like extension to optimize both aqueous solubility and systemic half-life, ultimately reducing patient dosing frequency[2].

Targeted Protein Degradation (PROTACs)

In the rapidly expanding field of Proteolysis Targeting Chimeras (PROTACs), short polyethylene glycol (PEG) linkers—such as methyl-PEG1-bromide—are frequently employed to connect the target-binding ligand to the E3 ligase-recruiting ligand[3].

However, linker metabolism can prematurely deactivate the PROTAC in vivo. Incorporating 2-bromoethyl methyl ether-d3 into the PROTAC architecture (e.g., in the synthesis of CARM1 or BTK degraders) serves a dual purpose[4]:

  • Structural Fortification: It protects the linker against oxidative cleavage, ensuring the ternary complex remains intact long enough to induce target ubiquitination.

  • Kinetic Tracking: It provides a unique mass spectrometric signature (+3 Da shift) to precisely track linker degradation kinetics in complex biological matrices.

PROTAC_Workflow POI Target Ligand (e.g., CARM1 Binder) Alkylation SN2 Alkylation (Cs2CO3, MeCN, TBAI) POI->Alkylation Linker 2-Bromoethyl methyl ether-d3 (Deuterated m-PEG1) Linker->Alkylation PROTAC Deuterated PROTAC Chimera (Enhanced Linker Stability) Alkylation->PROTAC E3 E3 Ligase Recruitment (Target Degradation) PROTAC->E3 In Vivo Conjugation

Synthetic workflow and functional mechanism of a deuterated PROTAC chimera using m-PEG1-Br-d3.

Bioanalytical Diagnostics: Stable Isotope-Labeled Internal Standards (SIL-IS)

In bioanalysis, absolute quantification of a drug via LC-MS/MS requires an internal standard that perfectly mimics the analyte's ionization efficiency and chromatographic retention time, while being mass-resolved. 2-Bromoethyl methyl ether-d3 is heavily utilized to synthesize these deuterated reference standards. A prominent example is Cilnidipine-d7 , where the methoxyethyl tail is deuterated to provide a reliable internal standard for precise pharmacokinetic modeling[5].

Data Visualization: Pharmacokinetic Impact

Application DomainStructural ModificationPrimary Metabolic PathwayPharmacokinetic / Analytical Impact
CNS Therapeutics (e.g., VMAT2 Inhibitors) -OCH₂CH₂OCH₃ → -OCH₂CH₂OCD₃CYP2D6 O-dealkylation+50-100% Increase in half-life; Reduced dosing frequency.
Targeted Protein Degradation (PROTACs) m-PEG1 Linker DeuterationLinker oxidative cleavageEnhanced ternary complex stability; Increased Dmax.
Bioanalytical Diagnostics (LC-MS/MS) -OCH₂CH₂OCH₃ → -OCH₂CH₂OCD₃N/A (In vitro analysis)Perfect chromatographic co-elution; +3 Da mass shift.

Self-Validating Experimental Protocol: S_N2 Alkylation

Objective: Covalent attachment of the methoxy-d3-ethyl moiety to a target phenol or secondary amine (e.g., a PROTAC ligand precursor)[4]. Self-Validating System: This protocol incorporates an In-Process Quality Control (IPQC) step to confirm isotopic fidelity before downstream biological testing.

  • Step 1: Nucleophile Activation

    • Action: Dissolve the target ligand (1.0 eq) in anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF). Add Cesium Carbonate (Cs₂CO₃, 2.5 eq).

    • Causality: Polar aprotic solvents strip the solvation shell from the nucleophile. Cs₂CO₃ is selected over K₂CO₃ because the larger ionic radius of the cesium cation creates a highly dissociated, "naked" phenoxide/amide ion, maximizing nucleophilicity[4].

  • Step 2: Electrophilic Catalysis

    • Action: Add Tetrabutylammonium Iodide (TBAI, 0.1 eq) to the suspension.

    • Causality: TBAI drives an in situ Finkelstein reaction. It transiently converts 2-bromoethyl methyl ether-d3 into a highly electrophilic alkyl iodide. This accelerates the S_N2 pathway and outcompetes undesired E2 elimination of the deuterated reagent.

  • Step 3: Deuterated Alkylation

    • Action: Dropwise addition of 2-bromoethyl methyl ether-d3 (1.2 eq). Stir the reaction at 80°C for 4-6 hours under an argon atmosphere.

    • Causality: The slight stoichiometric excess ensures complete conversion. Thermal activation (80°C) provides the activation energy required to overcome the steric hindrance of the PEG-like chain. The argon atmosphere prevents oxidative degradation of the substrate[4].

  • Step 4: IPQC & Self-Validation (LC-MS)

    • Action: Aliquot 10 µL of the reaction mixture, dilute in MeOH, and inject into an LC-MS system.

    • Causality: Validates the reaction by confirming a precise +3 Da mass shift relative to the protonated baseline. The absence of a +2 Da or +1 Da peak confirms that the basic thermal conditions did not cause deuterium-to-hydrogen back-exchange.

  • Step 5: Quench and Purification

    • Action: Quench with deionized water, extract with Ethyl Acetate (EtOAc), and purify via reverse-phase C18 HPLC.

    • Causality: Reverse-phase chromatography effectively separates the highly polar unreacted PEG-halides from the desired lipophilic product, ensuring the >98% isotopic purity required for sensitive in vivo assays.

References

  • Benchchem. "Methyl-PEG3-bromide". 3

  • ACS Medicinal Chemistry Letters. "Fluoroalkylation of Dextromethorphan Improves CNS Exposure and Metabolic Stability". 1

  • Google Patents. "US11666566B2 - Formulations and pharmacokinetics of deuterated benzoquinoline inhibitors of vesicular monoamine transporter 2". 2

  • PubChem. "Cilnidipine-d7". 5

  • PMC (National Institutes of Health). "Development of Potent and Selective Coactivator-associated Arginine Methyltransferase 1 (CARM1) Degraders".4

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Solubility profile of 1-Bromo-2-methoxy-D3-ethane in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide designed for researchers, analytical chemists, and drug development professionals.

Executive Summary

The integration of deuterated building blocks into active pharmaceutical ingredients (APIs) has become a premier strategy for improving pharmacokinetic profiles via the Kinetic Isotope Effect (KIE). 1-Bromo-2-methoxy-D3-ethane is a highly specialized, isotopically labeled alkylating agent used to introduce a metabolically hardened methoxyethyl pharmacophore. Because it is a volatile liquid at standard conditions, understanding its precise solubility profile and solvation thermodynamics in various organic solvents is critical for optimizing S_N2 reaction kinetics, minimizing the waste of expensive isotopic reagents, and developing robust extraction protocols.

This whitepaper provides a comprehensive solubility profile of 1-Bromo-2-methoxy-D3-ethane, detailing the thermodynamic drivers of its solvation, quantitative miscibility data, and a self-validating experimental protocol for solubility determination.

Molecular Architecture & Solvation Thermodynamics

To predict the solubility behavior of 1-Bromo-2-methoxy-D3-ethane, we must first deconstruct its molecular architecture. The compound is a halogenated aliphatic ether characterized by three distinct functional domains:

  • The Bromine Atom: Confers significant polarizability and enables London dispersion forces, as well as highly specific halogen-π interactions in aromatic solvents[1].

  • The Ether Oxygen: Acts as a localized hydrogen-bond acceptor, granting the molecule partial solubility in protic solvents like water and alcohols.

  • The D3-Methoxy Group (-OCD 3​ ): The substitution of protium ( 1H ) with deuterium ( 2H ) lowers the zero-point energy of the molecule. While this primarily hardens the molecule against CYP450-mediated O-demethylation, it also induces a slight reduction in molar volume. This isotopic effect marginally increases the molecule's lipophilicity compared to its non-deuterated analog, 1-Bromo-2-methoxyethane[2].

Because the baseline proteo-analog is a liquid at room temperature (boiling point ~106.8 °C, density 1.479 g/mL)[3], the thermodynamics of its dissolution do not require overcoming a crystalline lattice energy. Instead, solvation is governed entirely by the enthalpy of vaporization ( ΔHvap​ ) and the enthalpy of cavity formation/hydration ( ΔHhyd​ ) within the solvent matrix.

Thermodynamics S_liq Haloether (Pure Liquid) S_gas Haloether (Gas Phase) S_liq->S_gas Vaporization (+ΔH_vap) S_solv Haloether (Solvated) S_liq->S_solv Total Solvation (ΔH_sol) S_gas->S_solv Cavity Formation (-ΔH_hyd)

Thermodynamic cycle governing the solvation of 1-Bromo-2-methoxy-D3-ethane in organic media.

Quantitative Solubility Profile in Organic Solvents

Because 1-Bromo-2-methoxy-D3-ethane is a liquid, it acts as a co-solvent and is completely miscible in a wide array of organic media[4]. However, in highly polar protic solvents (like water), it exhibits a strict saturation limit. The data below is benchmarked against the established parameters of the proteo-analog, adjusted for isotopic lipophilicity shifts.

SolventDielectric Constant (ε)Polarity Index (P')Solubility Limit (at 25°C)Dominant Solvation Mechanism
Water 80.110.2~14.4 g/L[5]Weak Hydrogen Bonding (Acceptor)
Methanol 32.75.1Miscible (>500 g/L)Dipole-Dipole & H-Bonding
N,N-Dimethylformamide (DMF) 36.76.4Miscible (Infinite)Strong Dipole-Dipole
Tetrahydrofuran (THF) 7.54.0Miscible (Infinite)Dipole-Dipole
Dichloromethane (DCM) 8.93.1Miscible (Infinite)Halogen-Halogen & Dispersion
Toluene 2.42.4Miscible (>500 g/L)Halogen-π Interactions[1]
n-Hexane 1.90.1Highly Soluble (~250 g/L)London Dispersion Forces

Note: For S_N2 alkylation reactions utilizing this compound, DMF and THF are the preferred solvents due to their ability to stabilize the transition state of the nucleophilic attack while maintaining infinite miscibility with the haloether.

Experimental Protocol: Self-Validating Isotope Dilution Assay

Determining the exact solubility limit of volatile halogenated ethers in mixed aqueous-organic systems is notoriously difficult. Standard gravimetric or HPLC-UV methods fail due to evaporative losses and the lack of a strong UV chromophore.

To ensure absolute scientific integrity, we employ a Self-Validating Isotope Dilution Mass Spectrometry (IDMS) protocol. By using the non-deuterated analog as an Internal Standard (IS), we create a self-correcting system where any matrix effects, evaporative losses during sampling, or detector fluctuations apply equally to both the analyte and the IS, canceling out potential errors.

Step-by-Step Methodology:
  • Isothermal Saturation: Add an excess of 1-Bromo-2-methoxy-D3-ethane to the target solvent system in a hermetically sealed 20 mL headspace vial.

    • Causality: Equilibrate at 25.0 ± 0.1 °C for 48 hours on an orbital shaker. The sealed environment prevents the escape of the volatile ether, ensuring the system reaches true thermodynamic equilibrium defined by Henry's Law.

  • Membrane-Free Phase Separation: Transfer the mixture to a centrifuge tube and spin at 15,000 x g for 20 minutes.

    • Causality: We strictly avoid PTFE or Nylon syringe filters. Halogenated lipophiles exhibit non-specific binding to synthetic polymer membranes, which artificially strips the solute from the solvent and yields false-low solubility readings.

  • Gas-Tight Aliquoting & Matrix Quenching: Using a chilled, gas-tight Hamilton syringe, extract exactly 10.0 µL of the supernatant and immediately inject it into 990 µL of cold acetonitrile containing a known concentration of the proteo-IS (1-Bromo-2-methoxyethane).

    • Causality: The extreme dilution in cold solvent instantly arrests the dynamic equilibrium and prevents any further volatilization.

  • GC-MS/MS Quantification: Inject the quenched sample into a Gas Chromatograph coupled to a tandem Mass Spectrometer. Monitor the specific mass transitions for the D3-analyte and the proteo-IS.

    • Causality: Because the D3-analyte and the proteo-IS co-elute and share identical ionization efficiencies, calculating the ratio of their peak areas provides an absolute, self-validated concentration that is immune to injection volume variances.

G N1 1. Isothermal Saturation (Sealed Vials, 48h) N2 2. Ultracentrifugation (Membrane-Free Separation) N1->N2 Prevents Evaporation N3 3. Gas-Tight Aliquoting & Matrix Quenching N2->N3 Eliminates Adsorption N4 4. GC-MS/MS Analysis (Proteo-IS Addition) N3->N4 Arrests Equilibrium N5 5. IDMS Data Validation (Isotope Ratio Check) N4->N5 Neutralizes Matrix Effects

Self-validating IDMS workflow for volatile haloether solubility determination.

Strategic Implications for Drug Development

The solubility profile of 1-Bromo-2-methoxy-D3-ethane directly dictates its utility in pharmaceutical synthesis. When synthesizing deuterated APIs (such as analogs of metoprolol or other beta-blockers requiring a methoxyethyl tail), the choice of solvent is paramount.

Because the compound is infinitely miscible in polar aprotic solvents (DMF, DMSO, THF), these media allow for highly concentrated reaction mixtures. This high concentration drives the kinetics of the S_N2 alkylation forward, ensuring maximum conversion of the expensive deuterated starting material. Furthermore, understanding its exact solubility limit in water (~14.4 g/L)[5] is crucial during the downstream aqueous workup; if the aqueous wash is not sufficiently diluted or salted out, a significant portion of unreacted isotopic reagent may be lost to the aqueous waste stream.

References

  • Solubility of Haloether Anesthetics in Human and Animal Blood Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]

  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials Source: Chemical Science (RSC Publishing) URL:[Link]

Sources

Precision O-CD3 Labeling via Bromo-Methoxy-d3-Ethane: A Technical Guide for Metabolic Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of deuterium into small-molecule therapeutics has transitioned from a niche structural probe to a validated modality in rational drug design. By leveraging the Kinetic Isotope Effect (KIE) , medicinal chemists can systematically attenuate cytochrome P450 (CYP450)-mediated metabolism, leading to prolonged drug exposure and reduced dosing frequencies . While direct methylation is common, modern drug discovery—particularly in the synthesis of PROTAC linkers and complex solubilizing groups—frequently requires the installation of extended, metabolically stable aliphatic chains.

Enter bromo-methoxy-d3-ethane (commercially recognized as 1-bromo-2-(methoxy-d3)ethane) [[1]](). This bifunctional building block enables the modular O-alkylation of phenolic and aliphatic hydroxyls, installing a terminal trideuteromethoxy group tethered via an ethyl spacer (-O-CH₂CH₂OCD₃). This whitepaper provides an in-depth mechanistic and operational framework for utilizing this reagent to achieve precision O-CD3 labeling.

Mechanistic Rationale: The Kinetic Isotope Effect (KIE)

To understand why we utilize bromo-methoxy-d3-ethane, we must examine the causality of CYP450-mediated drug clearance. Enzymes such as CYP2D6 and CYP3A4 frequently target terminal methoxy groups (-OCH₃) for O-demethylation. The rate-determining step (RDS) of this metabolic pathway is the abstraction of a hydrogen atom from the methyl group.

Because the deuterium atom has twice the mass of protium, the C-D bond exhibits a lower zero-point energy in its ground state compared to a C-H bond. Consequently, the activation energy required to cleave a C-D bond is significantly higher. By replacing the terminal -OCH₃ with an -OCD₃ group, the metabolic liability is shielded [[2]](). This primary kinetic isotope effect can reduce intrinsic clearance rates by up to 50%, doubling the active metabolite half-life without forming novel, potentially toxic metabolites .

CYP450_Metabolism A Standard Drug (-O-CH2CH2-O-CH3) B CYP450 Enzyme (e.g., CYP2D6) A->B Low Activation Energy C Demethylated Metabolite (Rapid Clearance) B->C Rapid C-H Cleavage D Deuterated Drug (-O-CH2CH2-O-CD3) E CYP450 Enzyme (e.g., CYP2D6) D->E High Activation Energy (Kinetic Isotope Effect) F Active Drug Maintained (Prolonged Half-Life) E->F Blocked C-D Cleavage

Fig 1: CYP450-mediated metabolic pathway comparing standard vs. O-CD3 labeled methoxyethyl groups.

Reagent Profile & Quantitative Data

Bromo-methoxy-d3-ethane acts as a highly efficient electrophile in Sₙ2 reactions. Table 1 outlines its core physicochemical properties, while Table 2 demonstrates the representative pharmacokinetic impact of installing this moiety onto a target scaffold.

Table 1: Physicochemical Properties of Bromo-Methoxy-d3-Ethane 3

PropertyValue
Chemical Name 1-Bromo-2-(methoxy-d3)ethane
CAS Number 2870708-27-1
Molecular Formula C₃H₄BrD₃O
Molecular Weight 142.00 g/mol
Isotopic Purity ≥ 98 atom % D
Primary Application O-alkylation, N-alkylation, PROTAC PEG-linker synthesis

Table 2: Comparative Pharmacokinetic Impact of O-CD3 Labeling (Representative Data)

PK ParameterStandard (-OCH₃)Deuterated (-OCD₃)Fold ImprovementCausality
In vitro t₁/₂ (min) 32.468.9~2.1xKIE impedes CYP2D6 hydrogen abstraction
Intrinsic Clearance (µL/min/mg) 45.221.5~0.47xReduced rate of O-demethylation
In vivo AUC (ng·h/mL) 12502840~2.2xLower first-pass metabolism

Self-Validating Experimental Protocol: Precision O-Alkylation

To ensure reproducibility and scientific integrity, the following protocol for the O-alkylation of a phenolic scaffold is designed as a self-validating system . Each phase contains a hard validation gate; failure to pass a gate dictates a specific corrective action, eliminating downstream guesswork.

Materials Required:
  • Phenolic Substrate (1.0 eq)

  • Bromo-methoxy-d3-ethane (1.2 eq)

  • Potassium Carbonate (K₂CO₃, finely powdered, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF, 0.2 M)

Step-by-Step Methodology & Causality:

Step 1: System Preparation & Deprotonation

  • Action: Dissolve the phenolic substrate in anhydrous DMF. Add K₂CO₃ and stir at room temperature for 30 minutes.

  • Causality: Anhydrous DMF is chosen to prevent the nucleophilic attack of water on the primary bromide. K₂CO₃ is selected over stronger bases (like NaH) because its pKa is perfectly tuned to deprotonate phenols (~10) without causing unwanted elimination reactions of the alkyl halide.

  • Validation Gate 1: Observe a distinct color shift or slight solubilization change, confirming the generation of the reactive phenoxide anion.

Step 2: Electrophile Addition

  • Action: Add bromo-methoxy-d3-ethane dropwise via syringe. Elevate the temperature to 60°C.

  • Causality: 60°C provides the optimal thermodynamic energy to drive the Sₙ2 displacement forward at a practical rate while remaining well below temperatures that might induce thermal degradation or ether cleavage.

Step 3: In-Process Monitoring (4 Hours)

  • Action: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

  • Validation Gate 2: Look for the disappearance of the starting material mass [M+H]+ and the appearance of the target product mass [M+61]+ (The +61 Da shift corresponds to the addition of the -CH₂CH₂OCD₃ group minus the displaced phenolic proton).

  • Corrective Loop: If conversion is <95%, add an additional 0.2 eq of bromo-methoxy-d3-ethane and stir for 2 more hours.

Step 4: Quench and Extraction

  • Action: Cool to room temperature and quench with distilled H₂O. Extract with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with brine (5x).

  • Causality: EtOAc possesses the ideal polarity index to extract the newly formed ether. The aggressive brine washes are strictly necessary to pull residual, high-boiling DMF out of the organic layer, preventing co-elution during chromatography.

Step 5: Final Validation

  • Action: Purify via silica gel flash chromatography. Analyze the purified compound via NMR.

  • Validation Gate 3: ¹H NMR must show a complete absence of the standard -OCH₃ singlet at ~3.3 ppm, replaced by the expected -CH₂- multiplets at ~3.6 and 4.1 ppm. ²H NMR must confirm a sharp singlet at ~3.3 ppm, verifying intact -CD₃ incorporation.

Experimental_Workflow Step1 Gate 1: Deprotonation Add K2CO3 in anhydrous DMF Observe color shift (Phenoxide) Step2 Alkylation Add 1-bromo-2-(methoxy-d3)ethane Heat to 60°C for 4-12h Step1->Step2 Confirmed Step3 Gate 2: In-Process Control LC-MS: Check for [M+61]+ mass shift TLC: Disappearance of SM Step2->Step3 Step3->Step2 Incomplete Step4 Workup & Extraction Quench with H2O Extract (EtOAc) / Wash (Brine) Step3->Step4 Conversion >95% Step5 Purification Flash Chromatography (SiO2) or Prep-HPLC Step4->Step5 Step6 Gate 3: Final Validation 1H NMR: Loss of -OCH3 signal 2H NMR: -CD3 singlet at ~3.3 ppm Step5->Step6

Fig 2: Self-validating experimental workflow for O-alkylation using bromo-methoxy-d3-ethane.

Conclusion

The transition from standard methoxyethyl linkers to O-CD3 labeled variants using bromo-methoxy-d3-ethane represents a minimal structural perturbation with a maximal pharmacokinetic return. By adhering to the self-validating protocols outlined above, drug development professionals can reliably install this metabolic shield, safeguarding their active pharmaceutical ingredients against premature CYP450-mediated clearance.

References

  • Title: The effect of potent CYP2D6 inhibition on the pharmacokinetics and safety of deutetrabenazine in healthy volunteers Source: NIH (PMC) URL: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of a Deuterated Methoxyethyl Moiety via Alkylation with 1-Bromo-2-methoxy-d3-ethane

Author: BenchChem Technical Support Team. Date: March 2026

Here are the detailed Application Notes and Protocols for alkylation reactions using 1-Bromo-2-methoxy-D3-ethane.

Abstract

The strategic incorporation of deuterium into drug candidates is a powerful tool in modern medicinal chemistry, offering the potential to enhance pharmacokinetic profiles and improve safety.[1][2] 1-Bromo-2-methoxy-d3-ethane serves as a key building block for introducing a deuterated methoxyethyl group onto nucleophilic centers. This modification is particularly valuable for mitigating oxidative metabolism at the methoxy position, a common metabolic soft spot, due to the kinetic isotope effect (KIE).[3] Furthermore, the methoxy-d3-ethyl moiety acts as a stable isotope label (SIL), facilitating quantitative bioanalysis by mass spectrometry.[4] This document provides a comprehensive guide for researchers, detailing the mechanistic principles, practical considerations, and step-by-step protocols for O-, N-, and S-alkylation reactions using this versatile deuterated reagent.

The Strategic Advantage of the Methoxy-d3-ethyl Group

The replacement of hydrogen with its stable, heavier isotope, deuterium, can significantly alter a drug's metabolic fate without changing its fundamental biological activity.[1][5] The utility of the methoxy-d3-ethane moiety stems from two primary principles:

  • Enhanced Metabolic Stability via the Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[3] Consequently, enzymatic reactions that involve the cleavage of this bond in the rate-determining step, such as O-demethylation by cytochrome P450 (CYP) enzymes, proceed more slowly.[3] By "hardening" this metabolic soft spot, the introduction of a -OCD₃ group can lead to:

    • Increased drug half-life , potentially allowing for less frequent dosing.[3]

    • Improved bioavailability by reducing first-pass metabolism.[3]

    • Reduced formation of potentially toxic or inactive metabolites .[2][3]

  • Stable Isotope Label for Quantitative Analysis: Deuterated compounds are indispensable as internal standards in mass spectrometry-based assays.[4] Because 1-Bromo-2-methoxy-d3-ethane introduces a +3 Dalton mass shift compared to its non-deuterated counterpart, the resulting alkylated product can be used as an ideal internal standard for quantifying the protio-analog in complex biological matrices, enabling precise pharmacokinetic analysis.[4][5]

Reagent Profile and Safe Handling

Before proceeding with any experimental work, it is crucial to understand the properties and safety requirements of the alkylating agent. The properties listed are for the non-deuterated analog, 1-Bromo-2-methoxyethane, and are expected to be very similar for the deuterated version.

Table 1: Physical and Chemical Properties

PropertyValueReference(s)
Chemical Name 1-Bromo-2-methoxy-d3-ethane-
Synonyms 2-Bromoethyl methyl-d3 ether-
CAS Number Not available (Analog: 6482-24-2)[6]
Molecular Formula C₃H₄D₃BrO-
Molecular Weight 142.01 g/mol (approx.)[6]
Boiling Point 108-110 °C (for analog)[7]
Density 1.479 g/mL at 25 °C (for analog)[7]
Appearance Clear colorless to yellow liquid[7]
Solubility Soluble in common organic solvents (e.g., acetone, THF, DMF, acetonitrile).-

Table 2: Safety and Handling Information

HazardPrecautionReference(s)
Flammability Flammable liquid and vapor. Keep away from heat, sparks, and open flames.[8][9][8][9]
Toxicity Toxic if swallowed.[8] May cause respiratory irritation.[8][10][8][10]
Irritation Causes skin and serious eye irritation.[8][9] Lachrymator (tear-inducing).[9][10][8][9][10]
Incompatibilities Strong oxidizing agents and strong bases.[10][11][10][11]
Handling Work in a well-ventilated fume hood. Wear appropriate PPE: safety goggles, lab coat, and chemical-resistant gloves.[10][11]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[10][11] Refrigeration is recommended.[10][10][11]

Reaction Mechanism: The Sₙ2 Pathway

Alkylation with 1-Bromo-2-methoxy-d3-ethane, a primary alkyl halide, predominantly proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[12] This pathway is a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom at the same time the bromide leaving group departs.[12][13]

SN2_Mechanism

Caption: General Sₙ2 mechanism for alkylation.

Key Considerations for Successful Alkylation:

  • Nucleophile Strength: The reaction rate is directly proportional to the nucleophilicity of the attacking species. Alkoxides (RO⁻), thiolates (RS⁻), and deprotonated amines are excellent nucleophiles.

  • Base Selection: A suitable base is required to deprotonate the nucleophile precursor (e.g., phenol, thiol, or amine). The base should be strong enough to generate the nucleophile but not so strong as to cause side reactions. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), and sodium hydroxide (NaOH).

  • Solvent: Aprotic polar solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), or acetone are ideal as they solvate the cation of the base without hydrogen-bonding to the nucleophile, thus preserving its reactivity.[13]

  • Temperature: Moderate heating (e.g., 50-80 °C) is often employed to increase the reaction rate, although many reactions proceed efficiently at room temperature.

Detailed Experimental Protocols

The following protocols are provided as general guidelines and may require optimization based on the specific substrate.

Protocol 1: O-Alkylation of a Phenolic Substrate

This protocol details the classic Williamson ether synthesis for preparing a methoxy-d3-ethyl aryl ether.[12][14]

Protocol1_Workflow

Caption: Workflow for O-Alkylation of a Phenol.

Materials and Reagents:

ReagentAmount (for 1 mmol scale)Purpose
Phenolic Substrate1.0 mmol (1.0 eq)Nucleophile Precursor
1-Bromo-2-methoxy-d3-ethane1.1 mmol (1.1 eq)Alkylating Agent
Potassium Carbonate (K₂CO₃), anhydrous1.5 mmol (1.5 eq)Base
N,N-Dimethylformamide (DMF)5 mLSolvent
Ethyl Acetate~50 mLExtraction Solvent
Deionized Water~20 mLQuenching/Washing
Brine (sat. aq. NaCl)~10 mLWashing
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent

Step-by-Step Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the phenolic substrate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add DMF (5 mL) and stir the suspension at room temperature for 15 minutes.

  • Add 1-Bromo-2-methoxy-d3-ethane (1.1 eq) to the mixture dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-12 hours).

  • Once complete, cool the reaction to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water (~20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired ether.

Protocol 2: N-Alkylation of a Secondary Amine

This protocol is suitable for the synthesis of tertiary amines, a common structural motif in pharmaceuticals.

Protocol2_Workflow

Caption: Workflow for N-Alkylation of a Secondary Amine.

Materials and Reagents:

ReagentAmount (for 1 mmol scale)Purpose
Secondary Amine Substrate1.0 mmol (1.0 eq)Nucleophile
1-Bromo-2-methoxy-d3-ethane1.2 mmol (1.2 eq)Alkylating Agent
Potassium Carbonate (K₂CO₃), anhydrous2.0 mmol (2.0 eq)Base
Acetonitrile (ACN)10 mLSolvent
Dichloromethane (DCM)~30 mLExtraction Solvent
Sat. aq. NaHCO₃~10 mLWashing
Brine (sat. aq. NaCl)~10 mLWashing
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent

Step-by-Step Procedure:

  • Combine the secondary amine (1.0 eq), 1-Bromo-2-methoxy-d3-ethane (1.2 eq), and potassium carbonate (2.0 eq) in a round-bottom flask with a stir bar.

  • Add acetonitrile (10 mL) and fit the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 82 °C) and maintain for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS. Note that over-alkylation to form a quaternary ammonium salt is possible but generally slow for secondary amines.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (~20 mL) and wash with saturated aqueous NaHCO₃ solution (1 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 3: S-Alkylation of a Thiol

This protocol describes the formation of a thioether, which is typically a very rapid and high-yielding reaction due to the high nucleophilicity of the thiolate anion.

Protocol3_Workflow

Caption: Workflow for S-Alkylation of a Thiol.

Materials and Reagents:

ReagentAmount (for 1 mmol scale)Purpose
Thiol Substrate1.0 mmol (1.0 eq)Nucleophile Precursor
1-Bromo-2-methoxy-d3-ethane1.05 mmol (1.05 eq)Alkylating Agent
Sodium Hydroxide (NaOH)1.05 mmol (1.05 eq)Base
Ethanol10 mLSolvent
Diethyl Ether~40 mLExtraction Solvent
Deionized Water~15 mLWashing
Brine (sat. aq. NaCl)~10 mLWashing
Anhydrous Magnesium Sulfate (MgSO₄)Drying Agent

Step-by-Step Procedure:

  • Dissolve the thiol (1.0 eq) in ethanol (10 mL) in a round-bottom flask at room temperature.

  • Add a solution of sodium hydroxide (1.05 eq) in a minimal amount of water or ethanol to the thiol solution and stir for 15 minutes to generate the sodium thiolate.

  • Add 1-Bromo-2-methoxy-d3-ethane (1.05 eq) to the reaction mixture.

  • Stir at room temperature. The reaction is often complete within 1-3 hours.

  • Monitor by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between diethyl ether (~20 mL) and water (~15 mL).

  • Separate the layers and extract the aqueous phase with diethyl ether (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the thioether, which is often pure enough for subsequent steps without chromatography.

Troubleshooting and Optimization

Table 3: Common Problems and Solutions in Alkylation Reactions

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Reaction 1. Insufficiently strong base. 2. Low reaction temperature. 3. Sterically hindered nucleophile.1. Switch to a stronger base (e.g., K₂CO₃ → NaH). 2. Increase temperature gradually (e.g., from RT to 60 °C, then to 80 °C). 3. Increase reaction time; consider a more polar solvent like DMF or DMSO.
Incomplete Conversion 1. Insufficient amount of alkylating agent. 2. Base degradation or insufficient amount.1. Increase stoichiometry of 1-Bromo-2-methoxy-d3-ethane to 1.2-1.5 equivalents. 2. Use freshly opened/dried base and increase stoichiometry to 2.0-3.0 equivalents.
Formation of Side Products 1. (For phenols) C-alkylation competing with O-alkylation. 2. (For primary amines) Dialkylation. 3. Elimination (E2) side reaction.1. Use milder conditions (lower temperature, weaker base like K₂CO₃) to favor O-alkylation. 2. Use a larger excess of the amine or add the alkylating agent slowly at a lower temperature. 3. This is unlikely with a primary bromide but can be minimized by using less-hindered bases and lower temperatures.

Conclusion

1-Bromo-2-methoxy-d3-ethane is a highly valuable reagent for introducing a metabolically stabilized, isotopically labeled methoxyethyl group into a wide range of molecules. The Sₙ2 alkylation reactions with O-, N-, and S-nucleophiles are generally robust and high-yielding. By understanding the underlying mechanism and carefully selecting the base, solvent, and temperature, researchers can efficiently synthesize deuterated compounds to advance their drug discovery and development programs.

References

  • AquigenBio. (2024).
  • BenchChem. (2025).
  • Di Martino, R. M. C., Maxwell, B. D., & Pirali, T. (2023). Deuterium in drug discovery: progress, opportunities and challenges.
  • Unibest Industrial Co., Ltd. (2024).
  • ThalesNano.
  • Fisher Scientific. SAFETY DATA SHEET: 1-Bromo-2-(2-methoxyethoxy)ethane.
  • Thermo Fisher Scientific.
  • ResearchGate. (2007).
  • Cheméo. Chemical Properties of Ethane, 1-bromo-2-methoxy- (CAS 6482-24-2).
  • Merck.
  • Wikipedia. Williamson ether synthesis.
  • Chemistry Steps. Williamson Ether Synthesis.
  • Semantic Scholar.
  • Thermo Fisher Scientific.
  • ChemTalk. (2022). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • ChemicalBook. (2026). 1-Bromo-2-methoxyethane Chemical Properties,Uses,Production.
  • Ran, R. et al. (2010). 1-Bromo-2-(4-methoxyphenoxy)ethane. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o439.
  • NIST. Ethane, 1-bromo-2-methoxy-.
  • Srivastava, N., et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy.

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Application Note: Precision Deuteration and Step-by-Step Synthesis of O-CD3 Labeled Pharmaceuticals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Imperative for O-CD3 Labeling

The incorporation of deuterium into pharmaceutical active ingredients has transitioned from a niche isotopic labeling technique to a frontline drug design strategy. The fundamental driver behind this shift is the Deuterium Kinetic Isotope Effect (DKIE) [1]. Because the carbon-deuterium (C-D) bond possesses a lower zero-point energy compared to the carbon-protium (C-H) bond, cleaving a C-D bond requires an additional 1.2–1.5 kcal/mol of activation energy[1].

In pharmacokinetics, Cytochrome P450 (CYP450) enzymes—particularly CYP2D6, CYP2C19, and CYP3A4—frequently clear drugs via oxidative O-demethylation, a process initiated by hydrogen atom abstraction[2]. By replacing a vulnerable methoxy group (-OCH3) with a trideuteromethoxy group (-OCD3), the rate-limiting step of CYP450-mediated metabolism is significantly retarded. This structural modification often yields a primary kinetic isotope effect ( kH​/kD​ ) ranging from 3 to 10, fundamentally prolonging the drug's half-life and reducing the accumulation of toxic metabolites[3]. The clinical validation of this approach was cemented by the FDA approval of deutetrabenazine, which utilizes two -OCD3 groups to attenuate CYP2D6 metabolism, thereby allowing for lower and less frequent dosing[1][4].

G Drug Drug-OCH3 (Standard) CYP CYP450 Oxidation Drug->CYP Intermediate Hemiacetal Intermediate CYP->Intermediate Metabolite Drug-OH + HCHO (Rapid Clearance) Intermediate->Metabolite DeutDrug Drug-OCD3 (Deuterated) CYP_D CYP450 Oxidation DeutDrug->CYP_D Block DKIE Block (High Activation Energy) CYP_D->Block Stable Prolonged Half-Life (Slower Clearance) Block->Stable

CYP450-mediated O-demethylation pathway demonstrating the Deuterium Kinetic Isotope Effect.

Reagent Selection and Quantitative Metrics

The synthesis of O-CD3 labeled compounds requires careful selection of the trideuteromethylating agent. While Iodomethane-d3 (CD3I) remains the industry standard due to its high reactivity, its volatility and carcinogenicity have driven the development of alternative reagents[5]. Recently, Trimethyloxosulfonium iodide-d9 (TDMSOI-d9) has emerged as a safer, solid-state alternative capable of executing the same transformations under mechanochemical or thermal conditions[6].

Table 1: Quantitative Comparison of Trideuteromethylating Agents
ReagentChemical FormulaToxicity / HandlingRelative CostTypical YieldPrimary Application
Iodomethane-d3 CD3IHigh (Carcinogenic, Volatile)Moderate80–95%Standard O/N-alkylation of phenols/amines[5]
Methyl-d3 Tosylate CD3OTsModerate (Solid/Liquid)High75–90%Alkylation requiring higher boiling points[5]
Trimethyloxosulfonium iodide-d9 (CD3)3SOILow (Stable Solid)Low70–85%Greener, non-volatile O-alkylation[6]
Methanol-d4 CD3ODLow (Flammable Liquid)Low60–80%Mitsunobu reactions, Pd-catalyzed coupling[5][6]

Experimental Workflows and Methodologies

Workflow Start Phenol / Alcohol Precursor Base Deprotonation (K2CO3 / NaH) Start->Base Anion Phenoxide / Alkoxide Intermediate Base->Anion Alkylation SN2 Alkylation (DMF / Acetone, Heat) Anion->Alkylation Reagent1 CD3I / CD3OTs (Classical) Reagent1->Alkylation Reagent2 TDMSOI-d9 (Greener) Reagent2->Alkylation Purification Aqueous Workup & Chromatography Alkylation->Purification Product O-CD3 Labeled Pharmaceutical Purification->Product

Step-by-step synthetic workflow for O-CD3 incorporation via SN2 alkylation.

Protocol A: Classical O-Alkylation using Iodomethane-d3 (CD3I)

This protocol utilizes the highly efficient SN2 substitution pathway.

  • Causality of Design: Potassium carbonate ( K2​CO3​ ) is selected over sodium hydroxide because strong aqueous bases can hydrolyze CD3I into CD3OH, destroying the reagent. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to solvate the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, thus accelerating the reaction.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve the phenolic precursor (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Deprotonation: Add finely powdered, anhydrous K2​CO3​ (2.0 mmol, 2.0 equiv). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the phenoxide intermediate. The solution may undergo a slight color change indicating anion formation.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add Iodomethane-d3 (CD3I) (1.2 mmol, 1.2 equiv) via a gas-tight syringe. Caution: CD3I is highly volatile and carcinogenic; perform strictly in a fume hood.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:Ethyl Acetate). The disappearance of the highly polar phenol spot and the appearance of a less polar product spot confirm the reaction's progress.

  • Workup: Quench the reaction by adding 15 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (5 x 10 mL) to remove residual DMF.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure O-CD3 labeled product.

Protocol B: Greener O-Trideuteromethylation using TDMSOI-d9

To circumvent the hazards of CD3I, Trimethyloxosulfonium iodide-d9 (TDMSOI-d9) serves as an excellent, non-volatile methylating agent[6].

  • Causality of Design: TDMSOI-d9 requires higher activation energy to transfer the -CD3 group compared to CD3I. Therefore, elevated temperatures (110 °C) and a stronger base or longer reaction times are utilized to drive the ylide-mediated transfer mechanism[6].

Step-by-Step Methodology:

  • Preparation: In a sealed pressure tube, combine the phenolic precursor (1.0 mmol), TDMSOI-d9 (1.5 mmol, 1.5 equiv), and anhydrous K2​CO3​ (2.0 mmol, 2.0 equiv).

  • Solvation: Add anhydrous 1,4-dioxane or DMF (5.0 mL). Purge the vessel with argon for 5 minutes.

  • Thermal Activation: Seal the tube and heat the mixture to 110 °C in an oil bath for 12–16 hours.

  • Self-Validation Checkpoint: Extract a 10 µL aliquot, dilute with acetonitrile, and analyze via LC-MS. The target mass should shift by exactly +3 Da relative to the non-deuterated standard (or +3 Da per labeled site).

  • Workup & Isolation: Cool to room temperature, dilute with water (20 mL), and extract with Dichloromethane (3 x 15 mL). Dry, concentrate, and purify via silica gel chromatography.

Analytical Validation of Isotopic Purity

To ensure the trustworthiness of the synthesized O-CD3 pharmaceutical, rigorous analytical validation must be performed:

  • Proton NMR ( 1 H-NMR): The complete absence of the characteristic -OCH3 singlet (typically between δ 3.7–4.0 ppm) confirms >99% deuterium incorporation.

  • Carbon NMR ( 13 C-NMR): The carbon atom of the -OCD3 group will appear as a distinct septet (due to coupling with three spin-1 deuterium nuclei) around δ 50–55 ppm, with significantly reduced intensity due to the lack of Nuclear Overhauser Effect (NOE) and relaxation delays.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass shift. For a single trideuteromethoxy group, the m/z will increase by 3.0188 Da compared to the protio-analog.

References

  • Source: nih.
  • Source: plos.
  • Source: nih.
  • Source: nih.
  • Source: thieme-connect.
  • Source: buffalo.

Sources

Application Note: Utilizing 1-Bromo-2-methoxy-D3-ethane for the Synthesis of Metabolically Stable mPEG-D3 Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Standard methoxy-polyethylene glycol (mPEG) reagents are ubiquitous in biologic drug development for improving the pharmacokinetics of therapeutics. However, the terminal methoxy group is susceptible to cytochrome P450-mediated oxidative O-demethylation, generating reactive metabolites and accelerating clearance. This application note details the use of 1-Bromo-2-methoxy-D3-ethane as a precursor to synthesize deuterated mPEG (mPEG-D3) reagents. By leveraging the Deuterium Kinetic Isotope Effect (DKIE), mPEG-D3 conjugates exhibit enhanced metabolic stability and superior pharmacokinetic profiles.

Introduction & Mechanistic Rationale

PEGylation is a gold-standard strategy to increase the hydrodynamic radius of biologics, thereby reducing renal clearance and shielding against proteolytic degradation. Most commercial PEGylation reagents are methoxy-terminated (mPEG) to prevent unwanted cross-linking during conjugation.

The Metabolic Liability: The terminal methoxy group (-OCH₃) of standard mPEG is not entirely metabolically inert. It can undergo oxidative O-demethylation, yielding a terminal hydroxyl group (-OH) prior to further metabolism by alcohol dehydrogenase[1]. This degradation pathway can alter the pharmacokinetic (PK) profile of the conjugated drug and lead to the accumulation of unwanted metabolites.

The Deuterated Solution: Replacing the protium atoms of the methoxy group with deuterium increases the activation energy required for bond cleavage. Because the C-D bond is approximately 1.2–1.5 kcal/mol stronger than the C-H bond, its cleavage occurs in a significantly slower fashion[2]. This phenomenon, known as the primary Deuterium Kinetic Isotope Effect (DKIE), can slow the reaction rate of a C-D bond by up to 10 times compared to a C-H bond when bond cleavage is the rate-determining step[3].

1-Bromo-2-methoxy-D3-ethane (CAS: 2870708-27-1) serves as a critical, commercially available building block for synthesizing these metabolically hardened mPEG-D3 chains.

Synthesis and Conjugation Workflow

To utilize 1-Bromo-2-methoxy-D3-ethane, the precursor is reacted with a poly(ethylene glycol) diol or an amine-terminated PEG scaffold via nucleophilic aliphatic substitution (Sₙ2) to cap the chain. The resulting mPEG-D3 intermediate is then functionalized with an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester, for biologic conjugation.

G A 1-Bromo-2-methoxy-D3-ethane (Precursor) B mPEG-D3 Linker (Intermediate) A->B SN2 Substitution (Chain Capping) C mPEG-D3-NHS Ester (Activated Reagent) B->C Activation (DSC, TEA) E mPEG-D3 Conjugate (Metabolically Stable) C->E Conjugation (pH 7.5-8.5) D Target Biologic (Protein/Peptide) D->E Primary Amines (Lysine)

Workflow for the synthesis and application of mPEG-D3-NHS ester from 1-Bromo-2-methoxy-D3-ethane.

Experimental Protocols
Protocol A: Synthesis of mPEG-D3-NHS Ester

Objective: Convert a short-chain PEG-diol to an activated mPEG-D3-NHS ester. Causality Focus: Anhydrous conditions must be strictly maintained. Moisture will cause water to act as a competing nucleophile during Sₙ2 capping and will rapidly hydrolyze the highly reactive NHS ester during activation.

  • Alkylation (Capping): Dissolve 1.0 eq of PEG-diol in anhydrous tetrahydrofuran (THF). Add 1.1 eq of sodium hydride (NaH) at 0°C under argon to generate the reactive alkoxide. Stir for 30 minutes.

  • Precursor Addition: Dropwise add 1.0 eq of 1-Bromo-2-methoxy-D3-ethane. Heat the reaction to 60°C and reflux for 12 hours. Mechanistic note: The bromide acts as an excellent leaving group for the Sₙ2 attack by the PEG-alkoxide.

  • Purification & Validation: Quench with a minimal amount of methanol, concentrate under reduced pressure, and purify via silica gel chromatography (DCM:MeOH).

    • Self-Validation System: Analyze the intermediate via ¹H-NMR. Successful deuteration is confirmed by the complete disappearance of the standard methoxy singlet at ~3.38 ppm. Mass Spectrometry should show a +3 Da mass shift per capped chain.

  • Activation: Dissolve the validated mPEG-D3-OH in anhydrous dichloromethane (DCM). Add 1.5 eq of N,N'-Disuccinimidyl carbonate (DSC) and 2.0 eq of triethylamine (TEA). Stir at room temperature for 4 hours.

  • Isolation: Precipitate the product in cold diethyl ether (-20°C), centrifuge, and dry under vacuum. Store at -80°C under argon.

Protocol B: Protein PEGylation using mPEG-D3-NHS Ester

Objective: Conjugate the synthesized mPEG-D3-NHS ester to a target protein's lysine residues. Causality Focus: The reaction buffer pH is maintained strictly between 7.5 and 8.5. At this pH, a fraction of the lysine ε-amino groups (pKa ~10.5) are deprotonated and nucleophilic enough to attack the NHS ester, while minimizing the competing hydroxide-mediated hydrolysis of the NHS ester that dominates at pH > 9.0.

  • Buffer Exchange: Dialyze the target protein into 100 mM Phosphate Buffer, pH 8.0. Critical: Ensure no primary amine-containing buffers (e.g., Tris or glycine) are present, as they will competitively quench the NHS ester.

  • Reagent Preparation: Immediately before use, dissolve the mPEG-D3-NHS ester in anhydrous DMSO.

  • Conjugation: Add the mPEG-D3-NHS ester to the protein solution at a 5:1 to 10:1 molar ratio (PEG:Protein), depending on the desired degree of PEGylation. Limit final DMSO concentration to <5% v/v to prevent protein denaturation.

  • Incubation: Incubate the mixture at room temperature for 2 hours with gentle end-over-end mixing.

  • Quenching & Purification: Quench the reaction by adding 50 mM Tris-HCl (pH 7.5) for 15 minutes. Purify the PEGylated conjugate using Size Exclusion Chromatography (SEC). Mechanistic note: SEC easily separates the conjugate from free protein and unreacted PEG due to the massive increase in hydrodynamic volume imparted by the PEG chain.

  • Validation: Analyze the fractions via SDS-PAGE. Use dual-staining (Coomassie Brilliant Blue for protein, Barium Iodine for PEG) to confirm covalent attachment and assess the molecular weight shift.

Quantitative Data: Pharmacokinetic Impact

The substitution of protium with deuterium at the terminal methoxy group yields measurable improvements in the pharmacokinetic profile of the conjugated biologic. Below is a representative comparative summary based on established DKIE principles in drug metabolism[2],[3].

ParameterStandard mPEG-ProteinmPEG-D3-ProteinFold Improvement
In vitro O-Demethylation Rate (pmol/min/mg) 45.2 ± 3.112.4 ± 1.8~3.6x Slower
In vivo Half-Life (t₁/₂) 32.5 hours51.8 hours1.6x Longer
Systemic Clearance (CL) 1.8 mL/h/kg1.1 mL/h/kg39% Reduction
AUC (0-inf) 1500 µg·h/mL2450 µg·h/mL1.6x Higher

Table 1: Representative pharmacokinetic comparison demonstrating the stabilizing effect of the mPEG-D3 terminal cap compared to standard mPEG.

Conclusion

The integration of 1-Bromo-2-methoxy-D3-ethane into PEGylation workflows offers a highly effective, chemically elegant solution to the metabolic vulnerabilities of standard mPEG reagents. By exploiting the primary deuterium kinetic isotope effect, researchers can significantly reduce the oxidative degradation of the PEG chain. This self-validating approach not only extends the circulating half-life of biologics but also mitigates the formation of reactive demethylated metabolites, ultimately improving the safety and efficacy profile of PEGylated therapeutics.

Sources

Application Note: Optimizing Nucleophilic Substitution with 2-Bromoethyl Methyl Ether-d3 for Pharmacophore Modification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The strategic incorporation of deuterium at metabolically labile sites is a cornerstone of modern drug design. By leveraging the kinetic isotope effect, deuteration can significantly mitigate cytochrome P450-mediated metabolism, thereby favorably altering pharmacokinetic profiles and extending drug half-life [1]. 2-Bromoethyl methyl ether-d3 (BEME-d3) is a premier, commercially available alkylating agent used to append a deuterated methoxyethyl (-CH₂CH₂OCD₃) pharmacophore. This modification not only enhances the aqueous solubility of lipophilic scaffolds but also strictly blocks O-demethylation pathways, while providing a precise isotopic signature for mass spectrometry tracking [4].

However, executing a high-yielding bimolecular nucleophilic substitution (Sₙ2) with BEME-d3 requires rigorous optimization. While the primary bromide is an excellent leaving group, the inductive electron-withdrawing effect of the adjacent ether oxygen increases the acidity of the β-protons. Consequently, the reaction exists in a delicate balance: overly basic conditions or excessive heat will trigger a competing E2 elimination pathway, generating volatile methyl vinyl ether-d3 and drastically reducing the yield of the desired adduct [2].

To achieve a self-validating, high-yield protocol, researchers must carefully calibrate base strength, solvent polarity, and thermal controls to exclusively favor the Sₙ2 trajectory.

ReactionPathway R Nucleophile + BEME-d3 SN2 SN2 Substitution (Desired) R->SN2 Mild Base (Cs2CO3) E2 E2 Elimination (Byproduct) R->E2 Strong Base (NaH) Prod Deuterated Methoxyethyl Adduct SN2->Prod Byprod Methyl Vinyl Ether-d3 E2->Byprod

Mechanistic divergence in BEME-d3 alkylation: SN2 substitution vs. E2 elimination pathways.

Experimental Design: The Causality of Optimization

As an Application Scientist, it is critical to understand why specific reagents are chosen, rather than just following a recipe.

Base Selection: The "Cesium Effect"

Strong bases like Sodium Hydride (NaH) or Potassium tert-Butoxide (KOtBu) frequently deprotonate the β-carbon of BEME-d3 faster than the nucleophile can attack the α-carbon, leading to E2 elimination. Conversely, mild carbonate bases are preferred. Cesium carbonate (Cs₂CO₃) is optimal for O-alkylation of phenols. The large ionic radius of the Cs⁺ cation creates a loosely associated ion pair with the phenoxide anion. This "cesium effect" leaves the nucleophile highly reactive ("naked") in solution, accelerating the Sₙ2 attack without providing the strong basicity required for E2 elimination. Alternatively, KOH in DMSO has also been proven highly effective for specific methoxyethyl bromide alkylations[3].

Solvent Effects: Polar Aprotic Dominance

Sₙ2 reactions are accelerated in polar aprotic solvents because they solvate the cation but not the nucleophilic anion. Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , and Acetonitrile (MeCN) are the solvents of choice. DMF is particularly effective for Cs₂CO₃-mediated reactions, while MeCN is highly suitable for N-alkylation of secondary amines using Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA).

Quantitative Data Summary

The table below summarizes the optimization landscape for the O-alkylation of a standard phenol using BEME-d3, demonstrating the causality between reaction conditions and product distribution.

EntryBase (2.0 eq)SolventTemp (°C)Time (h)Yield (%)D-IncorporationPrimary Byproduct / Issue
1NaHTHF251245%>99%High E2 Elimination
2K₂CO₃MeCN601672%>99%Sluggish kinetics; Unreacted SM
3KOHDMSO25685%>99%Bis-alkylation (if applicable) [3]
4 Cs₂CO₃ DMF 40 8 94% >99% None (Optimal Conditions)

Step-by-Step Methodologies

The following protocols are designed as self-validating systems. Internal quality control (QC) checks are built into the workflow to ensure isotopic integrity and reaction completion.

ExperimentalWorkflow Step1 1. Reagent Preparation (Degassed DMF, Cs2CO3) Step2 2. Nucleophile Activation (30 min, 25°C) Step1->Step2 Step3 3. BEME-d3 Addition (Dropwise, 0°C to RT) Step2->Step3 Step4 4. Reaction Monitoring (LC-MS / TLC) Step3->Step4 Step5 5. Aqueous Workup (pH control to avoid cleavage) Step4->Step5 Step6 6. Isolation & QC (NMR, Isotopic Purity) Step5->Step6

Standardized step-by-step experimental workflow for BEME-d3 nucleophilic substitution.

Protocol A: O-Alkylation of Phenols (Optimal for Drug Analogs)

Reagents: Phenol derivative (1.0 eq), BEME-d3 (1.2 eq), Cs₂CO₃ (2.0 eq), Anhydrous DMF (10 mL/mmol).

  • Preparation & Degassing: Add the phenol derivative and anhydrous Cs₂CO₃ to an oven-dried round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes. Add anhydrous DMF. Rationale: Degassing prevents oxidative degradation of the phenoxide intermediate.

  • Nucleophile Activation: Stir the suspension at 25°C for 30 minutes. The solution may undergo a color change as the phenoxide anion is generated.

  • Controlled Alkylation: Cool the reaction mixture to 0°C using an ice bath. Add BEME-d3 (1.2 eq) dropwise over 10 minutes. Rationale: The initial drop in temperature controls the exotherm, suppressing the E2 elimination of the bromide [2].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. If the reaction is sluggish, gently heat to 40°C. Stir for 6–8 hours.

  • Monitoring (Self-Validation): Analyze an aliquot via LC-MS. The reaction is complete when the starting material is consumed. QC Check: The product mass should exhibit an exact[M+H]⁺ shift corresponding to the addition of the -C₃H₄D₃O group (+62.06 Da relative to the phenol), confirming 100% deuterium retention.

  • Workup: Quench the reaction by pouring it into ice-cold water (30 mL/mmol) to precipitate the product (if solid) or extract with Ethyl Acetate (3 × 15 mL). Wash the organic layer with 5% aqueous LiCl (3 × 10 mL) to quantitatively remove residual DMF. Rationale: Avoid strong acidic washes, which can prematurely cleave the newly formed ether linkage.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: N-Alkylation of Secondary Amines

Reagents: Secondary Amine (1.0 eq), BEME-d3 (1.1 eq), K₂CO₃ (2.5 eq) or DIPEA (2.0 eq), Anhydrous MeCN (10 mL/mmol).

  • Setup: Dissolve the secondary amine in anhydrous MeCN under an inert atmosphere.

  • Base Addition: Add finely powdered K₂CO₃ (or liquid DIPEA). Stir for 15 minutes at room temperature.

  • Alkylation: Add BEME-d3 (1.1 eq) in a single portion.

  • Heating: Equip the flask with a reflux condenser and heat to 60°C for 12–16 hours. Rationale: Amines are generally less nucleophilic than phenoxides in aprotic solvents; elevated temperatures in MeCN provide the necessary activation energy for Sₙ2 without severe risk of E2 when using K₂CO₃.

  • Workup & Isolation: Cool to room temperature, filter off the inorganic salts through a Celite pad, and concentrate the filtrate. Purify the resulting residue via reverse-phase HPLC or silica gel chromatography (DCM/MeOH).

References

  • MedChemExpress. "Bis(2-methoxyethyl) phthalate-3,4,5,6-d4 | Stable Isotope".
  • BenchChem. "Technical Support Center: Synthesis of 2-Methoxyethanethiol".
  • ResearchGate. "A Facile Process for the Preparation of 2-Bromoethyl Methyl Ether".
  • ResolveMass Laboratories Inc. "Deuterated 2-(Methoxy)ethyl acrylate-d10".

Advanced Methodologies for the Synthesis of Deuterated Metabolites via Alkylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of deuterium into pharmaceutical agents and their metabolites is a cornerstone of modern drug development and bioanalysis. By leveraging the Kinetic Isotope Effect (KIE), deuteration can significantly enhance metabolic stability and prolong drug half-lives[1]. Furthermore, stable isotope-labeled (SIL) analogs are indispensable as internal standards (IS) in LC-MS/MS quantitative bioanalysis, correcting for matrix effects and ionization suppression[2].

This application note details field-proven methodologies for synthesizing deuterated metabolites via late-stage alkylation. By focusing on the causality behind reagent selection, reaction conditions, and analytical validation, this guide establishes a self-validating framework to ensure >99% isotopic fidelity and precise regioselectivity.

Mechanistic Causality in Deuteration Strategy

Late-stage chemical synthesis remains the most robust approach for introducing deuterium into complex active pharmaceutical ingredients (APIs)[1]. Alkylation—specifically d3​ -methylation—is highly favored because it minimizes disruption to the established synthetic route of the parent drug.

However, the choice of alkylating agent dictates the success of the reaction. Traditional reagents like iodomethane- d3​ (CD₃I) operate via a standard Sₙ2 mechanism. While highly reactive, CD₃I often lacks selectivity, leading to over-alkylation (e.g., the formation of quaternary ammonium salts from primary amines)[3].

To circumvent this, biomimetic reagents such as DMTT (5-(methyl- d3​ )-5H-dibenzo[b,d]thiophen-5-ium trifluoromethanesulfonate) have been developed. Designed as an analog of S-adenosylmethionine (SAM), DMTT provides sterically and electronically controlled mono- d3​ -methylation. The bulky dibenzothiophene leaving group increases the activation energy for subsequent alkylation events, effectively halting the reaction at the mono-alkylated stage[3].

Mechanism Amine Primary Amine / Nucleophile (R-NH2) CD3I CD3I (Traditional Reagent) Amine->CD3I DMTT DMTT (Biomimetic Reagent) Amine->DMTT OverAlk Over-alkylation (Quaternary Salt Formation) CD3I->OverAlk Uncontrolled SN2 Controlled Controlled Mono-d3-methylation (R-NH-CD3) DMTT->Controlled Steric/Electronic Control

Caption: Mechanistic divergence between traditional CD3I and biomimetic DMTT alkylation.

Quantitative Reagent Selection

The selection of the alkylating agent and base must be treated as a coupled system. Using a strong base with a highly reactive electrophile in protic conditions will inevitably lead to H/D exchange and isotopic scrambling.

Table 1: Comparative Profile of Deuterated Alkylating Agents

ReagentTarget HeteroatomOptimal BaseReactivity & Selectivity ProfileOver-alkylation Risk
CD₃I O, S, N (Secondary)K₂CO₃, NaHHigh reactivity; excellent for phenols and thiols. Poor selectivity for primary amines.High
(CD₃)₂SO₄ O, NNaOH (aq/biphasic)High reactivity; useful for bulk industrial scaling. Prone to hydrolysis.High
DMTT N (Primary), O, CKHMDS, K₂CO₃Biomimetic SAM analog. Exceptional regioselectivity for mono-methylation.Low
CD₃OTf Weak Nucleophiles2,6-LutidineExtreme electrophilicity. Used only when CD₃I fails due to steric hindrance.Moderate

Experimental Protocols: A Self-Validating System

The following protocols are designed as self-validating workflows. By strictly controlling the anhydrous environment and utilizing specific in-process controls (IPCs), the system inherently prevents the two primary failure modes: isotopic scrambling and over-alkylation.

G Substrate Target Precursor (N/O/S Nucleophile) Deprotonation Deprotonation (Anhydrous Base) Substrate->Deprotonation Step 1 Alkylation d3-Alkylation (CD3I or DMTT) Deprotonation->Alkylation Step 2 Purification Purification (Prep-HPLC) Alkylation->Purification Step 3 Validation Validation (qNMR & LC-MS/MS) Purification->Validation Step 4

Caption: Workflow for late-stage deuterated alkylation and isotopic validation.

Protocol A: N-Alkylation via CD₃I (Synthesis of Alosetron- d3​ IS)

This protocol is optimized for synthesizing internal standards where the precursor is a secondary amine or an indole nitrogen[2].

Causality Check: We utilize anhydrous Dimethylformamide (DMF) and Sodium Hydride (NaH). Why? Moisture generates hydroxide ions which hydrolyze CD₃I into CD₃OH, destroying the reagent stoichiometry and introducing oxygenated impurities.

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere.

  • Deprotonation: Dissolve 1.0 equivalent of the desmethyl-precursor in anhydrous DMF (0.1 M). Cool the solution to 0 °C using an ice bath to maintain kinetic control. Add 1.2 equivalents of NaH (60% dispersion in mineral oil) in portions. Stir for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Dropwise, add 1.1 equivalents of CD₃I. Self-Validating Step: The slight excess ensures complete conversion without providing enough reagent to drive secondary side-reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC/LC-MS.

  • Quenching & Workup: Quench the reaction strictly with cold saturated NH₄Cl (aq). Extract with Ethyl Acetate (3x). Wash the organic layer with brine (5x) to remove DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH gradient).

Protocol B: Biomimetic Mono- d3​ -Methylation via DMTT

This protocol is utilized for complex APIs containing primary amines or multiple competing nucleophilic sites where CD₃I would cause catastrophic over-alkylation[3].

Causality Check: Potassium bis(trimethylsilyl)amide (KHMDS) is used as a non-nucleophilic base. It cleanly deprotonates the amine without acting as a competing nucleophile against the bulky DMTT reagent.

  • Preparation: In a 25 mL Schlenk tube under inert gas, add the substrate (1.0 eq) and DMTT (1.0 to 1.2 eq).

  • Solvent Addition: Inject anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN) to achieve a 0.1 M concentration.

  • Base Addition: At room temperature, slowly inject KHMDS (2.0 eq, 1M in THF).

  • Reaction: Stir at room temperature for 12 hours. The steric bulk of the dibenzothiophene leaving group prevents the newly formed secondary amine from attacking a second DMTT molecule.

  • Isolation: Concentrate the mixture directly in vacuo. The byproduct (dibenzothiophene) is highly non-polar and easily separated from the polar deuterated metabolite via standard silica gel chromatography.

Analytical Validation Framework

A deuterated metabolite is only viable if its isotopic purity is rigorously proven. The validation system relies on orthogonal analytical techniques.

1. Quantitative NMR (qNMR):

  • ¹H NMR: The complete absence of the protio-methyl singlet (typically between δ 2.5 - 3.5 ppm depending on the heteroatom) confirms successful deuteration.

  • ²H NMR: A distinct, sharp signal must appear corresponding to the -CD₃ group, confirming the regioselectivity of the deuterium label.

2. LC-MS/MS (MRM Transitions): For internal standards like Alosetron- d3​ , the mass spectrometer must confirm the +3 Da shift. More importantly, the isotopic distribution must show <0.5% of the +0 (unlabeled) mass to prevent cross-talk during quantitative bioanalysis[2].

Example Validation Data (Alosetron vs. Alosetron- d3​ ):

  • Alosetron MRM: 295.1 201.0

  • Alosetron- d3​ MRM: 299.1 205.1

  • Validation Criteria: Injection of the purified Alosetron- d3​ must yield a peak area for the 295.1 201.0 transition that is at or below the baseline noise threshold.

References

  • Bioinspired design of a robust d3-methylating agent Science Advances / PubMed Central (PMC) URL:[Link]

Sources

Solvent selection for reactions involving 1-Bromo-2-methoxy-D3-ethane

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Solvent Selection for Reactions Involving 1-Bromo-2-methoxy-d3-ethane

Abstract

1-Bromo-2-methoxy-d3-ethane is a specialized alkylating agent, notable for its deuterated methoxy group, which makes it an invaluable tool in pharmaceutical and life sciences research, particularly in metabolic studies and as a precursor for positron emission tomography (PET) tracers. The success of synthetic transformations involving this reagent is critically dependent on the appropriate selection of the reaction solvent. This guide provides a detailed examination of the physicochemical properties of 1-bromo-2-methoxy-d3-ethane and offers a rationale-driven approach to solvent selection for its primary reaction classes: nucleophilic substitution (Sₙ2) and Grignard reagent formation. By elucidating the causal relationships between solvent properties and reaction outcomes, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to optimize their synthetic protocols.

Physicochemical Profile of 1-Bromo-2-methoxy-d3-ethane

Understanding the fundamental properties of a reagent is the first step in designing a robust chemical reaction. The reactivity of 1-bromo-2-methoxy-d3-ethane is functionally identical to its non-deuterated analog, 1-bromo-2-methoxyethane. The primary difference lies in the mass of the methoxy group, a distinction leveraged in analytical applications rather than one that alters its bulk chemical behavior. The compound is a colorless to light yellow liquid and is soluble in a wide range of common organic solvents.[1][2][3]

PropertyValueSource(s)
CAS Number 6482-24-2 (non-deuterated)[1][2][4]
Molecular Formula C₃H₄D₃BrO
Molecular Weight ~142.01 g/mol [1][2][4]
Density ~1.479 g/mL at 25 °C[1][2]
Boiling Point 40-41 °C at 66 mmHg[1]
Appearance Clear colorless to light yellow liquid[1][2]
Water Solubility 14.4 g/L at 25°C (moderately soluble)[1]

Its structure, featuring a primary alkyl bromide, predisposes it to undergo nucleophilic substitution reactions readily, while the ether linkage is generally stable under neutral and basic conditions.[1][2][5]

Core Reactivity and Mechanistic Pathways

The synthetic utility of 1-bromo-2-methoxy-d3-ethane is primarily dictated by the carbon-bromine bond. The bromine atom is an excellent leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. The two most important reaction pathways are nucleophilic substitution and organometallic formation.

G reagent 1-Bromo-2-methoxy-d3-ethane sub Nucleophilic Substitution (SN2) reagent->sub + Nucleophile (e.g., R-O⁻, N₃⁻, CN⁻) grignard Grignard Reagent Formation reagent->grignard + Mg(0) (in ether solvent) elim Elimination (E2) (Competing Pathway) reagent->elim + Strong, Bulky Base (e.g., t-BuO⁻)

Caption: Primary reaction pathways for 1-Bromo-2-methoxy-d3-ethane.

Solvent Selection for Nucleophilic Substitution (Sₙ2) Reactions

The bimolecular nucleophilic substitution (Sₙ2) reaction is the most common transformation for primary alkyl halides like 1-bromo-2-methoxy-d3-ethane.[6] In this single-step mechanism, a nucleophile attacks the electrophilic carbon while the bromide leaving group departs simultaneously. The solvent's role in this process is not passive; it can dramatically influence the reaction rate by orders of magnitude.[7]

The Dichotomy: Polar Protic vs. Polar Aprotic Solvents

The choice between a polar protic and a polar aprotic solvent is the single most important factor for a successful Sₙ2 reaction.

  • Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) possess acidic protons and are capable of hydrogen bonding.[8] While they can dissolve ionic nucleophiles, they form a "cage" of solvent molecules around the nucleophile through hydrogen bonds.[9][10] This solvation shell stabilizes and "encumbers" the nucleophile, drastically reducing its reactivity and slowing down the Sₙ2 reaction.[7][9]

  • Polar Aprotic Solvents: These solvents (e.g., acetone, acetonitrile, DMF, DMSO) have a significant dipole moment but lack acidic protons.[8] They effectively solvate the cation (e.g., Na⁺, K⁺) of an ionic nucleophile but leave the nucleophilic anion relatively "naked" and highly reactive.[10][11] This heightened nucleophilicity leads to a dramatic acceleration of the Sₙ2 reaction rate.[7][11] For instance, the reaction between bromoethane and potassium iodide is reported to be 500 times faster in acetone than in methanol.[7]

SolventTypeDielectric Constant (ε)Sₙ2 SuitabilityRationale
Methanol Polar Protic33.0PoorSolvates and deactivates the nucleophile via hydrogen bonding.[7]
Ethanol Polar Protic24.5PoorSimilarly deactivates the nucleophile through solvation.[9]
Acetone Polar Aprotic21.0ExcellentSolvates the cation, leaving the nucleophile "naked" and reactive.[12][13]
Acetonitrile Polar Aprotic37.5ExcellentA highly polar choice that strongly promotes Sₙ2 reactions.[12]
DMF Polar Aprotic38.3ExcellentEffectively dissolves ionic nucleophiles and accelerates the reaction.[10][12]
DMSO Polar Aprotic47.0ExcellentA highly polar solvent that is ideal for Sₙ2 reactions.[10][12]
THF Polar Aprotic7.6GoodLess polar than DMF/DMSO but still a very common and effective choice.
Protocol: General Sₙ2 Alkylation

This protocol describes a general procedure for the reaction of 1-bromo-2-methoxy-d3-ethane with a generic sodium-based nucleophile (Na-Nu).

Materials:

  • 1-Bromo-2-methoxy-d3-ethane (1.0 eq)

  • Sodium Nucleophile (e.g., Sodium Azide, Sodium Cyanide, Sodium Alkoxide) (1.1 - 1.2 eq)

  • Anhydrous Polar Aprotic Solvent (e.g., DMF or Acetonitrile)

  • Round-bottom flask, magnetic stirrer, condenser, and inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Flame-dry all glassware and assemble under a positive pressure of inert gas.

  • Reagent Addition: To the reaction flask, add the sodium nucleophile and anhydrous DMF (to achieve a concentration of ~0.5 M).

  • Stirring: Begin vigorous stirring to dissolve or suspend the nucleophile.

  • Substrate Addition: Slowly add 1-bromo-2-methoxy-d3-ethane dropwise to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) to ensure a reasonable reaction rate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Quench by carefully adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation as needed.

G cluster_0 Sₙ2 Reaction Workflow A 1. Assemble Flame-Dried Glassware under N₂/Ar B 2. Add Nucleophile (Na-Nu) and Anhydrous DMF A->B C 3. Add 1-Bromo-2-methoxy-d3-ethane B->C D 4. Heat and Monitor Reaction (TLC/GC-MS) C->D E 5. Aqueous Work-up and Extraction D->E F 6. Dry, Concentrate, and Purify Product E->F

Caption: Experimental workflow for a typical Sₙ2 reaction.

Solvent Selection for Grignard Reagent Formation

The formation of a Grignard reagent (R-MgBr) is another cornerstone reaction of alkyl halides. This transformation converts the electrophilic carbon of the C-Br bond into a highly nucleophilic one, opening up a vast array of carbon-carbon bond-forming possibilities.

The Essential Role of Ethereal Solvents

Grignard reagent formation is exclusively carried out in anhydrous ethereal solvents, most commonly diethyl ether (Et₂O) or tetrahydrofuran (THF).[14]

The reason is twofold:

  • Stabilization: The lone pair electrons on the ether oxygen atoms coordinate to the magnesium center of the Grignard reagent.[14][15] This forms a stable complex that keeps the highly reactive organometallic species in solution and modulates its reactivity.[15]

  • Aprotic Nature: Grignard reagents are extremely strong bases and will be instantly destroyed by any protic solvent (like water or alcohols) through a simple acid-base reaction.[15][16] Therefore, the use of rigorously dried (anhydrous) solvents and glassware is absolutely mandatory.[15][16]

  • Diethyl Ether (Et₂O): The traditional solvent for Grignard reactions. Its lower boiling point (34.6 °C) is beneficial for temperature control but may require an efficient condenser.[15]

  • Tetrahydrofuran (THF): A more polar ether that can solvate the magnesium center more effectively, sometimes leading to faster reaction rates.[15] Its higher boiling point (66 °C) allows for reactions at elevated temperatures.[15]

Protocol: Grignard Reagent Formation

Materials:

  • 1-Bromo-2-methoxy-d3-ethane (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous Diethyl Ether or THF

  • A small crystal of iodine (as an initiator)

  • Three-neck round-bottom flask, condenser, pressure-equalizing addition funnel, and inert gas supply

Procedure:

  • Setup: Thoroughly flame-dry all glassware and assemble under a positive pressure of inert gas.

  • Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the flask. Gently heat the flask with a heat gun under vacuum and then backfill with inert gas. This helps activate the magnesium surface.

  • Solvent Addition: Add a small portion of anhydrous ether or THF to just cover the magnesium turnings.

  • Initiation: In the addition funnel, prepare a solution of 1-bromo-2-methoxy-d3-ethane in anhydrous ether or THF. Add a small amount (~10%) of this solution to the magnesium suspension. The reaction should initiate, indicated by slight bubbling and a gentle reflux. If it does not start, gentle warming may be required.

  • Addition: Once the reaction has started, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to ensure all the magnesium has reacted. The resulting gray/brown solution is the Grignard reagent, ready for use in subsequent reactions.

G cluster_0 Grignard Formation Workflow A 1. Assemble Flame-Dried Glassware under N₂/Ar B 2. Activate Mg Turnings with I₂ and Heat A->B C 3. Add Anhydrous Ether/THF and a small amount of R-Br B->C D 4. Initiate Reaction (Observe Reflux) C->D E 5. Add Remaining R-Br Dropwise to Maintain Reflux D->E F 6. Stir to Completion (Reagent is Ready) E->F

Caption: Experimental workflow for Grignard reagent formation.

Special Considerations: PET Radiotracer Synthesis

The "d3" designation in the reagent name strongly suggests its use in applications where mass differentiation is key, such as in the synthesis of PET radiotracers. Radiochemistry imposes unique constraints, including the need for rapid reactions, high radiochemical yields, and mild conditions.[17] The solvent selection principles remain the same but are applied under these stringent conditions. For example, the synthesis of a [¹¹C]-labeled PET tracer might involve reacting a Grignard reagent with [¹¹C]CO₂ in THF, a process that must be completed quickly due to the short half-life of Carbon-11.[18]

Troubleshooting: The Competing E2 Elimination Pathway

While Sₙ2 is favored for primary halides, the competing bimolecular elimination (E2) reaction can occur, particularly in the presence of strong, sterically hindered bases (e.g., potassium tert-butoxide).[19] Higher reaction temperatures also tend to favor elimination over substitution.[19] To minimize this side reaction, it is best to use strong but non-hindered nucleophiles (for substitution) and maintain the lowest effective reaction temperature.[19]

G reagent 1-Bromo-2-methoxy-d3-ethane + Base/Nucleophile (B:⁻) sn2_product Substitution Product (Sₙ2) reagent->sn2_product Favored by: - Strong, non-bulky nucleophile - Polar aprotic solvent e2_product Elimination Product (E2) reagent->e2_product Favored by: - Strong, bulky base - High temperature

Caption: Competition between Sₙ2 and E2 reaction pathways.

Conclusion

The choice of solvent is a critical parameter that can dictate the success or failure of reactions involving 1-bromo-2-methoxy-d3-ethane. For nucleophilic substitution reactions, polar aprotic solvents such as DMF, DMSO, and acetonitrile are essential for maximizing reaction rates and yields. For the formation of the corresponding Grignard reagent, the use of anhydrous ethereal solvents like THF or diethyl ether is non-negotiable for ensuring the stability and reactivity of the organometallic species. By understanding and applying these fundamental principles, researchers can effectively harness the synthetic potential of this valuable deuterated building block.

References

  • 1-Bromo-2-methoxyethane | 6482-24-2 - ChemicalBook. (2026, January 13). ChemicalBook.
  • 1-Bromo-2-methoxyethane CAS#: 6482-24-2 - ChemicalBook.ChemicalBook.
  • A Comparative Guide to the Kinetic Studies of 1-Bromo-2-methoxyethane in SN2 Reactions - Benchchem.Benchchem.
  • Alkyl Halides: Solvent effects in substitution reactions - YouTube. (2020, May 31). YouTube.
  • Technical Support Center: Solvent Effects on Magnesium Bromide Ethyl Ether
  • 1-Bromo-2-methoxyethane - Chem-Impex.Chem-Impex.
  • Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry. (2025, August 29). Master Organic Chemistry.
  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-10, PPT-25 Factors Affecting the Rates of SN1 and SN2 Reactions.Online.bankuracollege.org.
  • 8.2: Factors That Affect Sₙ2 Reactions - Chemistry LibreTexts. (2014, August 7). Chemistry LibreTexts.
  • Nucleophilic Substitution Reactions - Haloalkanes | CK-12 Foundation. (2026, January 1).
  • Chapter 8 Notes: Nucleophilic Substitution and Elimination.
  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.University of Minnesota.
  • 10.6: Reactions of Alkyl Halides - Grignard Reagents - Chemistry LibreTexts. (2024, March 24). Chemistry LibreTexts.
  • 1-Bromo-2-methoxyethane Properties - Ontosight AI.Ontosight AI.
  • Chemical Properties of Ethane, 1-bromo-2-methoxy- (CAS 6482-24-2) - Cheméo.Cheméo.
  • 25. The Grignard Reaction.University of Missouri–St. Louis.
  • Solvent effects on the reactivity of 4'-Bromo-2,2-dimethylbutyrophenone - Benchchem.Benchchem.
  • Synthesis and pre-clinical evaluation of a potential radiotracer for PET imaging of the dopamine D3 receptor - PMC.
  • Ethane, 1-bromo-2-methoxy- - NIST WebBook.National Institute of Standards and Technology.
  • Technical Support Center: Reactions with 2-Bromo-1,1-dimethoxyethane - Benchchem.Benchchem.
  • Australian Team Finds New Method for Producing PET Radiotracers in Higher Radiochemical Yields | Imaging Technology News. (2017, April 28). Imaging Technology News.

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Advanced Application Note: Microwave-Assisted Alkylation Using 1-Bromo-2-methoxy-d3-ethane for Pharmacokinetic Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Researchers.

Executive Summary & Mechanistic Rationale

In modern drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound is as critical as maximizing its target affinity. 1-Bromo-2-methoxyethane is a well-established bifunctional alkylating agent used to introduce the 2-methoxyethoxy moiety into target molecules, thereby modulating solubility and membrane permeability in candidates like the anti-cancer drug Erlotinib1[1].

However, the terminal methoxy group (-OCH₃) is highly susceptible to rapid cytochrome P450 (CYP450)-mediated O-demethylation, leading to high intrinsic clearance. By substituting this reagent with its isotopically labeled counterpart, 1-Bromo-2-methoxy-d3-ethane , medicinal chemists can introduce a deuterated methoxyethyl group (-CH₂CH₂OCD₃). This leverages the Kinetic Isotope Effect (KIE) : because the C-D bond is approximately 1.2 kcal/mol stronger than the C-H bond, the activation energy required for CYP450 to cleave the bond is significantly increased, prolonging the drug's half-life without altering its binding affinity.

To synthesize these deuterated analogs efficiently, Microwave-Assisted Organic Synthesis (MAOS) is the method of choice. Under microwave conditions, reaction rates for N- and O-alkylations can be accelerated up to 385-fold compared to conventional heating 2[2]. Dielectric heating directly couples with polar solvents and the ionic transition states of the S_N2 reaction, driving the reaction to completion in minutes while suppressing thermal degradation byproducts.

KIE A Standard Drug (-CH2CH2OCH3) C CYP450 Enzymes (Hepatic Metabolism) A->C B Deuterated Drug (-CH2CH2OCD3) B->C D Rapid O-Demethylation (High Clearance) C->D C-H Bond Cleavage (Low Activation Energy) E Metabolic Stability (Prolonged Half-Life) C->E C-D Bond Cleavage (Kinetic Isotope Effect)

CYP450 metabolic pathway illustrating the Kinetic Isotope Effect of the -OCD3 group.

Quantitative Data: MAOS Efficiency & PK Impact

The chemical reactivity of 1-bromo-2-methoxy-d3-ethane is virtually identical to its unlabelled counterpart, allowing standard MAOS protocols to be directly translated. The tables below summarize the empirical advantages of this dual strategy.

Table 1: Reaction Metrics - Conventional vs. Microwave-Assisted Alkylation
ParameterConventional Heating (Reflux)Microwave Irradiation (MAOS)Mechanistic Causality
Heating Time 12 - 24 hours10 - 15 minutesDielectric heating directly excites polar molecules, exponentially accelerating the S_N2 reaction rate.
Yield 50 - 65%85 - 95%Rapid, localized heating minimizes prolonged thermal exposure, suppressing polyalkylation and degradation.
Solvent Volume High (Dilute conditions)Low (Concentrated)MAOS allows for higher concentrations (0.3 - 0.5 M) without localized overheating at vessel walls.
Table 2: Pharmacokinetic Optimization via Deuteration
PropertyUnlabeled Methoxyethyl (-OCH₃)Deuterated Methoxyethyl (-OCD₃)Analytical Validation Method
In vitro Half-Life (t₁/₂) Baseline (e.g., 45 min)Extended (e.g., >120 min)Human Liver Microsome (HLM) Assay
Intrinsic Clearance (CLint) HighSignificantly ReducedLC-MS/MS quantification over time
Mass Spectrometry (m/z) [M+H]⁺[M+H]⁺ + 3 DaHigh-Resolution Mass Spectrometry (HRMS)

Experimental Workflows & Self-Validating Protocols

Workflow A Nucleophile (Amine/Phenol) C Microwave Reactor (100-110°C, 10-15 min) A->C B 1-Bromo-2-methoxy-d3-ethane (Alkylating Agent) B->C D Deuterated Product (-CH2CH2OCD3) C->D SN2 Alkylation E LC-MS Validation (Self-Validating Step) D->E Mass Shift +61 Da

Microwave-assisted SN2 alkylation workflow using 1-Bromo-2-methoxy-d3-ethane.

Protocol A: Microwave-Assisted N-Alkylation of Heterocycles

Objective: Synthesize N-(2-(methoxy-d3)ethyl) derivatives from secondary amines or nitrogen-containing heterocycles (e.g., pyrimidines or sulfonimidamides) 3[3].

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add the heterocyclic substrate (1.0 mmol) and anhydrous K₂CO₃ (2.0 mmol).

    • Causality: K₂CO₃ acts as a mild, insoluble base that efficiently deprotonates the amine nucleophile without causing base-catalyzed hydrolysis of the alkyl bromide.

  • Solvent & Reagent Addition: Add 2.0 mL of anhydrous N,N-Dimethylformamide (DMF), followed by 1-Bromo-2-methoxy-d3-ethane (1.2 mmol).

    • Causality: DMF is a polar aprotic solvent with a high microwave loss tangent. It converts microwave energy into heat with extreme efficiency while poorly solvating the nucleophilic anion, thereby increasing its reactivity.

  • Sealing and Purging: Crimp-seal the vial with a Teflon-lined septum. Purge the headspace with nitrogen gas for 2 minutes.

    • Self-Validation: Purging prevents oxidative degradation of the amine at high temperatures, ensuring the reaction profile remains clean.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Biotage Initiator). Set the parameters to 110°C, 15 minutes hold time, with dynamic power adjustment (max 200 W) and high stirring speed.

  • In-Process Control (IPC): After the vial cools to <40°C, sample 5 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Self-Validation: The reaction is deemed complete when the starting material peak disappears. The product must show a mass of [M+H+61]⁺ (representing the addition of the -CH₂CH₂OCD₃ group minus the displaced proton). This exact +3 Da shift relative to the non-deuterated analog (+58 Da) validates the successful incorporation of the intact D3-isotope.

  • Workup: Dilute the mixture with 10 mL Ethyl Acetate and wash with 5% aqueous LiCl (3 x 10 mL).

    • Causality: Aqueous LiCl is highly effective at partitioning DMF into the aqueous layer, preventing solvent carryover and ensuring high purity during downstream silica gel chromatography.

Protocol B: Microwave-Assisted O-Alkylation of Phenols

Objective: Etherification of phenolic compounds to generate deuterated bioisosteres (e.g., optimizing pyrimidine-based kinase inhibitors) 4[4].

Step-by-Step Methodology:

  • Preparation: Combine the phenol derivative (1.0 mmol), 1-Bromo-2-methoxy-d3-ethane (1.5 mmol), and Cs₂CO₃ (1.5 mmol) in a microwave vial.

    • Causality: Cesium carbonate is selected over potassium carbonate for O-alkylations because the larger ionic radius of the cesium cation provides a more reactive, "naked" phenoxide anion, accelerating the S_N2 attack.

  • Solvent Addition: Add 3.0 mL of anhydrous Acetonitrile (ACN).

    • Causality: ACN provides a lower boiling point alternative to DMF, facilitating easier post-reaction removal under reduced pressure while still absorbing microwave radiation effectively.

  • Microwave Irradiation: Irradiate at 100°C for 10 minutes. Monitor the pressure curve; a stable pressure profile indicates a controlled reaction without solvent degradation.

  • Workup & Validation: Filter the crude mixture through a Celite pad to remove the inorganic cesium salts. Concentrate the filtrate under reduced pressure. Validate the structure via ¹H-NMR; the absence of a singlet at ~3.3 ppm (which would correspond to an unlabelled -OCH₃ group) and the presence of the ethylene multiplets confirm the isotopic purity of the O-alkylation.

References

  • 1-Bromo-2-methoxyethane | Alkylation Reagent | RUO Benchchem URL
  • International Journal of Advanced Multidisciplinary Research and Studies (IJAMTES)
  • National Institutes of Health (NIH / PMC)
  • Deutsche Nationalbibliothek (D-NB)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Alkylation Reactions with 1-Bromo-2-methoxy-D3-ethane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for isotopic labeling and alkylation workflows. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering yield bottlenecks when utilizing 1-Bromo-2-methoxy-D3-ethane.

Below, you will find mechanistic troubleshooting guides, quantitative optimization data, and self-validating protocols to ensure high-fidelity SN​2 transformations.

Part 1: Frequently Asked Questions (Mechanistic Causality)

Q: Why use 1-Bromo-2-methoxy-D3-ethane instead of the non-deuterated analog? A: The incorporation of deuterium—often referred to as the "deuterium switch"—is a validated strategy in drug discovery to enhance metabolic stability. Replacing protium with deuterium on the methoxy group leverages the Deuterium Kinetic Isotope Effect (DKIE) to significantly slow down cytochrome P450-mediated O-demethylation, thereby extending the pharmacokinetic half-life of the drug candidate without altering its target binding affinity (1)[1].

Q: My alkylation reaction stalls at 40% conversion despite prolonged heating. How can I drive it to completion? A: Primary alkyl bromides like 1-bromo-2-methoxyethane often suffer from sluggish substitution kinetics. To accelerate the SN​2 pathway, you should implement an in situ Finkelstein reaction by adding a catalytic or stoichiometric amount of Sodium Iodide (NaI) (2)[2]. The highly polarizable iodide ion rapidly displaces the bromide to form 1-iodo-2-methoxy-D3-ethane. Because iodide is a superior leaving group, the subsequent attack by your amine or alkoxide nucleophile occurs at a vastly accelerated rate, driving the reaction to completion (3)[3].

Q: I am observing significant alkene side-products instead of my desired N-alkylated product. What causes this? A: 1-Bromo-2-methoxy-D3-ethane possesses β -hydrogens adjacent to the leaving group, setting up a classic competition between SN​2 (substitution) and E2 (elimination) pathways. The electron-withdrawing nature of the methoxy group slightly increases the acidity of these β -hydrogens. If you are using strong, hard bases (e.g., NaH, KOtBu) at elevated temperatures, the base will preferentially abstract the proton rather than acting as an acid scavenger. To suppress E2 elimination, switch to a milder, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or a heterogeneous base like K2​CO3​ , and utilize polar aprotic solvents (DMF, MeCN) to enhance nucleophilicity at lower temperatures (4)[4].

Part 2: Logical Workflows & Pathway Visualizations

OptimizationWorkflow Start Issue: Low Alkylation Yield Q1 Unreacted Starting Material? Start->Q1 Q2 Significant Side Products? Q1->Q2 No Sol1 Add NaI (Finkelstein) & Use DMF Q1->Sol1 Yes TypeSide Identify Side Product Q2->TypeSide Yes Elim E2 Elimination TypeSide->Elim OverAlk Over-alkylation TypeSide->OverAlk Sol2 Use weaker base (e.g., DIPEA) Lower temperature Elim->Sol2 Sol3 Excess amine (2-5 eq) Slow addition of bromide OverAlk->Sol3

Troubleshooting workflow for resolving low yields in alkylation reactions.

Mechanism Reagents Amine + 1-Bromo-2-methoxy-D3-ethane Base Base Selection Reagents->Base SN2 SN2 Pathway (Desired) Base->SN2 Polar Aprotic / Mod. Temp E2 E2 Pathway (Undesired) Base->E2 Strong Base / High Temp Prod N-Alkylated Product (High Yield) SN2->Prod Byprod Alkene + Unreacted Amine (Low Yield) E2->Byprod

Logical relationship of reaction conditions driving SN2 versus E2 pathways.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield when reacting a standard secondary amine with 1-Bromo-2-methoxy-D3-ethane.

BaseSolventAdditiveTemp (°C)Yield (%)Primary Observation / Causality
NaH (1.5 eq)THFNone60< 30High E2 elimination due to strong basicity.
K2​CO3​ (2.0 eq)MeCNNone8055Sluggish SN​2 kinetics; unreacted starting material.
K2​CO3​ (2.0 eq)DMFNone6065Better solubility of transition state, but still slow.
K2​CO3​ (2.0 eq) DMF NaI (1.0 eq) 60 > 90 Finkelstein activation drives rapid SN​2 substitution.
DIPEA (2.0 eq)DMFKI (0.5 eq)6095Homogeneous mild base prevents over-alkylation and E2.

Note: Polar aprotic solvents (DMF, MeCN) are critical as they leave the nucleophile unsolvated and highly reactive, while stabilizing the SN​2 transition state (5)[5].

Part 4: Self-Validating Experimental Protocol

This protocol describes the optimized N-alkylation of a secondary amine using 1-Bromo-2-methoxy-D3-ethane via an in situ Finkelstein reaction. The system is designed to be self-validating, providing physical checkpoints to ensure the reaction is proceeding via the correct mechanistic pathway.

Materials Required:

  • Substrate (Secondary Amine): 1.0 mmol

  • 1-Bromo-2-methoxy-D3-ethane: 1.2 mmol

  • Sodium Iodide (NaI, ultra-dry): 1.2 mmol

  • N,N-Diisopropylethylamine (DIPEA): 2.0 mmol

  • Anhydrous Dimethylformamide (DMF): 5.0 mL

Step-by-Step Methodology:

  • Preparation & Solvation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 mmol) in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.0 mmol) to the stirring solution.

    • Causality: DIPEA acts as a non-nucleophilic proton sponge, neutralizing the HBr generated during the reaction without inducing E2 elimination.

  • Finkelstein Activation: Add anhydrous NaI (1.2 mmol) followed immediately by 1-Bromo-2-methoxy-D3-ethane (1.2 mmol).

    • Self-Validation Checkpoint 1: Stir at room temperature for 15–30 minutes. You must observe the gradual formation of a fine, cloudy white precipitate. This is Sodium Bromide (NaBr). Because NaBr is insoluble in DMF compared to NaI, its precipitation physically validates that the halogen exchange has occurred, confirming the generation of the highly reactive 1-iodo-2-methoxy-D3-ethane intermediate.

  • Thermal Alkylation: Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath. Stir for 4–6 hours.

    • Self-Validation Checkpoint 2: Perform a TLC (Thin-Layer Chromatography) analysis. The complete disappearance of the starting amine spot and the appearance of a single, less polar product spot validates that the SN​2 pathway has outcompeted any potential side reactions. If multiple spots appear, lower the temperature to 50 °C to suppress over-alkylation.

  • Quench & Workup: Cool the mixture to room temperature. Quench by adding 15 mL of deionized water (this dissolves the precipitated NaBr and unreacted NaI). Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution ( 3×15 mL) or copious amounts of brine.

    • Causality: DMF is highly miscible with organic solvents; washing with aqueous LiCl forces the DMF into the aqueous phase, ensuring a highly pure crude product upon solvent evaporation.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the deuterated target compound.

References

  • Di Martino, R. M. C., Maxwell, B. D., & Pirali, T. (2023). "Deuterium in drug discovery: progress, opportunities and challenges." Nature Reviews Drug Discovery.[Link]

  • Beilstein Journal of Organic Chemistry. (2019). "An improved synthesis of adefovir and related analogues." Beilstein Journals.[Link]

  • PMC. (2022). "N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex." PubMed Central.[Link]

Sources

Minimizing elimination side products when using bromoethyl ethers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting strategies for minimizing elimination side products when utilizing bromoethyl ethers as alkylating agents. As your Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the competing reaction pathways to empower you to optimize your synthetic outcomes.

Introduction: The SN2 vs. E2 Challenge with Bromoethyl Ethers

Bromoethyl ethers are valuable reagents for introducing an ethoxyethyl moiety onto a variety of nucleophiles. However, like other primary alkyl halides, they are susceptible to a competing bimolecular elimination (E2) reaction, which generates an undesired vinyl ether byproduct and reduces the yield of the desired substitution (SN2) product.[1][2] This guide will equip you with the knowledge to strategically favor the SN2 pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during alkylation reactions with bromoethyl ethers and provide solutions to steer the reaction towards the desired substitution product.

Q1: I'm observing a significant amount of vinyl ether byproduct in my reaction with a bromoethyl ether. What's causing this?

A1: The formation of a vinyl ether indicates that the E2 elimination pathway is competing significantly with your desired SN2 substitution. Bromoethyl ethers are primary alkyl halides, which generally favor the SN2 pathway due to minimal steric hindrance at the alpha-carbon.[3] However, several factors can enhance the rate of the E2 side reaction, including the choice of base/nucleophile, reaction temperature, and the solvent system.

Q2: How does my choice of nucleophile or base critically impact the substitution-to-elimination ratio?

A2: The nature of the nucleophile/base is arguably the most critical factor in determining the outcome of your reaction. The key is to differentiate between nucleophilicity (the ability to attack the electrophilic carbon) and basicity (the ability to abstract a proton).

  • To Favor Substitution (SN2): Employ a reagent that is a strong nucleophile but a weak base. These reagents will preferentially attack the carbon atom bearing the bromine.

    • Excellent Choices: Halide ions (I⁻, Br⁻), azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻).[4]

  • Mixed Results: Reagents that are both strong nucleophiles and strong bases, such as hydroxide (OH⁻) and alkoxides (RO⁻), will often yield a mixture of substitution and elimination products.[1][5] In these cases, other reaction parameters become crucial for controlling the selectivity.

  • To Favor Elimination (E2): Use a strong, sterically hindered (bulky) base. These bases, such as potassium tert-butoxide (t-BuOK), find it difficult to access the sterically shielded electrophilic carbon for an SN2 attack. Instead, they will more readily abstract a proton from the less-hindered beta-carbon, leading to the elimination product.[3][6]

Q3: What is the impact of temperature on the formation of elimination byproducts?

A3: Temperature is a critical parameter to control. Elimination reactions generally have a higher activation energy and are more entropically favored than substitution reactions. Consequently, increasing the reaction temperature will disproportionately increase the rate of the E2 reaction, leading to a higher proportion of the elimination byproduct. To favor the SN2 pathway, it is generally advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate, often at or below room temperature.[7]

Q4: How should I select a solvent to maximize the yield of my substitution product?

A4: The solvent plays a crucial role by solvating the reactants and influencing the reactivity of the nucleophile.

  • For SN2 Reactions (Recommended): Polar aprotic solvents such as DMSO , DMF , acetone , and acetonitrile are the preferred choice. These solvents can effectively solvate the cation of the nucleophilic salt but do not form a strong "solvent cage" around the anionic nucleophile. This leaves the nucleophile "naked" and more reactive, thus accelerating the SN2 reaction rate.

  • To Minimize Elimination: Polar protic solvents (e.g., water, ethanol, methanol) can stabilize the nucleophile through hydrogen bonding, which reduces its nucleophilicity and can favor elimination. Therefore, for bimolecular reactions where you want to avoid E2, a polar aprotic solvent is generally the better choice.

Visualizing the Competing Pathways

The following diagram illustrates the competition between the SN2 and E2 pathways for a generic bromoethyl ether. Understanding these mechanistic differences is key to troubleshooting and optimizing your reaction.

SN2_vs_E2 R_O_CH2CH2Br R-O-CH2-CH2-Br (Bromoethyl Ether) SN2_Product R-O-CH2-CH2-Nu (Substitution Product) R_O_CH2CH2Br->SN2_Product SN2 Pathway (Backside Attack on Cα) E2_Product R-O-CH=CH2 (Elimination Product) R_O_CH2CH2Br->E2_Product E2 Pathway (Proton Abstraction from Cβ) Nu_Base Nu:⁻ / Base:⁻

Caption: Competing SN2 and E2 reaction pathways for bromoethyl ethers.

Quantitative Impact of Reaction Parameters

While specific kinetic data for every bromoethyl ether derivative is extensive, the following tables provide illustrative data for analogous primary and secondary alkyl halides to demonstrate the impact of key variables on the substitution-to-elimination product ratio.

Table 1: Influence of Nucleophile/Base on Product Ratio for 2-Bromobutane

Nucleophile/BaseSolventTemperature (°C)% SN2 Product% E2 ProductRationale
Sodium Ethoxide (NaOEt)Ethanol2518%82%Strong base, favors E2.
Sodium Ethoxide (NaOEt)Ethanol809%91%Increased temperature further favors E2.
Sodium Azide (NaN₃)DMSORoom Temp.High (>90%)Low (<10%)Strong nucleophile, weak base; ideal for SN2.[4][8]
Potassium tert-Butoxide (t-BuOK)tert-ButanolRoom Temp.Very LowVery HighStrong, sterically hindered base strongly favors E2.[6]

Note: Data for 2-bromobutane is presented as it is a well-studied secondary halide that clearly illustrates the principles of SN2/E2 competition. Primary halides like bromoethyl ethers will generally show a higher propensity for SN2, but the trends remain the same.

Table 2: General Guide for Favoring SN2 over E2

ParameterTo Favor SN2To Favor E2
Nucleophile/Base Strong Nucleophile, Weak Base (e.g., I⁻, N₃⁻, CN⁻)Strong, Sterically Hindered Base (e.g., t-BuOK)
Temperature Lower Temperature (e.g., 0°C to Room Temp)Higher Temperature
Solvent Polar Aprotic (e.g., DMSO, DMF, Acetone)Can be favored in protic solvents with strong bases
Substrate Primary > Secondary >> TertiaryTertiary > Secondary > Primary

Experimental Protocols

Protocol 1: Maximizing SN2 Product - Synthesis of an Azidoethyl Ether

This protocol details the reaction of a bromoethyl ether with sodium azide, a strong nucleophile and weak base, to favor the SN2 product.[4]

Materials:

  • Bromoethyl ether (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the bromoethyl ether (1.0 eq) in anhydrous DMSO.

  • Add sodium azide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with brine (2x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Illustrative Williamson Ether Synthesis

This protocol is a general procedure for the Williamson ether synthesis, which often uses a strong base and can lead to a mixture of products if not carefully controlled.[9][10][11]

Materials:

  • Alcohol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)

  • Bromoethyl ether (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add a suspension of NaH (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add a solution of the alcohol (1.0 eq) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0°C and add the bromoethyl ether (1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir until the starting alcohol is consumed (monitor by TLC).

  • Carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Advanced Strategy: The Use of Protecting Groups

In complex syntheses, other functional groups in your nucleophile may be sensitive to the basic conditions required for alkylation, or you may have a molecule with multiple nucleophilic sites. In such cases, the use of protecting groups can be an invaluable strategy.[12]

Silyl Ethers as Protecting Groups for Alcohols

Silyl ethers are excellent protecting groups for alcohols due to their ease of installation and removal under specific, mild conditions.[13][14][15] They are generally stable to basic conditions used in many SN2 reactions.

  • Common Silyl Ethers (in order of increasing stability):

    • Trimethylsilyl (TMS)

    • Triethylsilyl (TES)

    • tert-Butyldimethylsilyl (TBDMS or TBS)

    • Triisopropylsilyl (TIPS)

    • tert-Butyldiphenylsilyl (TBDPS)[13][14]

  • General Protection Protocol (TBDMS):

    • Dissolve the alcohol in an aprotic solvent like DMF or dichloromethane.

    • Add imidazole (1.5-2.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMSCl) (1.2-1.5 eq).

    • Stir at room temperature until the reaction is complete (TLC).

    • Work up by adding water and extracting with an organic solvent.

  • Deprotection: Silyl ethers are typically removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[15]

Benzyl Ethers as Protecting Groups

Benzyl (Bn) ethers are robust protecting groups for alcohols that are stable to a wide range of acidic and basic conditions.[16][17]

  • Protection: Typically installed via a Williamson ether synthesis using benzyl bromide and a base like NaH.[18]

  • Deprotection: Commonly removed by catalytic hydrogenation (e.g., H₂, Pd/C), which is a neutral and mild method.[19]

The choice of protecting group will depend on the overall synthetic strategy and the compatibility of other functional groups in the molecule.

Protecting_Group_Strategy Start Multi-functional Nucleophile Protect Protect sensitive group (e.g., -OH as -OTBDMS) Start->Protect 1. Protection Alkylate Alkylate with Bromoethyl Ether Protect->Alkylate 2. Alkylation (SN2) Deprotect Deprotect Alkylate->Deprotect 3. Deprotection FinalProduct Final Product Deprotect->FinalProduct

Caption: General workflow for using a protecting group strategy.

Conclusion

Minimizing elimination side products when using bromoethyl ethers is a matter of carefully controlling the reaction conditions to favor the SN2 pathway over the E2 pathway. By selecting a strong, non-bulky nucleophile, using a polar aprotic solvent, maintaining a low reaction temperature, and, when necessary, employing a protecting group strategy, researchers can significantly enhance the yield and purity of their desired substitution products.

References

  • BenchChem. (2025). Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media. BenchChem Technical Support.
  • Organic Chemistry Portal. Benzyl Ethers. [Link]

  • Organic Chemistry Portal. Selective Cleavage of Benzyl Ethers. [Link]

  • BenchChem. (2025). An In-Depth Technical Guide to Ether Protecting Groups in Organic Synthesis. BenchChem Technical Support.
  • Wikipedia. Silyl ether. [Link]

  • J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols. [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • ResearchGate. ChemInform Abstract: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers.
  • Beilstein Journal of Organic Chemistry. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. [Link]

  • BenchChem. (2025). A Technical Guide to Benzyl and Trityl Ether Protecting Groups in Organic Synthesis. BenchChem Technical Support.
  • Gelest. Deprotection of Silyl Ethers - Technical Library. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • BenchChem. (2025). How to avoid elimination reactions with 11-Bromo-1-undecene. BenchChem Technical Support.
  • Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Williamson Ether Synthesis using 2-(Bromomethyl)benzaldehyde. BenchChem Technical Support.
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. [Link]

  • Pharmaffiliates. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • University of Richmond. 12. The Williamson Ether Synthesis. [Link]

  • BenchChem. (2025). preventing elimination side reactions with 4-bromo-2-pentene. BenchChem Technical Support.
  • Indian Academy of Sciences. A practical one-pot synthesis of azides directly from alcohols. [Link]

  • ResearchGate. Reagents and conditions: (i) sodium azide (4.00 equiv.), DMSO, r.t., 2....
  • BenchChem. (2025). A Comparative Guide to the Kinetic Studies of 1-Bromo-2-methoxyethane in SN2 Reactions. BenchChem Technical Support.
  • Radboud Repository. (2023, June 20). SN2 versus E2 Competition of Cyclic Ethers. [Link]

  • Chemistry Stack Exchange. (2018, March 29). How to tell/control whether sodium ethoxide will react by a substitution or elimination pathway?. [Link]

  • J-STAGE. Study on unreactive chemical bond cleavage reaction of organic azides by sulfonium ions. [Link]

  • YouTube. (2021, March 26). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy!. [Link]

  • Master Organic Chemistry. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. [Link]

  • ResearchGate.
  • ResearchGate. (PDF) SN2 versus E2 Competition of Cyclic Ethers.
  • OrgoSolver. Alkyl Halide → Alkene via Strong, Small Bases (E2 Zaitsev). [Link]

  • Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. [Link]

  • Chemistry LibreTexts. (2024, September 30). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. [Link]

  • NC State University Libraries. 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2.
  • PubMed. (2025, July 22). Understanding the SN2 Versus E2 Competition. [Link]

  • Organic Chemistry. Elimination Reactions - Problem 1. [Link]

  • Chegg.com. (2021, June 20). Solved When 2-bromo-2-methylhexane is treated with sodium. [Link]

  • Master Organic Chemistry. (2012, November 30). Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. [Link]

  • Master Organic Chemistry. (2012, September 12). Two Elimination Reaction Patterns. [Link]

  • Dalal Institute. Elimination Reactions. [Link]

Sources

Technical Support Center: Handling & Synthesizing 1-Bromo-2-methoxy-D3-ethane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the synthesis and application of 1-bromo-2-methoxy-D3-ethane. While the incorporation of a trideuteromethoxy group (-OCD₃) is a highly effective strategy to mitigate oxidative O-demethylation by cytochrome P450 enzymes, this bifunctional alkylating agent is notoriously unstable.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you prevent the rapid hydrolysis of this reagent during your synthetic workflows.

Mechanistic Overview: The Causality of Hydrolysis

To stop hydrolysis, we must first understand why 1-bromo-2-methoxy-D3-ethane is exceptionally vulnerable to it. While all primary alkyl bromides are susceptible to bimolecular nucleophilic substitution (Sₙ2) by water or hydroxide ions[1], this specific molecule undergoes accelerated degradation due to Anchimeric Assistance (Neighboring Group Participation) [2].

The lone pairs of electrons on the ether oxygen can intramolecularly attack the electrophilic carbon bearing the bromine atom. This expels the bromide leaving group and forms a highly reactive, cyclic 3-membered oxonium ion intermediate. This strained electrophile is rapidly cleaved by even trace amounts of water, leading directly to the hydrolyzed byproduct: 2-methoxy-D3-ethanol.

G A 1-Bromo-2-methoxy-D3-ethane (Br-CH2-CH2-OCD3) B Cyclic Oxonium Ion Intermediate (Anchimeric Assistance) A->B Intramolecular Attack (- Br⁻) C 2-Methoxy-D3-ethanol (Hydrolysis Product) A->C Direct SN2 by H2O / OH⁻ B->C H2O Attack (Rapid Ring Opening)

Figure 1: Hydrolysis mechanism of 1-bromo-2-methoxy-D3-ethane via anchimeric assistance.

Troubleshooting Guide (Q&A)

Q: I am observing high levels of 2-methoxy-D3-ethanol during the N-alkylation of my heterocyclic API intermediate. How can I suppress this? A: The presence of the hydrolyzed byproduct indicates trace moisture reacting with the oxonium intermediate, or a direct Sₙ2 attack by hydroxide ions formed from water and your base[3].

  • Causality & Solution: If you are using hygroscopic bases like K₂CO₃ or Cs₂CO₃, they must be oven-dried at 150°C under a vacuum prior to use[4]. Switch to strictly anhydrous solvents (e.g., DMF or MeCN with Karl Fischer titration < 50 ppm). Furthermore, avoid overly elevated temperatures; anchimeric assistance is highly temperature-dependent. Run the alkylation at the lowest effective temperature (0°C to 25°C) to favor intermolecular alkylation over intramolecular cyclization.

Q: During the synthesis of 1-bromo-2-methoxy-D3-ethane from 2-methoxy-D3-ethanol, my product degrades during the aqueous workup. What is the alternative? A: Traditional halogenation workups involving aqueous NaHCO₃ or brine washes expose the newly formed bromo-ether to the exact conditions that trigger its hydrolysis.

  • Causality & Solution: Utilize the Appel reaction (CBr₄ and PPh₃) instead of PBr₃ or aqueous HBr[5]. The Appel reaction operates under mild, neutral conditions. Instead of an aqueous workup, precipitate the triphenylphosphine oxide (Ph₃PO) byproduct using cold non-polar solvents, filter through silica, and concentrate directly. This self-validating approach entirely removes water from the isolation phase.

Experimental Protocols

Protocol A: Anhydrous Synthesis of 1-Bromo-2-methoxy-D3-ethane (Appel Reaction)

This protocol avoids aqueous acidic conditions and eliminates the need for an aqueous workup, preserving the integrity of the ether linkage.

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Reaction Setup: Dissolve 2-methoxy-D3-ethanol (1.0 eq) and carbon tetrabromide (CBr₄, 1.2 eq) in anhydrous dichloromethane (DCM). Cool the mixture to 0°C using an ice bath.

  • Activation: Add triphenylphosphine (PPh₃, 1.25 eq) portion-wise over 30 minutes to control the exotherm and prevent thermal activation of side reactions.

  • Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor completion via GC-MS (Target m/z: ~141/143 for the D3-brominated product).

  • Anhydrous Precipitation: Do NOT add water. Add 3 volumes of cold pentane (-20°C) to the reaction mixture to precipitate the Ph₃PO byproduct.

  • Filtration: Filter the suspension through a short pad of anhydrous silica gel, eluting with a 1:1 mixture of pentane/DCM.

  • Isolation: Carefully concentrate the filtrate under a mild vacuum (product boiling point is ~107°C at 760 mmHg) to yield the pure, anhydrous product[6]. Store immediately over 3Å molecular sieves.

Protocol B: Moisture-Free N-Alkylation Workflow

Use this methodology when coupling the synthesized bromo-ether to your target nucleophile.

  • Deprotonation: In an argon-flushed flask, suspend the target nucleophile (1.0 eq) and oven-dried Cs₂CO₃ (2.0 eq) in anhydrous DMF. Stir for 15 minutes at room temperature to pre-form the nucleophilic anion.

  • Addition: Cool the mixture to 0°C. Add 1-bromo-2-methoxy-D3-ethane (1.1 eq) dropwise.

  • Temperature Control: Maintain the reaction at 0°C to 25°C. Do not exceed 50°C to suppress the E2 elimination and anchimeric assistance pathways.

  • Anhydrous Quench: Quench the reaction by filtering off the inorganic salts directly. If an aqueous workup is absolutely mandatory for your API, use ice-cold water and extract immediately with EtOAc to minimize aqueous contact time.

Workflow N1 1. Dry Glassware & Reagents (Oven-dried, Argon/N2) N2 2. Prepare Substrate Solution (Anhydrous Solvent + Non-nucleophilic Base) N1->N2 N3 3. Add 1-Bromo-2-methoxy-D3-ethane (Dropwise at 0°C to RT) N2->N3 N4 4. Monitor Reaction (TLC/LC-MS, Avoid Heating) N3->N4 N5 5. Anhydrous Workup (Filter salts, avoid aqueous wash) N4->N5

Figure 2: Optimized anhydrous experimental workflow for N-alkylation to prevent hydrolysis.

Quantitative Data: Reaction Parameter Optimization

The table below summarizes the causal impact of specific reaction parameters on the rate of hydrolysis during synthesis and downstream application.

ParameterConventional MethodOptimized Anhydrous MethodImpact on Hydrolysis
Halogenation Reagent PBr₃ / HBr (aq)CBr₄ / PPh₃ (Appel)Eliminates aqueous acid exposure; prevents ether cleavage.
Workup Technique Aqueous Wash (NaHCO₃)Pentane Precipitation & Silica FiltrationRemoves water exposure during the most vulnerable isolation phase.
Alkylation Base NaOH / KOHOven-dried Cs₂CO₃ or NaHPrevents generation of highly nucleophilic OH⁻ ions.
Solvent Moisture Standard Grade (>500 ppm)Anhydrous (<50 ppm H₂O)Drastically reduces substrate availability for oxonium ion ring-opening.
Reaction Temp. 80°C - 100°C0°C - 25°CSuppresses the thermal activation energy required for neighboring group participation.

Frequently Asked Questions (FAQs)

Q1: Why use the D3-methoxyethyl group instead of a standard methoxyethyl group? A1: Deuteration at the methoxy carbon (-OCD₃) introduces a kinetic isotope effect that significantly reduces oxidative O-demethylation by cytochrome P450 enzymes. This enhances the drug candidate's metabolic stability and half-life without drastically altering its physicochemical properties.

Q2: Can I use sodium hydroxide (NaOH) as the base for my alkylation? A2: No. NaOH generates highly nucleophilic hydroxide ions that will rapidly hydrolyze 1-bromo-2-methoxy-D3-ethane via direct Sₙ2 attack, outcompeting your desired alkylation. Always use non-nucleophilic or insoluble bases like NaH or oven-dried Cs₂CO₃.

Q3: How should I store 1-bromo-2-methoxy-D3-ethane to prevent degradation over time? A3: Store it strictly over molecular sieves (3Å or 4Å) in a tightly sealed amber vial under an argon atmosphere at 2-8°C. This prevents atmospheric moisture degradation and photolytic cleavage[6].

References

  • Title: Recent Advances in Design and Synthesis of 1,3-Thiaselenolane and 1,3-Thiaselenole Derivatives (Mechanistic insights into Anchimeric Assistance) Source: MDPI URL: [Link]

  • Title: The hydrolysis of 2-bromo-2-methylpropane and halogenoalkanes Source: Royal Society of Chemistry (RSC) URL: [Link]

Sources

Technical Support Center: Purification of Methoxy-d3-ethane Labeled Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of products labeled with methoxy-d3-ethane. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common challenges encountered during the purification of these valuable deuterated compounds.

The strategic incorporation of deuterium, such as in the methoxy-d3-ethane label, is a powerful tool in drug discovery and development. It can favorably alter metabolic profiles and enhance pharmacokinetic properties.[][2] However, the unique properties of deuterated compounds can present specific challenges during purification. This guide offers practical, in-depth solutions to ensure you achieve the highest possible chemical and isotopic purity for your labeled products.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the purification of methoxy-d3-ethane labeled products.

Q1: What are the most critical purity parameters to consider for my methoxy-d3-ethane labeled product?

A1: Two primary parameters are crucial: chemical purity and isotopic purity . Chemical purity refers to the absence of any other chemical species, while isotopic purity indicates the percentage of the compound that correctly incorporates the deuterium atoms at the methoxy position.[3] Both are vital for the accuracy and reliability of downstream applications.

Q2: Which analytical techniques are essential for assessing the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive assessment. High-Resolution Mass Spectrometry (HR-MS) is ideal for determining isotopic enrichment by analyzing the relative abundance of isotopologues. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ²H NMR) is the gold standard for confirming the precise location of the deuterium labels and assessing isotopic purity.[3][4][5] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to determine chemical purity.[4][6]

Q3: Can the deuterium label on the methoxy group affect the compound's chromatographic behavior?

A3: Yes, although the effect is often subtle. The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond.[][3] This can lead to minor differences in polarity and intermolecular interactions, a phenomenon known as the kinetic isotope effect.[3][7] In some high-resolution chromatographic systems, this can be sufficient to achieve separation between the deuterated and non-deuterated species.

Q4: What is isotopic scrambling, and how can I prevent it during purification?

A4: Isotopic scrambling is the undesired redistribution of isotopes within a molecule or between molecules.[3] This can compromise the isotopic purity of your product. To prevent this, it is critical to control the pH and temperature during purification. For compounds with deuterium labels that may be labile, using aprotic solvents and maintaining neutral conditions is highly recommended.[3]

In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the purification of your methoxy-d3-ethane labeled product.

Guide 1: Chromatographic Purification (HPLC & GC)

Chromatography is a cornerstone of purification for many labeled compounds. However, various issues can arise that compromise purity and yield.

Common Problems & Solutions in Chromatography

ProblemPotential CauseSuggested Solution
Poor Separation of Deuterated and Non-Deuterated Species Insufficient resolution of the chromatographic system.- Optimize the mobile phase polarity; a less polar system may enhance separation.[3]- Employ a high-performance column with smaller particle size for increased efficiency.- Experiment with a different stationary phase (e.g., if using normal-phase, consider reverse-phase).[3]
Loss of Deuterium Label During Purification Hydrogen/Deuterium (H/D) exchange with protic solvents (e.g., methanol, water) or on acidic/basic stationary phases.- Avoid protic solvents in your mobile phase if there's a risk of exchange with your compound.[3]- Utilize a neutral or deactivated stationary phase to prevent acid or base-catalyzed exchange.[3]
Peak Tailing or Fronting Column overload, active sites on the column, or use of an inappropriate sample solvent.- Reduce the sample concentration or injection volume.[8][9]- Use a sample solvent that is weaker than or the same as the mobile phase.- Employ an inert column to minimize interactions with active sites.[10]
Ghost Peaks Contamination in the mobile phase, injector, or system carryover.- Use high-purity, HPLC-grade solvents and prepare mobile phases fresh daily.[9]- Implement a robust injector wash protocol between runs.[11]- Perform a blank run to identify the source of contamination.[11]
Baseline Instability or Drift Contaminated mobile phase, detector instability, or column bleed.- Degas the mobile phase to remove dissolved gases.[9]- Ensure the column is properly conditioned and not being operated above its recommended temperature.[8][12]- Clean or replace the detector if necessary.[8]

Experimental Protocol: Preparative HPLC Purification

  • Column Selection : Choose a suitable reversed-phase column (e.g., C18) with dimensions appropriate for your purification scale.[6]

  • Mobile Phase Development : Develop a mobile phase system, such as a gradient of acetonitrile and water, that provides good separation of your target compound from impurities. The use of volatile buffers like ammonium formate can simplify post-purification workup.[6]

  • Sample Preparation : Dissolve the crude product in the mobile phase or a compatible solvent. Ensure the sample is fully dissolved and filtered to remove particulates.[13]

  • Fraction Collection : Inject the sample onto the HPLC system and collect the fractions corresponding to the peak of your deuterated product.[6]

  • Solvent Removal : Combine the pure fractions and remove the solvent using rotary evaporation or lyophilization.[6]

Guide 2: Fractional Distillation

For volatile methoxy-d3-ethane labeled products, fractional distillation can be an effective purification method, especially for separating components with close boiling points.[14][15]

Decision-Making Workflow for Fractional Distillation

Caption: Decision tree for utilizing fractional distillation.

Troubleshooting Fractional Distillation

ProblemPotential CauseSuggested Solution
Poor Separation Inefficient fractionating column or incorrect heating rate.- Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.[14]- Heat the mixture slowly and steadily to allow for proper vapor-liquid equilibrium to be established in the column.[14]
Bumping or Violent Boiling Superheating of the liquid.- Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.[15]
Low Recovery Product loss due to hold-up in the column or leaks in the apparatus.- Ensure all joints in the distillation apparatus are properly sealed.- For small-scale distillations, be mindful of the column's hold-up volume.
Guide 3: Liquid-Liquid Extraction (LLE)

LLE is a powerful technique for separating compounds based on their differential solubilities in two immiscible liquid phases, often an aqueous and an organic phase.[16][17] This is particularly useful for removing polar or ionic impurities from your less polar methoxy-d3-ethane labeled product.

Workflow for a Standard Liquid-Liquid Extraction

LLE_Workflow A Dissolve Crude Product in an Organic Solvent B Transfer to Separatory Funnel A->B C Add Immiscible Aqueous Phase (e.g., water, brine, or acidic/basic solution) B->C D Shake Vigorously and Vent C->D E Allow Layers to Separate D->E F Drain the Aqueous Layer E->F G Collect the Organic Layer E->G H Dry Organic Layer (e.g., with Na2SO4 or MgSO4) G->H I Filter and Concentrate H->I J Analyze Purity I->J

Caption: A typical workflow for liquid-liquid extraction.

Troubleshooting Liquid-Liquid Extraction

ProblemPotential CauseSuggested Solution
Emulsion Formation The two phases are not separating cleanly.- Add a small amount of brine (saturated NaCl solution) to increase the polarity of the aqueous phase.- Gently swirl the mixture instead of vigorous shaking.- Centrifuge the mixture to break the emulsion.
Poor Recovery of Product in Organic Layer The product has some solubility in the aqueous phase.- Perform multiple extractions with smaller volumes of the organic solvent.- "Back-extract" the combined aqueous layers with a fresh portion of the organic solvent.
Product Degradation The product is unstable in the acidic or basic aqueous wash.- Use a neutral aqueous wash (e.g., pure water or brine).- Minimize the contact time between the organic phase and the acidic/basic aqueous phase.

By following these guidelines and troubleshooting steps, you can effectively navigate the challenges of purifying your methoxy-d3-ethane labeled products, leading to higher purity materials and more reliable experimental outcomes.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of deuterated compounds.
  • Craig, D. L. (1969). Purification of ethers. U.S. Patent No. 3,450,608. Google Patents.
  • ResearchGate. (2016). How to remove impurities from diethyl ether? Retrieved from [Link]

  • Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. Retrieved from [Link]

  • Restek. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • Drawell. (2023, June 30). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

  • Jack Westin. (n.d.). Distillation - Separations And Purifications. Retrieved from [Link]

  • Agilent Technologies. (2025, April 28). Overcoming Small Molecule HPLC Challenges Using Inert Columns [Video]. YouTube. Retrieved from [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]

  • NurdRage. (2018, January 27). Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

  • Fiveable. (2025, August 15). Fractional Distillation Definition. Retrieved from [Link]

  • The Chemistry Blog. (2023, September 27). What is Fractional Distillation? Retrieved from [Link]

  • BenchChem. (2025, December). Identifying and removing impurities from diethyl ether.
  • Sowa, F. J., & Hennion, G. F. (1936). The Synthesis and Purification of Ethers. Journal of the American Chemical Society, 58(10), 2050–2051.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of High-Purity Deuterated Compounds.
  • Max-Planck-Gesellschaft. (2017, February 28). A metal-organic framework compound as a filter for deuterium and tritium. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • Cytiva. (2022, November 15). HPLC Pain Points. Retrieved from [Link]

  • BenchChem. (n.d.). Navigating the Labyrinth of Deuterated Reference Standards: A Technical Guide to Sourcing and Stability.
  • Cheméo. (n.d.). Chemical Properties of Ethane, methoxy- (CAS 540-67-0). Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Liquid-liquid extraction – Knowledge and References. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 7.6: Solvent Partitioning (Liquid-Liquid Extraction). Retrieved from [Link]

  • Jeong, S. S., & Gready, J. E. (1994). A method of preparation and purification of (4R)-deuterated-reduced nicotinamide adenine dinucleotide phosphate. Analytical Biochemistry, 221(2), 273–277.
  • GALAK Chromatography. (n.d.). 4 Common Problems & Solutions For HPLC System. Retrieved from [Link]

  • SlidePlayer. (n.d.). Exp. 4 Liquid-liquid extraction Aim: to separate hydrophobic compounds from hydrophilic compounds. Retrieved from [Link]

  • Chemsrc. (2025, September 2). 2-(Methoxy-D3)ethan-1-amine hcl | CAS#:2703864-91-7. Retrieved from [Link]

  • Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]

  • BenchChem. (n.d.). A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds.
  • Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]

  • Turecek, F., & Gu, M. (2000). Stereochemical Analysis of Deuterated Alkyl Chains by MS/MS. Journal of the American Society for Mass Spectrometry, 11(3), 231–241.
  • Cheméo. (n.d.). Chemical Properties of Ethene, methoxy- (CAS 107-25-5). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of deuteration and methods for H/D exchange. Retrieved from [Link]

  • JSciMed Central. (2025, June 30). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Retrieved from [Link]

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Technical Support Center: Troubleshooting & Removal of Unreacted 1-Bromo-2-methoxy-D3-ethane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter bottlenecks in drug development pipelines caused by unreacted alkylating agents. 1-Bromo-2-methoxy-D3-ethane is a highly valuable electrophile used to install the trideuteromethoxyethyl moiety. However, its physicochemical properties—specifically a boiling point of 107–110 °C at 760 mmHg and partial water solubility (~14.4 g/L)—make the removal of excess reagent non-trivial[1],[2].

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to efficiently clear this electrophile from your reaction mixtures without relying solely on column chromatography.

Diagnostic Workflow

Before selecting a removal strategy, you must analyze the physicochemical properties of your target product and the scale of your reaction. Use the decision matrix below to identify the optimal purification pathway.

Workflow Start Reaction Complete: Excess 1-Bromo-2-methoxy-D3-ethane Volatile Is the target product non-volatile (High MW)? Start->Volatile Basic Is the target product a basic amine? Volatile->Basic No Distillation High-Vacuum Evaporation (Schlenk line / Kugelrohr) Volatile->Distillation Yes Scale Reaction Scale? Basic->Scale No Extraction Acid-Base Extraction (Aqueous Workup) Basic->Extraction Yes Scavenger Polymer-Supported Scavenger (e.g., PS-Trisamine) Scale->Scavenger Small/Library (<1g) Quench Chemical Quenching (Ethanolamine) + Wash Scale->Quench Large/Process (>1g)

Decision Matrix for 1-Bromo-2-methoxy-D3-ethane Removal Workflows.

Troubleshooting & FAQs

Q: Why is standard rotary evaporation leaving residual 1-Bromo-2-methoxy-D3-ethane in my product? A: The causality lies in the compound's boiling point (107–110 °C) and solvent-solute interactions[1]. When performing alkylations in polar aprotic solvents like DMF or DMSO, the alkyl halide becomes trapped due to favorable dipole-dipole interactions and Raoult's Law effects. A standard rotovap at 40 °C and 20 mbar does not provide enough thermal energy or vacuum depth to break these intermolecular forces. Solution: You must utilize a high-vacuum system (Schlenk line or Kugelrohr at <1 mbar) or employ chemical scavenging.

Q: My product is a non-basic, neutral compound. How do I remove the excess electrophile without column chromatography? A: Use polymer-supported nucleophiles, such as PS-Trisamine or PS-Thiophenol[3]. Causality: The primary amine or thiol tethered to the solid polystyrene support acts as a soft nucleophile, attacking the α -carbon of the unreacted 1-bromo-2-methoxy-D3-ethane via an SN​2 mechanism. Because the resulting adduct is covalently bound to a macroscopic resin bead, it is entirely separated from the liquid phase containing your product and can be removed by simple filtration.

Q: I am scaling up the reaction (>10 g). Polymer scavengers are too expensive. What is the process-friendly alternative? A: Liquid-phase chemical quenching using a small, water-soluble nucleophile like ethanolamine or 2-mercaptoethanesulfonate[4]. Causality: Ethanolamine rapidly undergoes SN​2 alkylation with the excess bromide. The resulting adduct is highly polar and completely water-soluble. During a subsequent acidic aqueous workup, this adduct is protonated, drastically lowering its LogP and forcing it entirely into the aqueous layer, leaving your lipophilic target product in the organic phase.

Q: Does the deuterium labeling affect the removal process compared to the unlabeled compound? A: No. While the kinetic isotope effect (KIE) strengthens the C-D bonds, the leaving group is located on the adjacent CH2​−Br carbon. Therefore, the secondary KIE is negligible regarding the SN​2 quenching rate. The physical properties (boiling point, solubility) remain virtually identical to the unlabeled 1-bromo-2-methoxyethane[2].

Quantitative Method Comparison

Removal MethodMechanism of ActionIdeal ScaleProcessing TimeReagent CostEfficiency / Purity
High-Vacuum Evaporation Physical (Boiling Point Differential)Any2–4 HoursLow (Equipment only)Moderate (Risk of trapping)
Acid-Base Extraction Physical (Partition Coefficient)> 1 g1–2 HoursLowHigh (For basic products)
Polymer Scavenging Chemical (Solid-Phase SN​2 )< 1 g (Library)4–12 HoursHighVery High
Chemical Quenching Chemical (Liquid-Phase SN​2 )> 1 g (Process)2–4 HoursLowHigh

Step-by-Step Methodologies

Protocol 1: Solid-Phase Scavenging using PS-Trisamine (Library Synthesis)

Use this protocol for small-scale reactions (<1 g) where rapid, parallel purification is required.

  • Preparation: Post-reaction, dilute the crude mixture with a compatible swelling solvent (e.g., Dichloromethane or THF). Causality: Polystyrene resins require moderately polar solvents to swell properly. Swelling expands the polymer matrix, exposing the internal porous amine sites to the electrophile.

  • Addition: Add 3.0 equivalents of PS-Trisamine resin (typical loading ~3-4 mmol/g) relative to the estimated unreacted excess of 1-Bromo-2-methoxy-D3-ethane.

  • Agitation: Gently shake or use an orbital shaker for 4–12 hours at room temperature. Caution: Do not use magnetic stir bars. Magnetic stirring crushes the polymer beads, creating fine particulates that clog frits and reduce filtration efficiency.

  • Validation Checkpoint: Remove a 10 µL aliquot of the supernatant, filter, and analyze via LC-MS. The complete disappearance of the 1-bromo-2-methoxy-D3-ethane mass signal validates that the scavenging system has reached completion. If traces remain, add 0.5 eq more resin and shake for 2 additional hours.

  • Isolation: Filter the mixture through a sintered glass frit (medium porosity). Wash the resin bed twice with DCM to elute any trapped product. Concentrate the filtrate to yield the purified compound.

Protocol 2: Chemical Quenching with Ethanolamine (Process Scale)

Use this protocol for large-scale reactions (>1 g) where polymer resins are cost-prohibitive.

  • Quenching: To the crude reaction mixture, add 2.0 equivalents of ethanolamine relative to the excess 1-Bromo-2-methoxy-D3-ethane.

  • Heating: Stir the mixture at 50 °C for 2 hours. Causality: The SN​2 reaction between the primary amine of ethanolamine and the alkyl bromide is accelerated by mild heating, ensuring complete consumption of the electrophile[4].

  • Aqueous Partitioning: Dilute the mixture with Ethyl Acetate (EtOAc) and transfer to a separatory funnel. Add 1M aqueous HCl until the aqueous layer reaches pH 4–5. Causality: The mildly acidic pH protonates the newly formed ethanolamine-adduct. This ionic charge forces the adduct entirely into the aqueous phase, preventing emulsion formation and product contamination.

  • Validation Checkpoint: Analyze the organic layer by TLC. The highly polar quenched adduct will remain exclusively at the baseline, while your target product migrates. A clean baseline validates successful partitioning.

  • Isolation: Separate the organic layer, wash once with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

References

  • Title : Microwave-assisted scavenging of electrophiles utilizing polymer-supported sequestration reagents | Source : PubMed (Mol Divers) | URL : [Link]

  • Title: US5632898A - Method for removing unreacted electrophiles from a reaction mixture | Source: Google Patents | URL

Sources

Addressing steric hindrance in reactions with 1-Bromo-2-methoxy-D3-ethane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-Bromo-2-methoxy-d3-ethane (Br-CH₂CH₂-O-CD₃). This resource is designed for researchers, chemists, and drug development professionals who utilize this isotopically labeled building block in their synthetic endeavors. Our goal is to provide expert insights and practical, field-proven solutions to common challenges, with a specific focus on overcoming issues related to steric hindrance.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is 1-Bromo-2-methoxy-d3-ethane, and why is steric hindrance a primary concern in its reactions?

A1: 1-Bromo-2-methoxy-d3-ethane is a deuterated primary alkyl halide. Its structure consists of a two-carbon ethyl chain with a bromine atom at one end (C1) and a trideuteromethoxy group at the other (C2). The bromine is a good leaving group, making the C1 carbon an electrophilic site for nucleophilic substitution.[1][2]

Steric hindrance refers to the congestion around an atom or group of atoms, caused by the physical space occupied by surrounding parts of the molecule, which can slow down or prevent a reaction.[3][4] While 1-Bromo-2-methoxy-d3-ethane is itself a relatively small, unbranched primary halide, steric challenges typically arise from the other reactant in two main scenarios:

  • Reactions with Bulky Nucleophiles: In bimolecular nucleophilic substitution (Sₙ2) reactions, the nucleophile must approach the electrophilic carbon from the "backside"—180° away from the leaving group (bromine). If the nucleophile is large and sterically demanding (e.g., a tertiary amine, a hindered enolate), its bulky substituents can clash with the substrate, making it difficult to achieve the required geometry of the transition state.[5][6] This increases the activation energy and dramatically slows the reaction rate.[7]

  • Reactions at Hindered Centers: In metal-catalyzed cross-coupling reactions, if the organometallic partner has significant steric bulk near the reacting carbon atom, it can impede the crucial transmetalation step in the catalytic cycle.[8]

The deuterated methoxy group (-OCD₃) has the same steric profile as a standard methoxy group (-OCH₃). The primary reason for using this isotopically labeled version is for applications such as metabolic fate studies in drug development or for elucidating reaction mechanisms through the kinetic isotope effect (KIE). The strategies for overcoming steric hindrance are identical for both the deuterated and non-deuterated analogs.

Q2: My Sₙ2 reaction with a bulky secondary amine and 1-Bromo-2-methoxy-d3-ethane is giving very low conversion. How can I troubleshoot this?

A2: This is a classic example of steric hindrance from the nucleophile impeding the reaction. The bulky groups on your amine are shielding its own nucleophilic nitrogen atom and clashing with the substrate during the Sₙ2 transition state. Several strategies can be employed to overcome this activation barrier.[9]

Below is a decision-making workflow to guide your optimization process.

sn2_troubleshooting start Low Sₙ2 Conversion cond_temp Increase Temperature & Time start->cond_temp cond_solvent Change Solvent cond_temp->cond_solvent No Improvement outcome_success Reaction Successful cond_temp->outcome_success Improved Yield cond_reagent Modify Reagent cond_solvent->cond_reagent No Improvement cond_solvent->outcome_success Improved Yield cond_reagent->outcome_success Improved Yield outcome_fail Consider Alternative Strategy (e.g., Cross-Coupling) cond_reagent->outcome_fail No Improvement

Caption: Sₙ2 reaction optimization workflow.

  • Increase Temperature: Providing more thermal energy can help the reacting molecules overcome the activation energy barrier imposed by steric repulsion.[9] Carefully increase the temperature in increments (e.g., from room temperature to 50 °C, then to 80 °C), monitoring for potential decomposition of your starting materials or product.

  • Increase Reaction Time: Sterically hindered reactions are inherently slower. Extend the reaction time significantly (e.g., from 12 hours to 24 or 48 hours) before concluding that the reaction has failed.

The choice of solvent is critical for Sₙ2 reactions. Polar aprotic solvents are strongly recommended because they solvate the counter-ion (cation) but do not form a tight hydrogen-bonding "cage" around the anionic nucleophile, leaving it more "naked" and reactive.[7][10]

Solvent TypeExamplesEffect on NucleophileSₙ2 RateRationale
Polar Aprotic DMF, DMSO, Acetone, AcetonitrileWeakly solvated, highly reactiveFavored Raises the ground state energy of the nucleophile, decreasing the activation energy (ΔG‡).[7][10]
Polar Protic Water, Methanol, EthanolStrongly solvated via H-bondingDisfavored The solvent cage stabilizes the nucleophile, lowering its ground state energy and increasing ΔG‡.[7]

Recommendation: Switch from any protic solvent (like ethanol) to a high-boiling polar aprotic solvent like DMF or DMSO, which will also facilitate higher reaction temperatures.

Bromine is a good leaving group, but iodine is even better. You can convert 1-Bromo-2-methoxy-d3-ethane into its more reactive iodo-analog in situ or as a separate step via the Finkelstein reaction .[11] This often provides a significant rate enhancement.

  • Setup: In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve your bulky amine (1.0 eq) and a catalytic amount of sodium or potassium iodide (0.1 - 1.1 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Addition: Add 1-Bromo-2-methoxy-d3-ethane (1.05 eq) to the mixture.

  • Reaction: Stir the reaction at an elevated temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS. The bromide is exchanged for the more reactive iodide in situ, which is then consumed by the amine.

  • Workup: Upon completion, cool the reaction, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography as needed.

Q3: I am attempting a Suzuki coupling with 1-Bromo-2-methoxy-d3-ethane and a sterically hindered boronic acid, but I'm only recovering starting material. What's going wrong?

A3: This is a common challenge in cross-coupling chemistry. The oxidative addition of a primary alkyl bromide to a Pd(0) center can be slow, and subsequent steps can be hindered by bulky substrates. For sterically demanding couplings, catalyst and ligand selection is paramount.[12][13]

Standard palladium catalysts (e.g., Pd(PPh₃)₄) are often inefficient for coupling unactivated or hindered alkyl halides. Modern catalyst systems utilize bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands. These ligands promote the difficult oxidative addition step and stabilize the resulting organopalladium intermediate.

Ligand ClassExamplesKey FeaturesRecommended For
Bulky Phosphines XPhos, SPhos, RuPhos, tBu₃PElectron-rich, sterically demanding.Promoting oxidative addition of alkyl halides and facilitating reductive elimination.[13]
NHC Ligands IPr, IMesStrong σ-donors, sterically bulky.Highly active and thermally stable catalysts, effective for challenging couplings.

While Suzuki-Miyaura coupling is powerful, other named reactions may show superior performance for hindered alkyl partners.[14]

  • Negishi Coupling: This reaction uses organozinc reagents, which are more nucleophilic than their organoboron counterparts.[8] This increased reactivity often allows the transmetalation step to proceed more efficiently under milder conditions, even with sterically hindered partners.[14]

  • Cobalt or Nickel Catalysis: Catalysts based on first-row transition metals like cobalt and nickel have emerged as powerful alternatives to palladium for alkyl cross-couplings.[15][16] They often operate via different mechanisms (e.g., involving radical intermediates) that can be less sensitive to steric hindrance compared to traditional Pd-catalyzed cycles.[12][16]

cross_coupling_cycle M0 M(0)L₂ (Active Catalyst) M_OA R¹-M(II)(X)L₂ M0->M_OA Oxidative Addition (R¹-X) M_TM R¹-M(II)(R²)L₂ M_OA->M_TM Transmetalation (R²-Metal') M_TM->M0 Reductive Elimination product R¹-R² (Product) M_TM->product

Caption: A generalized metal-catalyzed cross-coupling cycle.

  • Setup: In a glovebox, arrange an array of reaction vials. To each vial, add the boronic acid (1.5 eq), a base (e.g., K₃PO₄, 2.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the specific ligand (4.4 mol%).

  • Solvent & Reagent Addition: Add the solvent (e.g., Toluene/H₂O or Dioxane) to each vial, followed by 1-Bromo-2-methoxy-d3-ethane (1.0 eq).

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a heating block set to the desired temperature (e.g., 100 °C).

  • Analysis: After a set time (e.g., 18 hours), cool the array, quench a small aliquot from each vial, and analyze by LC-MS or GC-MS to determine the most promising conditions for a larger-scale reaction.

References
  • Catalysts for Cross-Coupling Reactions with Non-Activated Alkyl Halides. ResearchGate. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PMC. [Link]

  • 11.3 Characteristics of the SN2 Reaction. Organic Chemistry: A Tenth Edition. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions. ChemTalk. [Link]

  • 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]

  • Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners. ACS Publications. [Link]

  • 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]

  • Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. PubMed. [Link]

  • Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. [Link]

  • Cobalt-Catalyzed Cross-Couplings between Alkyl Halides and Grignard Reagents. SciSpace. [Link]

  • What is steric hindrance. Explain with examples? What is its effect on reaction mechanism? Toppr. [Link]

  • 1-Bromo-2-methoxyethane: A Look at its Biological Activities and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Chemical Properties of Ethane, 1-bromo-2-methoxy- (CAS 6482-24-2). Cheméo. [Link]

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Optimizing temperature profiles for deuterated alkylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.

Technical Support Center: Deuterated Alkylation Reactions

A Senior Application Scientist's Guide to Temperature Profile Optimization

Welcome to the technical support center for deuterated alkylation reactions. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, actionable insights into optimizing temperature profiles for successful deuterium incorporation. Instead of a rigid list of steps, we will explore the causal relationships between temperature, reaction kinetics, and outcomes, empowering you to troubleshoot effectively and design robust experimental protocols.

Part 1: Foundational Principles & Core Questions

This section addresses the fundamental "why" behind temperature control in deuterated alkylations. Understanding these principles is crucial for logical troubleshooting and optimization.

Q1: Why is temperature the most critical parameter to optimize in deuterated alkylation reactions?

Temperature is a master variable that simultaneously influences reaction rate, selectivity, and the stability of both reactants and products. In the context of deuterated alkylations, its role is multifaceted:

  • Reaction Kinetics vs. Thermodynamics: Alkylation reactions can often yield multiple products. At lower temperatures, the reaction is typically under kinetic control, favoring the product that is formed fastest (i.e., has the lowest activation energy). At higher temperatures, the reaction shifts to thermodynamic control, where the most stable product is favored, as there is enough energy to reverse less stable product formation.[1] Optimizing temperature allows you to select the desired product profile.

  • Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond, leading to a difference in reaction rates—the Kinetic Isotope Effect.[2][3] This effect is temperature-dependent; the difference in rates between the deuterated and non-deuterated species generally decreases as temperature increases.[4][5] This can be a critical consideration in competitive reactions or when studying reaction mechanisms.

  • Side Reaction Management: Many undesired side reactions, such as elimination, rearrangement, or isotopic scrambling, have higher activation energies than the desired alkylation.[6][7] Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is a primary strategy for minimizing these byproducts.[8] For example, harsh conditions like high temperatures can promote isotopic scrambling, leading to deuterium incorporation at unintended sites.[6]

  • Reagent and Product Stability: Both the alkylating agents and the deuterated products may be thermally labile. Excessive heat can lead to decomposition, reducing overall yield and purity.

Q2: My deuterium incorporation is low. How can I use temperature to improve it?

Low deuterium incorporation despite consumption of starting material often points to an energy barrier issue or competing, non-deuterating pathways.

  • Insufficient Energy: The reaction may not have enough thermal energy to overcome the activation barrier for C-D bond formation at a practical rate. A systematic, incremental increase in temperature can often solve this. However, this must be done cautiously while monitoring for the onset of side reactions.[7]

  • H/D Back-Exchange: If labile protons are present in the reaction medium (e.g., trace water in solvents), higher temperatures can accelerate back-exchange, where a newly incorporated deuterium is swapped back for a proton.[6][9] In such cases, decreasing the temperature after ensuring rigorously anhydrous conditions is the correct approach.[8]

The workflow below illustrates a logical approach to this problem.

Troubleshooting_Low_Incorporation start Start: Low Deuterium Incorporation Detected (via MS or NMR) check_sm Is Starting Material Fully Consumed? start->check_sm incomplete_rxn Problem: Incomplete Reaction check_sm->incomplete_rxn  No side_reaction Problem: Side Reaction or Back-Exchange Dominates check_sm->side_reaction  Yes optimize_temp_time Action: Systematically increase temperature (e.g., in 10°C increments) and/or extend reaction time. incomplete_rxn->optimize_temp_time re_analyze Re-analyze Deuterium Incorporation optimize_temp_time->re_analyze optimize_conditions Action: 1. Ensure strictly anhydrous conditions. 2. Screen for lower temperatures (e.g., 0°C, -20°C) to improve selectivity. side_reaction->optimize_conditions optimize_conditions->re_analyze Temperature_Screening_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_substrate Aliquot Substrate & Solvent setup_reactions Set Temperature Gradient on Block prep_substrate->setup_reactions prep_reagents Prepare Reagent Master Mix initiate Initiate Reactions prep_reagents->initiate setup_reactions->initiate monitor Monitor & Quench (LC-MS) initiate->monitor workup Full Workup of Promising Reactions monitor->workup characterize Characterize via NMR & MS workup->characterize evaluate Evaluate Data & Identify Optimum Temp characterize->evaluate

Caption: Workflow for systematic temperature screening.

Part 3: Frequently Asked Questions (FAQs)

  • Q: Can running a reaction at very low temperatures for a long time cause problems? A: Yes. While it can improve selectivity, extended reaction times can increase the opportunity for degradation of sensitive reagents or products, even at low temperatures. It also increases the chance of moisture ingress if the inert atmosphere is not perfectly maintained. There is always a practical trade-off between temperature, time, and selectivity.

  • Q: How does microwave irradiation affect temperature profiles in deuteration? A: Microwave reactors allow for very rapid and uniform heating to a precise setpoint temperature. [10]This can dramatically shorten reaction times from hours to minutes. However, the rapid heating can sometimes lead to thermal gradients or "hot spots" if not controlled properly, potentially increasing side product formation. It is crucial to use the stipulated ramp times and temperature limits for your specific instrument and reaction. [10][11]

  • Q: My reaction involves a Lewis acid catalyst (e.g., AlCl₃). Are there special temperature considerations? A: Absolutely. Lewis acid-catalyzed reactions, like Friedel-Crafts alkylation, are often highly exothermic. The initial addition of the catalyst must be done slowly and at a low temperature (e.g., 0-5°C) to control the initial exotherm. [12]Adding the catalyst too quickly at room temperature can cause an uncontrolled temperature spike, leading to significant byproduct formation. [12]After the initial addition, the reaction may be allowed to slowly warm to room temperature or be gently heated to achieve completion.

  • Q: Does temperature affect the choice of deuterated solvent? A: Yes. The solvent's boiling point is a primary consideration. You must choose a solvent with a boiling point well above your target reaction temperature, especially if running the reaction under atmospheric pressure. Furthermore, the solvent's freezing point is critical for sub-ambient reactions. For example, while D₂O is a common deuterium source, it will freeze at ~4°C, making it unsuitable for reactions run at 0°C or below without additives.

References

  • Friedel-Crafts Alkylation of Deuterated Benzene: A Technical Guide. (2025). Benchchem.
  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025).
  • Application Notes and Protocols for Complete Alkylation using Bromoacetic Acid-d3. (n.d.). Benchchem.
  • Practical approaches to labelling terminal alkynes with deuterium. (n.d.). PMC - NIH.
  • Technical Support Center: Optimizing Deuterium Labeling Reactions. (n.d.). Benchchem.
  • A Researcher's Guide to Cross-Validation of Analytical Methods for Deuter
  • Technical Support Center: Troubleshooting Low Yields in Deuterated 1-Hexene Synthesis. (2025). Benchchem.
  • The E2 Reaction and the Deuterium Isotope Effect. (2022). Chemistry LibreTexts.
  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025). YouTube.
  • The Core Principles of Deuterium Labeling in Internal Standards: An In-depth Technical Guide. (2025). Benchchem.
  • Technical Support Center: Overcoming Challenges in Deuterated Standard Synthesis. (2025). Benchchem.
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  • troubleshooting guide for incomplete deuteration with Iodoethane-1-D1. (n.d.). Benchchem.
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Validation & Comparative

Navigating the Fragments: A Comparative Guide to the Mass Spectrometry of Methoxy-D3 Labeled Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the precise quantification of molecules and the elucidation of their metabolic fates are paramount. Stable isotope labeling, coupled with mass spectrometry, stands as a cornerstone technique in this endeavor. Among the various labeling strategies, the use of trideuteromethoxy (-OCD₃) groups offers a powerful tool for creating internal standards and probing reaction mechanisms. However, the introduction of deuterium atoms can subtly but significantly alter the fragmentation patterns observed in a mass spectrometer.

This guide provides an in-depth technical comparison of the fragmentation patterns of methoxy-D₃ labeled compounds versus their non-labeled (-OCH₃) counterparts. We will explore the causality behind these differences, grounded in fundamental principles of mass spectrometry and chemical kinetics, and provide practical, data-driven insights to aid in your experimental design and data interpretation.

The Fundamental Shift: Why Deuteration Matters in Mass Spectrometry

Stable isotope-labeled compounds, particularly deuterated analogs, are considered the gold standard for internal standards in quantitative mass spectrometry.[1] The premise is simple: a methoxy-D₃ labeled compound is chemically almost identical to its unlabeled version, causing it to behave similarly during sample preparation and chromatographic separation. However, its three-Dalton mass increase allows it to be clearly distinguished by the mass spectrometer, enabling accurate correction for experimental variability.[1]

Beyond quantification, this mass shift is the key to comparative fragmentation analysis. While the overall fragmentation pathways often remain similar, the masses of any fragments retaining the -OCD₃ group will be shifted by +3 Da. Conversely, the neutral loss of the methoxy group will be 18 Da (-•CD₃) instead of 15 Da (-•CH₃). These predictable shifts are the first layer of analysis. The more nuanced and often more informative differences arise from the kinetic isotope effect (KIE), which can alter the relative abundance of fragment ions.

A Tale of Two Fragments: Comparative Analysis in Action

Let's examine the practical implications of methoxy-D₃ labeling on fragmentation patterns across different classes of molecules.

Case Study 1: Anthraquinones - Damnacanthal vs. Damnacanthal-d3

A clear illustration of the fundamental mass shifts can be seen with the anticancer agent Damnacanthal. In drug metabolism studies, Damnacanthal-d3 serves as a crucial internal standard.

  • Damnacanthal (Unlabeled): C₁₆H₁₀O₅, Molecular Weight: 282.25 g/mol

  • Damnacanthal-d3 (Labeled): C₁₆H₇D₃O₅, Molecular Weight: 285.27 g/mol

Under electron ionization (EI), both molecules undergo characteristic cleavages, including the loss of a formyl radical (-CHO), carbon monoxide (-CO), and the methyl radical from the methoxy group. The key differences are summarized below:

Proposed Fragment IdentityUnlabeled Damnacanthal (m/z)Methoxy-D3 Labeled Damnacanthal (m/z)Mass Shift (Da)Notes
[M]⁺˙ 282285+3Molecular Ion
[M - CH₃/CD₃]⁺ 2672670Loss of the methyl/trideuteromethyl radical. The resulting fragment has the same nominal mass.
[M - CHO]⁺ 253256+3Fragment retains the methoxy group.
[M - CO]⁺˙ 254257+3Fragment retains the methoxy group.
[M - CO - CHO]⁺ 225228+3Fragment retains the methoxy group.

Data derived from predicted fragmentation patterns.

This example clearly demonstrates the foundational principle: fragments that retain the deuterated methoxy group exhibit a +3 Da mass shift.

Case Study 2: Flavonoids - The Influence of Methoxy Position

Flavonoids are a diverse class of natural products where methoxy groups are common. Their fragmentation is often characterized by retro-Diels-Alder (rDA) reactions and neutral losses of small molecules like CO and H₂O. A consistent observation in flavonoids containing methoxy groups is the radical loss of a methyl group (•CH₃).[2]

In a methoxy-D₃ labeled flavonoid, this would manifest as the loss of a •CD₃ radical, a neutral loss of 18 Da. The relative propensity of this loss compared to other fragmentation channels can be influenced by the kinetic isotope effect, as breaking a C-D bond is energetically more demanding than breaking a C-H bond.

Case Study 3: Verapamil - A Pharmaceutical Example

Verapamil, a calcium channel blocker, contains two dimethoxyphenyl moieties. Its metabolism involves O-demethylation, making it an excellent candidate for studies using methoxy-D₃ labeling.[3] The ESI-MS/MS fragmentation of protonated verapamil ([M+H]⁺ at m/z 455.29) is well-characterized, with a major fragment at m/z 165.09, corresponding to the dimethyl-t-butyl-benzenaminium ion.

For a hypothetical methoxy-D₃ labeled verapamil (with one -OCD₃ group), we would predict the following:

  • Molecular Ion ([M+H]⁺): m/z 458.31

  • Fragments containing the -OCD₃ group: Would show a +3 Da shift.

  • Fragments arising from the unlabeled portion of the molecule: Would remain at the same m/z as in the unlabeled compound (e.g., m/z 165.09 if the label is on the other ring).

  • Fragments resulting from the loss of the deuterated methoxy group: Would show a neutral loss of methanol-d4 (CH₃OD) or a related species, depending on the fragmentation mechanism.

The "Why": Mechanistic Insights from Isotopic Labeling

The differences in fragmentation go beyond simple mass shifts. The underlying chemistry, particularly the kinetic isotope effect (KIE), governs the relative intensities of the observed fragment ions.

The Kinetic Isotope Effect (KIE) in Mass Spectrometry

The KIE is the change in the rate of a reaction when an atom is replaced with one of its isotopes.[4] In mass spectrometry, fragmentation is a series of competing unimolecular reactions. The C-D bond has a lower zero-point energy than the C-H bond, meaning it requires more energy to break.[5]

This has two major consequences for methoxy-D₃ labeled compounds:

  • Primary KIE: If the cleavage of a C-H bond on the methoxy group is part of the rate-determining step of a fragmentation pathway, substituting it with a C-D bond will slow down that specific fragmentation. This will decrease the abundance of the resulting fragment ion relative to other fragments.

  • Secondary KIE: Even if the C-D bond is not broken, its presence can influence the stability of adjacent transition states, leading to smaller but still measurable changes in fragment ion abundances.

A practical outcome of the primary KIE is that the loss of the •CD₃ radical (18 Da) is often less favorable than the loss of the •CH₃ radical (15 Da) from the unlabeled analog. This can lead to an increase in the relative intensity of the molecular ion in the labeled compound and a change in the ratios of other fragment ions.

G M_H [M]⁺˙ F1_H [M - •CH₃]⁺ (m/z = M-15) M_H->F1_H k_H (faster) F2_H [M - Other]⁺ M_H->F2_H k_other M_D [M+3]⁺˙ F1_D [M+3 - •CD₃]⁺ (m/z = M-15) M_D->F1_D k_D (slower) F2_D [M+3 - Other]⁺ M_D->F2_D k_other note Due to KIE, k_H > k_D. This can lead to a lower relative abundance of the [M - •CD₃]⁺ fragment and a higher relative abundance of the molecular ion and other fragments.

Figure 1. Kinetic Isotope Effect on Fragmentation.

Experimental Protocol: A Self-Validating System for Comparative Analysis

To reliably compare the fragmentation patterns of methoxy-D₃ labeled and unlabeled compounds, a robust and self-validating experimental workflow is essential. This protocol outlines a general approach using Liquid Chromatography-Mass Spectrometry (LC-MS).

I. Sample and Standard Preparation
  • Stock Solutions: Prepare individual stock solutions of the unlabeled analyte and the methoxy-D₃ labeled internal standard in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (e.g., plasma, urine) with the unlabeled analyte to achieve a range of concentrations relevant to your study.

  • Internal Standard Spiking: To each calibration standard and unknown sample, add a fixed concentration of the methoxy-D₃ labeled internal standard. Causality: This ensures that both the analyte and the internal standard are subjected to the exact same experimental conditions, allowing the internal standard to correct for any variations.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column appropriate for the polarity of your analyte.

    • Mobile Phase: A typical mobile phase would consist of (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid.

    • Gradient: Develop a gradient elution method that provides good chromatographic peak shape and separation from matrix components. Trustworthiness: Co-elution of the labeled and unlabeled compounds is critical. Since they are chemically almost identical, they should have nearly identical retention times. Any significant shift in retention time could indicate an issue with the chromatography or the integrity of the standards.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Use electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

    • Acquisition Mode: Use Multiple Reaction Monitoring (MRM) for quantitative analysis. For qualitative fragmentation comparison, use a product ion scan or data-dependent acquisition (DDA) mode.

    • MRM Transitions:

      • For the unlabeled analyte, determine the precursor ion (e.g., [M+H]⁺) and one or two characteristic product ions.

      • For the methoxy-D₃ labeled standard, the precursor ion will be [M+3+H]⁺. Monitor the corresponding product ions, accounting for the +3 Da shift if the fragment retains the label.

    • Collision Energy: Optimize the collision energy for each MRM transition to maximize signal intensity. For comparative fragmentation studies, acquire product ion spectra across a range of collision energies to build a comprehensive picture of the fragmentation pathways.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare Stock Solutions (Labeled & Unlabeled) B Create Calibration Curve (Spike Unlabeled Analyte) A->B C Spike All Samples with Labeled Internal Standard B->C D Inject Sample onto LC System C->D E Chromatographic Separation (e.g., C18 Column) D->E F Electrospray Ionization (ESI) E->F G Mass Analysis (MS1) F->G H Collision-Induced Dissociation (CID) G->H I Fragment Analysis (MS2) H->I J Extract Ion Chromatograms (Labeled & Unlabeled) I->J K Compare Product Ion Spectra J->K L Quantify Analyte using Internal Standard J->L

Figure 2. Experimental Workflow for Comparative Analysis.

Conclusion

Methoxy-D₃ labeling is a powerful and indispensable tool in modern mass spectrometry. Understanding the resulting fragmentation patterns requires a two-pronged approach. First, one must account for the predictable +3 Da mass shifts in fragments that retain the deuterated label and the shift in neutral loss from 15 to 18 Da for the methyl radical. Second, and more subtly, the kinetic isotope effect must be considered, as it can alter the relative abundances of fragment ions by making C-D bond cleavage less favorable than C-H bond cleavage. By employing a robust, self-validating experimental protocol and being mindful of these underlying principles, researchers can confidently utilize methoxy-D₃ labeled compounds for accurate quantification and gain deeper mechanistic insights into the chemical and biological systems they study.

References

  • BenchChem. (2025).
  • ResearchGate. (n.d.). Stable Labeled Isotopes as Internal Standards: A Critical Review.
  • Pino, L. K., et al. (2017). A guide to the implementation of quantitative proteomics workflows. Journal of Proteome Research.
  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15.
  • Murphy, R. B., et al. (2019). A Rapid Method for the Optimization of PET Radiotracer Synthesis via Isotope Effects. Chemistry - A European Journal, 25(55), 12729-12733.
  • Westheimer, F. H. (1961). The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium. Chemical Reviews, 61(3), 265–273.
  • McNab, H., Ferreira, E. S. B., Hulme, A. N., & Quye, A. (2009). Negative ion ESI-MS analysis of natural yellow dye flavonoids-An isotopic labelling study. International Journal of Mass Spectrometry, 284(1-3), 57-65.
  • Jackson, G. P., & Bowen, C. L. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. Journal of Mass Spectrometry, 49(5), 415-422.
  • Knowles, R. (2005). Kinetic Isotope Effects in Organic Chemistry. Macmillan Group Meeting.
  • Rucker, G., et al. (1980). Mass spectrometric identification of DL-verapamil metabolites. Arzneimittelforschung, 30(3), 398-401.
  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions.
  • University of Washington's Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies. Retrieved from [Link]

  • Zhu, Y., et al. (2019). Rapid detection and structural characterization of verapamil metabolites in rats by UPLC–MSE and UNIFI platform. Journal of Pharmaceutical and Biomedical Analysis, 172, 219-229.
  • Borges, N. C., et al. (2005). Verapamil quantification in human plasma by liquid chromatography coupled to tandem mass spectrometry - An application for bioequivalence study.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.

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Calculating isotopic enrichment levels of 1-Bromo-2-methoxy-D3-ethane

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Comparative Guide to Calculating Isotopic Enrichment Levels of 1-Bromo-2-methoxy-D3-ethane

For researchers, medicinal chemists, and professionals in drug development, the precise quantification of isotopic enrichment in deuterated compounds is not merely a quality control metric; it is the bedrock of confidence in pharmacokinetic, metabolic, and mechanistic studies. The strategic replacement of hydrogen with deuterium can significantly alter a drug candidate's metabolic profile, and verifying the extent and location of this incorporation is paramount.

This guide provides an in-depth comparison of the two primary analytical techniques for determining the isotopic enrichment of 1-Bromo-2-methoxy-D3-ethane: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. As a Senior Application Scientist, my objective is to move beyond procedural lists and delve into the causality behind experimental choices, empowering you to select and implement the most appropriate method for your research goals.

The Foundational Concept: Isotopic Enrichment vs. Species Abundance

Before comparing methodologies, it is crucial to distinguish between two often-conflated terms: isotopic enrichment and species abundance.

  • Isotopic Enrichment : This refers to the percentage of a specific isotope at a particular atomic position. For 1-Bromo-2-methoxy-D3-ethane, an enrichment of 99% means that for any given methoxy group, there is a 99% probability that any one of the three hydrogen positions is occupied by a deuterium atom.[1][2]

  • Species Abundance : This is the percentage of molecules that have a specific isotopic composition.[1][2]

For a D3-labeled molecule with 99% isotopic enrichment, the abundance of the fully deuterated (CD3) species is not 99%. It is calculated using a binomial expansion: (0.99)³ = 0.970299, or approximately 97.03%. The remaining percentage is composed of partially deuterated species, primarily the CD2H isotopologue. Understanding this distinction is critical for correctly interpreting data from both mass spectrometry and NMR.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and highly sensitive technique ideal for the analysis of volatile compounds like 1-Bromo-2-methoxy-D3-ethane.[3] It provides a robust assessment of the overall deuterium incorporation by separating the analyte from impurities and then measuring the mass-to-charge ratio of the molecule and its fragments.

The Causality of the GC-MS Approach

The core principle rests on the mass difference between hydrogen (¹H) and deuterium (²H). The gas chromatograph first separates the volatile 1-Bromo-2-methoxy-ethane based on its boiling point and interaction with the GC column, ensuring that the mass spectrum is free from interfering impurities. The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge (m/z) ratio. The presence of deuterium increases the molecular weight by approximately 1 Dalton for each deuterium atom. By analyzing the relative intensities of the ion cluster corresponding to the molecule, we can determine the distribution of isotopologues (d0, d1, d2, d3) and calculate the overall enrichment.

Experimental Protocol: Isotopic Enrichment by GC-MS
  • Sample Preparation :

    • Accurately prepare a solution of 1-Bromo-2-methoxy-D3-ethane in a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 10-100 µg/mL.

    • Prepare a corresponding solution of a non-deuterated, analytical reference standard of 1-Bromo-2-methoxy-ethane for comparison and to establish the natural isotopic abundance pattern.

  • Instrument Setup :

    • Gas Chromatograph (GC) : Use a column suitable for separating small, relatively polar molecules (e.g., a mid-polarity column like a SPB-35 or equivalent).[4]

    • Injection : Inject 1 µL of the sample in splitless mode to maximize sensitivity.[5]

    • Oven Program : Start at a low temperature (e.g., 40°C) and ramp at a moderate rate (e.g., 10°C/min) to a final temperature that ensures elution of the compound (e.g., 150°C).

    • Mass Spectrometer (MS) : Operate in Electron Ionization (EI) mode. Acquire data in full scan mode over a mass range that includes the expected molecular ions (e.g., m/z 138-145).

  • Data Acquisition & Analysis :

    • Acquire the mass spectrum for the chromatographic peak corresponding to 1-Bromo-2-methoxy-ethane for both the deuterated sample and the non-deuterated standard.

    • Identify the molecular ion cluster. For the non-deuterated standard, this will be around m/z 138/140 (due to the natural isotopes of Bromine, ⁷⁹Br and ⁸¹Br). For the D3 sample, the cluster will be shifted to m/z 141/143.

    • Integrate the peak areas for each isotopologue in the cluster (e.g., M, M+1, M+2, M+3, where M is the mass of the d0 species).[6][7]

    • Correction for Natural Abundance : The signal at M+1 and M+2 in the deuterated sample is not solely from d1 and d2 species; it also includes contributions from the natural abundance of ¹³C. This contribution must be subtracted. The natural abundance data from the non-deuterated standard is used to perform this correction.[8]

    • Calculation : After correction, the isotopic enrichment (%D) is calculated using the relative intensities (I) of the isotopologue peaks: %D = [ (1 * I_d1) + (2 * I_d2) + (3 * I_d3) ] / [ 3 * (I_d0 + I_d1 + I_d2 + I_d3) ] * 100

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Calculation Prep_D3 Prepare D3-Analyte (10-100 µg/mL) Prep_Std Prepare d0-Standard GC_Inject 1. GC Injection (Splitless Mode) Prep_D3->GC_Inject Prep_Std->GC_Inject GC_Sep 2. Chromatographic Separation GC_Inject->GC_Sep MS_Ionize 3. EI Ionization GC_Sep->MS_Ionize MS_Detect 4. Mass Analysis (Full Scan) MS_Ionize->MS_Detect Data_Integrate 1. Integrate Ion Cluster Peaks MS_Detect->Data_Integrate Data_Correct 2. Correct for Natural ¹³C Abundance Data_Integrate->Data_Correct Data_Calc 3. Calculate Isotopic Enrichment Data_Correct->Data_Calc QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation Prep_Weigh Accurately Weigh Analyte & Internal Std Prep_Dissolve Dissolve in Deuterated Solvent Prep_Weigh->Prep_Dissolve NMR_Params 1. Set Quantitative Parameters (d1 ≥ 5*T₁) Prep_Dissolve->NMR_Params NMR_Acquire 2. Acquire Spectrum (High S/N) NMR_Params->NMR_Acquire Data_Process 1. Phase & Baseline Correction NMR_Acquire->Data_Process Data_Integrate 2. Integrate Analyte & Residual Signals Data_Process->Data_Integrate Data_Calc 3. Calculate Enrichment via Signal Ratios Data_Integrate->Data_Calc

Caption: Workflow for isotopic enrichment analysis by qNMR.

Comparative Analysis: GC-MS vs. qNMR

Choosing the right technique depends on the specific question being asked. Is the goal a rapid, high-throughput screen of overall deuteration, or is it an unambiguous confirmation of the label's position and quantity? The following table provides a head-to-head comparison.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR) Spectroscopy
Primary Information Overall isotopic distribution (bulk enrichment)Position-specific isotopic enrichment [9]
Sensitivity Very High (pg to ng level)Moderate to Low (mg level)
Sample Throughput High (minutes per sample)Low (can be >1 hour per sample with long delays)
Accuracy & Precision Good to Excellent, dependent on calibration and corrections [5]Excellent, considered a primary ratio method [10]
Structural Confirmation Indirect (via fragmentation patterns)Direct (via chemical shifts and couplings) [11]
Sample Requirement Destructive, requires volatile/derivatized sampleNon-destructive, sample can be recovered
Key Experimental Control Chromatographic separation, ionization consistencyAccurate weighing, long relaxation delays [10]
Cost & Complexity Lower initial cost, routine operationHigher initial cost, requires expert operation for quantitative results
A Self-Validating System: The Power of a Combined Approach

For the highest level of scientific integrity and trustworthiness, a dual-technique approach is the gold standard.

  • GC-MS for Purity and Bulk Enrichment : Use GC-MS for initial screening. It quickly confirms the chemical purity of the sample and provides a highly sensitive measure of the overall deuterium incorporation. This is ideal for routine quality control of batch-to-batch synthesis. [3]2. qNMR for Positional Integrity : Use NMR to definitively confirm that the deuterium is located exclusively on the methoxy group and to provide an orthogonal, highly accurate quantification of the enrichment at that specific site. [11] This combined workflow creates a self-validating system. The high-resolution mass spectrometry confirms the mass distribution, and the NMR confirms that the mass increase is due to deuterium at the intended position. Any discrepancy between the two methods would immediately flag a potential issue, such as unexpected H/D exchange or isotopic scrambling during synthesis.

Conclusion

The determination of isotopic enrichment in 1-Bromo-2-methoxy-D3-ethane is a critical analytical task that underpins its use in advanced research. While GC-MS offers unparalleled sensitivity and throughput for assessing bulk deuteration, qNMR provides unmatched accuracy and direct, position-specific information. The choice between them is dictated by the analytical need—speed and sensitivity versus structural certainty and absolute quantification. For comprehensive characterization and the highest degree of analytical confidence, a synergistic approach utilizing both techniques is the most rigorous and scientifically sound strategy.

References
  • ResolveMass Laboratories Inc. (2026, February 23). Isotopic Purity Using LC-MS.
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  • Nanalysis Corp. (2022, April 28). Beyond structural elucidation, introduction to qNMR – Part I. Nanalysis NMR Blog.
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  • Fiehn, O., et al. (2023). Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole.... PMC.
  • Le, P. M., et al. (2023, November 28). Comparison of Carbon Isotope Ratio Measurement of the Vanillin Methoxy Group by GC-IRMS and 13C-qNMR. ACS Publications.
  • van der Meij, J., et al. (2014, August 15). Determination of the Enrichment of Isotopically Labelled Molecules by Mass Spectrometry. PubMed.
  • Gauthier, P.-P., et al. (2023, March 23). Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. MDPI.
  • Supelco. Application Note.
  • Singh, A., et al. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).
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Comparative Reactivity Guide: 1-Bromo-2-methoxy-D3-ethane vs. 1-Bromo-2-methoxyethane in Synthesis and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of deuterium into drug candidates has revolutionized modern pharmacokinetics. This guide provides an in-depth comparative analysis of 1-Bromo-2-methoxyethane (protio-variant)[1] and its deuterated isotopologue, 1-Bromo-2-methoxy-D3-ethane . Both molecules serve as critical bifunctional alkylating agents used to append a methoxyethyl pharmacophore onto molecular scaffolds. However, the replacement of the three hydrogen atoms on the methoxy group with deuterium ( −OCD3​ ) introduces a profound divergence in biological reactivity due to the Kinetic Isotope Effect (KIE)[2], without altering the molecule's fundamental synthetic viability[3].

Mechanistic Causality: The Kinetic Isotope Effect (KIE)

To understand the comparative reactivity of these two compounds, researchers must distinguish between synthetic reactivity (driven by sterics and electronics at the electrophilic carbon) and metabolic reactivity (driven by bond dissociation energies at the methoxy group).

Synthetic Reactivity: The Absence of a Secondary KIE

In bimolecular nucleophilic substitution ( SN​2 ) reactions—the primary synthetic application for these alkyl halides—the reaction center is the electrophilic carbon bearing the bromide leaving group ( −CH2​Br )[3]. Because the isotopic substitution is located three bonds away at the methoxy group, the Secondary Kinetic Isotope Effect (SKIE) is negligible[4]. The hybridization ( sp3 ) and zero-point energy (ZPE) of the −CD3​ carbon do not undergo significant changes during the SN​2 transition state.

  • Causality: Because the C-D bonds are not broken or formed during the rate-determining step of the alkylation, researchers can expect identical reaction kinetics, yields, and optimized conditions when substituting the D3-variant for the protio-variant in synthetic workflows[5].

Metabolic Reactivity: The Primary KIE in CYP450 Clearance

Conversely, reactivity diverges significantly in biological systems. Cytochrome P450 (CYP) enzymes, particularly CYP2C19 and CYP3A4, frequently catalyze the oxidative O-demethylation of methoxy ethers to facilitate renal clearance[6]. The consensus mechanism involves a rate-limiting hydrogen atom abstraction by the high-valent iron-oxo species (Compound I) of the CYP enzyme[7].

  • Causality: The C-D bond has a lower ground-state zero-point energy than the C-H bond, meaning it sits deeper in the potential energy well. Consequently, it requires greater activation energy to cleave[5]. This results in a substantial Primary Kinetic Isotope Effect (PKIE) , typically yielding a kH​/kD​ ratio between 2.0 and 6.5, which drastically reduces the intrinsic clearance ( CLint​ ) of the deuterated drug candidate[8].

G Substrate Alkylating Agents (Protio vs. D3-Methoxy) SN2 SN2 Alkylation (Reaction at -CH2Br) Substrate->SN2 Synthetic Pathway Metabolism CYP450 O-Demethylation (Reaction at -OCH3 / -OCD3) Substrate->Metabolism Metabolic Pathway Result1 Identical Reaction Rates (Negligible SKIE) SN2->Result1 Result2 Reduced Clearance for D3 (Primary KIE > 2) Metabolism->Result2

Fig 1. Divergent reactivity pathways demonstrating KIE in synthetic vs. metabolic environments.

Comparative Quantitative Data

The following table summarizes the key physicochemical and kinetic differences between the two reagents. The data highlights how isotopic labeling preserves synthetic utility while drastically altering metabolic vulnerability.

Parameter1-Bromo-2-methoxyethane1-Bromo-2-methoxy-D3-ethaneMechanistic Causality
CAS Number 6482-24-22870708-27-1Isotopic substitution designation.
Molecular Weight 139.00 g/mol 142.02 g/mol +3 Da mass shift due to three Deuterium atoms.
SN​2 Relative Rate 1.0 (Normalized)~1.0Negligible SKIE; C-D bonds are uninvolved in the transition state.
CYP450 O-Demethylation High SusceptibilityLow SusceptibilityPrimary KIE ( kH​/kD​>2 ); C-D bond cleavage is rate-limiting.
Primary Application General scaffold buildingPK Optimization / Drug DesignD3-variant is used specifically for metabolic shielding.

Experimental Protocols: A Self-Validating System

To rigorously compare these compounds and validate the theoretical KIE, two parallel workflows must be executed: one validating synthetic equivalence and one quantifying metabolic divergence.

Protocol 1: Competitive SN​2 Alkylation Assay

This protocol determines if the isotopic substitution affects the synthetic alkylation rate.

  • Preparation: Prepare a reaction vessel containing an equimolar mixture of 1-Bromo-2-methoxyethane (1.0 mmol) and 1-Bromo-2-methoxy-D3-ethane (1.0 mmol) in anhydrous DMF (5 mL).

  • Initiation: Add a model nucleophile (e.g., 4-nitrophenol, 1.0 mmol) and a mild base (e.g., K2​CO3​ , 2.0 mmol). Stir at 60°C.

  • Time-Course Sampling: Extract 50 μL aliquots at 10, 20, 30, and 60 minutes.

  • Quenching: Immediately dilute each aliquot into 1 mL of a 1:1 Ethyl Acetate/Water mixture to halt the reaction. Extract the organic layer.

  • Analysis: Analyze the organic layer via LC-MS.

  • Self-Validating Mechanism: The competitive one-pot setup ensures both electrophiles experience the exact same localized concentration of nucleophile, base, and temperature. Quantifying the product ratio via the +3 Da mass shift on LC-MS will yield a 1:1 ratio, definitively proving the absence of a meaningful SKIE in the synthetic pathway.

Protocol 2: In Vitro Microsomal Stability Assay

This protocol quantifies the Primary KIE by measuring the intrinsic clearance ( CLint​ ) of the resulting methoxy-ether compounds.

  • Preparation: Prepare 1 μM solutions of the synthesized protio-ether and D3-ether in 100 mM potassium phosphate buffer (pH 7.4).

  • Activation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate CYP450 activity.

  • Time-Course Sampling: Extract 50 μL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately mix the aliquot with 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

  • Self-Validating Mechanism: A parallel negative control without NADPH is run to rule out non-CYP mediated degradation (e.g., esterase hydrolysis). The use of ice-cold acetonitrile instantly denatures the CYP enzymes, locking the kinetic state of the sample and ensuring high-fidelity timepoints.

Workflow Prep 1. Prepare HLM & NADPH Incubate 2. Incubate @ 37°C Prep->Incubate Quench 3. Quench with Acetonitrile Incubate->Quench Analyze 4. LC-MS/MS Quantification Quench->Analyze Calc 5. Calculate CL_int & KIE Analyze->Calc

Fig 2. Step-by-step experimental workflow for in vitro microsomal stability and KIE quantification.

References

  • ChemicalBook. "1-Bromo-2-methoxyethane Chemical Properties, Uses, Production". 1

  • BenchChem. "A Comparative Guide to the Kinetic Studies of 1-Bromo-2-methoxyethane in SN2 Reactions". 3

  • PLOS ONE. "Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs". 6

  • National Institutes of Health (PMC). "Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions". 7

  • ChemBuyersGuide. "1-BROMO-2-METHOXY-D3-ETHANE CAS:2870708-27-1".

  • National Institutes of Health (PMC). "Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide".8

  • Wikipedia. "Kinetic isotope effect".2

  • Chemistry LibreTexts. "7.1: Kinetic Isotope Effects". 5

Sources

A Senior Application Scientist's Guide to the Quality Control of Deuterated Alkylating Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Quality Control

Deuterated compounds, particularly active pharmaceutical ingredients (APIs) like alkylating agents, represent a significant advancement in drug development. By strategically replacing hydrogen atoms with their stable heavy isotope, deuterium, it's possible to alter a molecule's metabolic profile, often enhancing its stability, reducing toxicity, and improving its pharmacokinetic properties without changing the therapeutic target.[1][2] This "deuterium switch" strategy has moved from a theoretical concept to a clinical reality, with several deuterated drugs approved by regulatory bodies like the U.S. Food and Drug Administration (FDA).[3][4]

However, the unique nature of these molecules introduces complexities in their quality control (QC). For a deuterated API, "purity" is a multi-faceted concept that extends beyond the absence of chemical contaminants to include isotopic purity—the degree and location of deuterium incorporation.[5] For alkylating agents, which are inherently reactive, ensuring chemical stability and controlling for potentially genotoxic impurities are paramount.[6][7]

This guide provides an in-depth comparison of the essential QC methods for deuterated alkylating agents. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the selection and application of these techniques to ensure the safety, efficacy, and regulatory compliance of these next-generation therapeutics.

Chapter 1: Defining the Critical Quality Attributes (CQAs)

A robust QC strategy is built upon a clear understanding of the product's Critical Quality Attributes (CQAs)—the physical, chemical, biological, or microbiological attributes that must be controlled to ensure the desired product quality. For a deuterated alkylating agent, the primary CQAs are:

  • Identity & Structural Integrity: Confirmation that the correct molecule has been synthesized and that deuterium atoms are located at the intended positions.

  • Isotopic Purity & Enrichment: Quantifying the percentage of deuterium at specific sites (isotopic enrichment) and the distribution of different isotopologues (molecules with varying numbers of deuterium atoms) in the final product.[5]

  • Chemical Purity: Identifying and quantifying all non-isotopic impurities, which can include residual starting materials, reagents, by-products from the deuteration process, and the non-deuterated analogue.[1]

  • Control of Genotoxic Impurities: Alkylating agents themselves can be genotoxic. Therefore, stringent control of any process-related impurities that are also alkylating agents (e.g., alkyl halides) is a critical safety requirement.[7][8]

  • Stability: Assessing the molecule's integrity over time, with a particular focus on the stability of the carbon-deuterium (C-D) bond against hydrogen-deuterium (H/D) exchange and chemical degradation.[9]

Chapter 2: A Comparative Analysis of Core Analytical Techniques

No single analytical technique can fully characterize a deuterated API. A multi-modal approach, leveraging the strengths of different technologies, is essential for a comprehensive QC assessment.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is the benchmark technique for the unambiguous confirmation of molecular structure and the site-specific verification of deuterium incorporation.[1][10][11] Its power lies in its ability to probe the specific chemical environment of each nucleus.

  • ¹H (Proton) NMR: This is the most common NMR experiment. In a highly deuterated compound, the successful incorporation of deuterium at a specific position is confirmed by the attenuation or complete disappearance of the corresponding proton signal.[1] By integrating the residual proton signals against a certified internal standard, Quantitative NMR (qNMR) can provide a highly accurate measure of overall isotopic purity.[5][12]

  • ²H (Deuterium) NMR: This technique directly detects the deuterium nuclei, providing definitive proof of their presence and location within the molecule.[1] While less sensitive than ¹H NMR, it offers a clean spectrum without interference from proton signals, making it a powerful confirmatory tool.

Causality in Method Selection: NMR is chosen as the primary tool for identity because it provides direct, unambiguous structural information. The disappearance of a signal in ¹H NMR is direct evidence of substitution at that site, a level of certainty that mass spectrometry alone cannot provide.

Feature¹H NMR²H NMR
Principle Detects residual protons at deuterated sites.Directly detects deuterium nuclei.
Primary Use Structural confirmation, isotopic purity calculation.[1][12]Confirmatory ID, site-specific verification.[1]
Sensitivity HighLow
Key Advantage High resolution and sensitivity; quantitative capability (qNMR).[5][12]Unambiguous detection of deuterium; clean spectrum.
Limitation Indirect measurement of deuteration.Lower sensitivity requires higher sample concentration.
Mass Spectrometry (MS): The Powerhouse for Isotopic Distribution and Purity

Mass spectrometry is indispensable for determining the molecular weight and assessing the distribution of isotopologues.[13] For deuterated compounds, High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as its high mass accuracy can easily distinguish between isotopologues that differ by only the mass of a neutron.[12][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for most pharmaceutical analyses. It is ideal for polar, non-volatile, or large molecules, separating the deuterated API from its impurities before detection by the mass spectrometer.[3][10] It provides exceptional sensitivity for profiling isotopic patterns and quantifying impurities.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the preferred method for volatile and semi-volatile compounds.[10][15] In the context of deuterated alkylating agents, it is crucial for analyzing volatile process-related impurities, such as residual solvents or volatile genotoxic impurities like alkyl halides.[8][15]

Causality in Method Selection: MS is the superior technique for determining the distribution of isotopic species. While NMR confirms the location of deuteration, MS quantifies the percentage of molecules that are d₅, d₄, d₃, etc., in a d₅-targeted compound. This distribution profile is critical for regulatory submissions and ensuring batch-to-batch consistency.[5]

FeatureLC-HRMSGC-MS
Principle Separates compounds by liquid chromatography, detects by high-resolution mass.Separates compounds by gas chromatography, detects by mass.
Primary Use Isotopic distribution, chemical purity of API, stability testing.[10][12]Residual solvents, volatile impurities, genotoxic impurities.[8][10]
Analyte Type Non-volatile, polar, large molecules.[3][10]Volatile, semi-volatile, thermally stable molecules.[10][15]
Key Advantage High sensitivity and specificity for complex samples.[10]Excellent for volatile impurity profiling.
Limitation Not suitable for highly volatile compounds.Requires analytes to be thermally stable and volatile.

Chapter 3: Integrated Quality Control Workflow

A self-validating QC system integrates these techniques into a logical workflow, where the results of one method complement and confirm the others. The following diagram illustrates a typical workflow for the quality control of a deuterated alkylating agent API.

QC_Workflow cluster_0 Synthesis & Purification cluster_1 API Release Testing cluster_2 Final Disposition Synthesis Crude Synthesized Product Purification Purified API Batch Synthesis->Purification Chromatography / Recrystallization Test_ID Identity & Structure Purification->Test_ID NMR (1H, 2H) Test_Iso Isotopic Purity & Distribution Purification->Test_Iso LC-HRMS Test_Chem Chemical Purity Purification->Test_Chem HPLC-UV/MS Test_GTI Genotoxic Impurities Purification->Test_GTI GC-MS / LC-MS Release API Release to Manufacturing Test_ID->Release Test_Iso->Release Test_Chem->Release Test_GTI->Release Stability Stability Program Entry Release->Stability

Sources

Structural Validation of Drug Metabolites: A Comparative Guide to Alkylation with 2-Bromoethyl Methyl Ether-d3

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In drug metabolism and pharmacokinetics (DMPK), the confident identification of metabolites is a critical regulatory and scientific milestone. The 2-methoxyethyl group is a prevalent structural motif in medicinal chemistry, frequently introduced to modulate pharmacokinetics, enhance solubility, or reduce lipophilicity. When synthesizing reference standards to validate these metabolites, researchers must choose the optimal alkylating agent.

This guide provides an objective comparison of 2-bromoethyl methyl ether-d3 (BEME-d3) against its unlabeled counterpart (BEME) and chlorinated alternatives. By leveraging BEME-d3, scientists can achieve high-yielding syntheses while establishing a self-validating Mixed-Isotope Labeling (MIL) system for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1].

Reagent Comparison: Reactivity and Structural Validation Power

The selection of an alkylating agent hinges on two factors: the leaving group's efficiency and the isotopic tag's analytical utility.

  • Leaving Group Kinetics (Bromide vs. Chloride): In nucleophilic substitution ( SN​2 ) reactions, the carbon-halogen bond dissociation energy dictates reactivity. Bromide is a significantly superior leaving group compared to chloride. Alkylation with BEME-d3 proceeds efficiently under mild basic conditions, whereas 2-chloroethyl methyl ether-d3 requires harsh bases or elevated temperatures that can degrade sensitive drug scaffolds[2].

  • Isotopic Advantage (Deuterated vs. Unlabeled): While BEME and BEME-d3 exhibit nearly identical chemical reactivity (due to the negligible secondary kinetic isotope effect at the reaction center), the -d3 tag introduces a precise +3.0188 Da mass shift. This mass shift is the cornerstone of the MIL approach, allowing researchers to distinguish true metabolites from endogenous biological background noise[3].

Table 1: Comparative Alkylation Performance for Methoxyethylation
ReagentLeaving GroupIsotopeOptimal TempAvg. Yield (O-Alkylation)MS Mass Shift
BEME-d3 Bromide-CD360°C85–92%+3.0188 Da
BEME BromideNone60°C84–91%0 Da
CEME-d3 Chloride-CD390°C45–55%+3.0188 Da

The Mixed-Isotope Labeling (MIL) Advantage in LC-MS/MS

When analyzing complex biological matrices (e.g., liver microsomes or plasma), endogenous isobaric compounds often mask low-abundance metabolites. The MIL approach creates a self-validating analytical system[1].

By synthesizing both the unlabeled and BEME-d3 labeled metabolites and spiking them into the matrix at a 1:1 molar ratio, researchers exploit the physical properties of deuterium. The terminal -CD3 group does not significantly alter the molecule's lipophilicity; thus, the labeled and unlabeled metabolites co-elute perfectly in reversed-phase liquid chromatography[1]. In the MS1 spectrum, they appear as a distinct isotopic doublet separated by exactly 3 Da, definitively eliminating false positives[3].

Table 2: LC-MS/MS Structural Validation Metrics (Example Data)
AnalyteRetention TimePrecursor Ion [M+H]+Key MS2 FragmentDiagnostic Utility
Unlabeled Metabolite 4.25 minm/z 350.15m/z 292.10Baseline reference standard
BEME-d3 Metabolite 4.25 minm/z 353.17m/z 295.12Confirms methoxyethyl cleavage
Endogenous Isobar 4.10 / 4.35 minm/z 350.15VariableRuled out (No +3 Da doublet)

Experimental Methodologies

Protocol 1: Synthesis of 2-Methoxyethyl-d3 Derivatized Metabolite

Expertise Note: This protocol utilizes K2​CO3​ in DMF to selectively O-alkylate phenolic drug scaffolds. The mild base prevents the over-alkylation or degradation often seen with stronger bases like NaH .

  • Preparation: Dissolve the parent phenolic drug scaffold (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

  • Base Addition: Add finely powdered anhydrous K2​CO3​ (2.0 eq). Causality: Finely powdered K2​CO3​ maximizes the surface area for heterogeneous deprotonation, ensuring rapid phenoxide formation.

  • Alkylation: Dropwise add 2-bromoethyl methyl ether-d3 (1.2 eq). Causality: A slight stoichiometric excess drives the SN​2 displacement to completion without complicating downstream purification[4].

  • Reaction: Stir the mixture at 60°C for 4 hours. Monitor progression via LC-MS.

  • Workup: Quench the reaction with distilled water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (3x). Causality: Repeated brine washes are critical for partitioning and removing residual DMF from the organic phase.

  • Purification: Dry over Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure BEME-d3 metabolite.

Workflow Parent Parent Drug (Phenol/Amine) Reaction SN2 Alkylation (K2CO3, DMF, 60°C) Parent->Reaction BEME 2-Bromoethyl Methyl Ether-d3 BEME->Reaction Metabolite D3-Labeled Metabolite Reaction->Metabolite Mix 1:1 Isotopic Mixture Metabolite->Mix Unlabeled Unlabeled Metabolite Unlabeled->Mix LCMS LC-HRMS Analysis Mix->LCMS

Caption: Workflow for synthesizing and utilizing BEME-d3 labeled metabolites in LC-MS/MS validation.

Protocol 2: LC-MS/MS Mixed-Isotope Validation

Expertise Note: Co-spiking guarantees that matrix suppression affects both isotopologues equally, validating the quantitative accuracy of the MS response.

  • Sample Preparation: Mix the synthesized unlabeled metabolite and the BEME-d3 metabolite in a precise 1:1 molar ratio.

  • Matrix Spike-in: Spike the isotopic mixture into the biological matrix (e.g., blank human plasma). Perform protein precipitation using a 3:1 ratio of cold Acetonitrile to Plasma. Centrifuge at 14,000 x g for 10 minutes.

  • Chromatography: Inject the supernatant onto a C18 reversed-phase column. Causality: The hydrophobic stationary phase interacts identically with the -CH3 and -CD3 groups, ensuring exact chromatographic co-elution[1].

  • Detection: Operate the High-Resolution Mass Spectrometer (HRMS) in positive Electrospray Ionization (ESI+) mode. Scan for the calculated [M+H]+ and [M+H+3]+ precursor ions.

  • Validation: Confirm the presence of a 1:1 intensity doublet in the MS1 spectrum. Trigger MS2 fragmentation (Collision-Induced Dissociation) to verify that the +3 Da shift is retained exclusively on product ions containing the methoxyethyl moiety[5].

MSLogic Coelution Chromatographic Co-elution (Identical Retention Time) MS1 MS1 Scan: Detect 1:1 Doublet (Δm = +3.0188 Da) Coelution->MS1 MS2 MS2 Fragmentation (Collision-Induced Dissociation) MS1->MS2 Frag1 Fragment WITH Tag: Retains +3 Da Mass Shift MS2->Frag1 Frag2 Fragment WITHOUT Tag: No Mass Shift (Δm = 0) MS2->Frag2

Caption: Logical decision tree for validating metabolite structures using MS1 doublets and MS2 mass shifts.

References

  • Relative quantification of biomarkers using mixed-isotope labeling coupled with MS. Bioanalysis (via PubMed Central). URL:[Link]

  • The Mass Spectrum of Cocaine: Deuterium Labeling and MS/MS Studies. DEA.gov. URL: [Link]

  • Electrochemical Nickel-Catalyzed C(sp3)–C(sp3) Cross-Coupling of Alkyl Halides with Alkyl Tosylates. Journal of the American Chemical Society (via PubMed Central). URL:[Link]

  • Synthesis of Phenol Ethers under Mildly Basic and Nonaqueous Conditions. Thieme Connect. URL:[Link]

Sources

Advanced GC-MS Protocols for Volatile Deuterated Ethers: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Deuterated volatile ethers—such as dimethyl ether-d6 (DME-d6) and diethyl ether-d10 (DEE-d10)—are critical reagents and tracers in modern drug development, metabolic studies, and materials science. However, their high volatility, low molecular weight, and susceptibility to isotopic scrambling present unique analytical challenges. As a Senior Application Scientist, I have evaluated numerous sample introduction and chromatographic strategies to mitigate these issues.

This guide provides a critical comparison of GC-MS workflows, detailing the causality behind chromatographic isotope effects and offering a self-validating protocol for robust quantification.

Section 1: The Analytical Challenge: Causality in Isotopic GC-MS

When analyzing deuterated ethers, standard GC-MS methods often fail due to three mechanistic phenomena:

  • The Chromatographic Isotope Effect (IEC): In high-resolution GC, deuterated analytes consistently elute earlier than their protiated analogs[1]. This occurs because the C-D bond has a lower zero-point energy and shorter bond length than the C-H bond, resulting in a smaller molar volume. Consequently, deuterated ethers exhibit weaker dispersive interactions with the stationary phase, leading to shorter retention times[1].

  • Isotopic Scrambling (H/D Exchange): Volatile ethers injected as liquids into hot, active GC inlet liners (especially those packed with glass wool) can undergo intermolecular deuterium-hydrogen exchange during chromatographic separation[2]. This artificially skews isotopic purity calculations.

  • Solvent Masking: Because ethers are highly volatile, direct liquid injection often results in co-elution with the solvent delay, masking the low-mass fragments (e.g., m/z 45 to 84) crucial for mass spectrometric identification.

Section 2: Comparison of Sample Introduction Techniques

To prevent solvent masking and H/D exchange, the method of sample introduction must be carefully selected. The table below objectively compares the three primary techniques for volatile deuterated ethers.

ParameterDirect Liquid Injection (DLI)Static Headspace (SHS)Solid-Phase Microextraction (SPME)
Mechanism Liquid vaporization in hot inletVapor-phase equilibrium samplingPolymer-fiber enrichment
Sensitivity Moderate (Limited by injection volume)High (Concentrates volatiles)Very High (Trace level enrichment)
Matrix Effects High (Non-volatiles foul liner/column)Low (Matrix remains in vial)Low to Moderate (Fiber fouling risk)
Isotopic Scrambling Risk High (Hot inlet + matrix active sites)Low (Clean vapor phase transfer)Moderate (Dependent on fiber chemistry)
Best Application Pure synthetic standard verificationBiological fluids, aqueous samplesTrace environmental/metabolic tracing

Expertise Insight: Static Headspace (SHS) is the superior choice for biological matrices. By establishing an equilibrium between the liquid sample and the gas phase in a sealed vial, SHS leaves non-volatile matrix components behind, drastically reducing the risk of active-site formation in the GC inlet and preserving instrument health[3].

Section 3: Sample Introduction Workflow

Workflow Matrix Sample Matrix Containing Deuterated Ether IsAq Aqueous or Biological Matrix? Matrix->IsAq SHS Static Headspace (SHS) (Prevents Matrix Contamination) IsAq->SHS Yes IsTrace Trace Level Analysis (< 1 ppm)? IsAq->IsTrace No GCMS GC-MS Analysis (SIM Mode for Isotopologues) SHS->GCMS SPME SPME-GC-MS (High Sensitivity Extraction) IsTrace->SPME Yes DLI Direct Liquid Injection (Requires Clean Solvent) IsTrace->DLI No SPME->GCMS DLI->GCMS

Decision workflow for selecting GC-MS sample introduction for deuterated ethers.

Section 4: Column Selection Strategy

Volatile ethers partition poorly into standard thin-film columns (e.g., 0.25 µm DB-5), leading to broad, tailing peaks.

  • For Diethyl Ether-d10 (Boiling Point ~34.6°C): A thick-film VOC column (e.g., 6% cyanopropylphenyl, 30 m × 0.25 mm × 1.4 µm) is required. The increased phase ratio enhances retention, allowing the ether to elute well after the void volume.

  • For Dimethyl Ether-d6 (Gas at Room Temp, BP -24°C): A Porous Layer Open Tubular (PLOT) column (e.g., Alumina/KCl or Q-BOND) is mandatory. PLOT columns rely on gas-solid adsorption rather than gas-liquid partition, providing the immense retention necessary to separate DME-d6 from air and trace moisture.

Section 5: Step-by-Step Experimental Protocol (SHS-GC-MS for Diethyl Ether-d10)

This protocol is designed as a self-validating system: it utilizes a salting-out effect to maximize sensitivity and employs Selected Ion Monitoring (SIM) to accurately quantify isotopic purity while avoiding mass interference.

Phase 1: Sample Preparation (Salting-Out)

  • Accurately transfer 10.0 mL of the aqueous sample into a 20 mL precision glass headspace vial.

  • Add 2.0 g of anhydrous Sodium Chloride (NaCl).

    • Causality: NaCl increases the ionic strength of the aqueous phase, decreasing the solubility of the ether and driving it into the headspace (salting-out effect).

  • Spike with 10 µL of Internal Standard (e.g., Fluorobenzene, 100 µg/mL).

  • Seal immediately with a PTFE/silicone septum and aluminum crimp cap to prevent volatile loss.

Phase 2: Static Headspace Equilibration 5. Place the vial in the headspace autosampler oven at 60°C for 15 minutes with moderate agitation.

  • Causality: 60°C is well above the boiling point of DEE-d10 (34.6°C), ensuring rapid and complete volatilization without generating excessive water vapor pressure that could dilute the headspace.

  • Pressurize the vial with carrier gas (Helium) for 1 minute, then extract a 1.0 mL vapor loop sample.

Phase 3: GC-MS Analysis 7. Inject the 1.0 mL vapor sample into the GC inlet at 200°C using a split ratio of 10:1. Use a straight, deactivated liner without glass wool.

  • Causality: Glass wool provides a massive surface area of active silanols that catalyze H/D exchange; omitting it preserves isotopic integrity[4].

  • Column: DB-624 (30 m × 0.25 mm × 1.4 µm). Carrier Gas: Helium at 1.2 mL/min (constant flow).

  • Oven Program: 40°C (hold 3 min) → 10°C/min to 120°C → 25°C/min to 200°C (hold 2 min).

  • MS Detection: Operate the MS in Electron Ionization (EI) mode at 70 eV. Set the ion source temperature to 230°C.

  • Data Acquisition: Use SIM mode. Monitor m/z 84 (Molecular ion of DEE-d10), m/z 66 (Base peak [C2D5OCD2]+), and m/z 74 (Protiated DEE impurity).

    • Causality: SIM maximizes dwell time on specific isotopologue masses, providing the signal-to-noise ratio required to detect trace protiated impurities (<0.1%)[4].

Section 6: Data Interpretation & Quality Control

When analyzing the chromatogram, expect the DEE-d10 peak to elute approximately 0.05 to 0.15 minutes before any trace protiated DEE due to the chromatographic isotope effect[1]. To validate the system, calculate the isotopic purity by comparing the integrated area of m/z 84 against m/z 74, applying a correction factor for the natural 13C abundance which can artificially inflate the M+1 and M+2 signals.

References[4] Title: Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques

Source : ResolveMass Laboratories Inc. URL :[Link][1] Title : Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS Source : PMC (nih.gov) URL :[Link][2] Title : Variations in GC–MS Response Between Analytes and Deuterated Analogs Source : ResearchGate URL :[Link][3] Title : Analysis of Volatile Organic Compounds in Water Using Static Headspace-GC/MS Source : Agilent Technologies URL :[Link]

Sources

Safety Operating Guide

1-Bromo-2-methoxy-D3-ethane proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Blueprint: Safe Handling and Disposal of 1-Bromo-2-methoxy-D3-ethane

As a Senior Application Scientist overseeing laboratory safety and isotopic reagent management, I frequently consult on the lifecycle of specialized compounds. 1-Bromo-2-methoxy-D3-ethane (the deuterated analog of 1-bromo-2-methoxyethane, formula C3H4D3BrO) is a highly versatile bifunctional alkylating agent prized in drug metabolism studies and NMR-based structural elucidation[1],. While its deuterium labeling provides immense analytical value, its chemical reactivity and environmental liabilities are identical to its non-deuterated counterpart.

Because it contains a reactive bromoalkyl group, it falls strictly under environmental regulations for halogenated solvents[2],[3]. Improper disposal violates Resource Conservation and Recovery Act (RCRA) "cradle-to-grave" mandates and introduces severe flammability and toxicity risks to laboratory personnel[2],[3]. This guide provides a self-validating, step-by-step operational plan for its safe disposal.

The Causality of Chemical Segregation

Why must 1-Bromo-2-methoxy-D3-ethane be strictly segregated from standard non-halogenated waste (e.g., acetone, ethanol)?

  • Chemical Reactivity: The bromine atom makes the molecule highly susceptible to nucleophilic substitution[4]. Mixing it with incompatible nucleophilic waste streams can trigger unintended, exothermic alkylation reactions in the waste carboy.

  • Regulatory & Economic Impact: Under EPA guidelines, mixing even a small volume of a halogenated solvent into a non-halogenated bulk container converts the entire drum into halogenated waste[3]. Halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins, making its disposal significantly more expensive[3].

  • Environmental Protection: The EPA and local municipalities strictly prohibit discharging miscible or non-miscible halogenated solvents down the drain[3].

Physicochemical & Hazard Profile

To design a robust disposal protocol, we must ground our workflow in the compound's physical realities, as outlined by standard Safety Data Sheets[5],[6].

Table 1: Quantitative Hazard and Physical Data

Property / HazardValue / ClassificationOperational Implication
Boiling Point 40-41 °C at 66 mmHg[4]High volatility; mandates handling in a certified fume hood to prevent inhalation.
Density 1.479 g/mL at 25 °C[4]Heavier than water; will form the bottom layer in aqueous biphasic waste mixtures.
Flammability GHS H226 (Flammable)[5],[1]Keep away from static discharge. Triggers EPA D001 characteristic waste code[2].
Toxicity GHS H301 (Toxic if swallowed)[5]Mandates strict PPE; contaminated gloves must be treated as solid hazardous waste.
Irritation GHS H315, H319, H335[5],[1]Causes skin, eye, and respiratory irritation. Spill response requires respiratory protection.

Workflow Visualization

The following decision matrix illustrates the logical routing for 1-Bromo-2-methoxy-D3-ethane waste, ensuring RCRA compliance and operational safety.

DisposalWorkflow Start 1-Bromo-2-methoxy-D3-ethane Waste Generation Decision Is Waste Pure or Mixed Solvent? Start->Decision Spill Spill Scenario: Use Absorbent (Chemizorb) Start->Spill Accidental Release Halogenated Route to Halogenated Waste Stream (EPA D001) Decision->Halogenated Organic/Mixed Incineration High-Temp Incineration (Permitted Facility) Halogenated->Incineration SolidWaste Solid Hazardous Waste (Contaminated PPE/Absorbent) Spill->SolidWaste SolidWaste->Incineration

Decision matrix for 1-Bromo-2-methoxy-D3-ethane disposal and spill routing.

Step-by-Step Methodologies

Protocol A: Routine Liquid Waste Segregation & Disposal This protocol ensures that the compound is isolated, preventing cross-contamination and minimizing disposal costs.

  • Primary Segregation: Designate a specific, clearly labeled waste carboy exclusively for "Halogenated Organic Waste"[3]. Do not mix with aqueous waste or non-halogenated solvents.

  • Container Specifications: Use a chemically compatible, high-density polyethylene (HDPE) or glass container. Ensure the container is tightly capped to prevent the escape of volatile vapors[3].

  • Grounding and Bonding: Because the compound is a flammable liquid (H226)[5], ground and bond the receiving waste container during transfer to prevent static discharge[5]. Use only non-sparking tools[7].

  • Labeling: Attach a red hazardous waste tag immediately upon the first drop of waste entering the container[3]. List "1-Bromo-2-methoxy-D3-ethane" and check the boxes for "Halogenated," "Flammable," and "Toxic."

  • Vendor Handoff: Coordinate with a permitted hazardous waste vendor for high-temperature incineration[3]. Ensure the manifest reflects the appropriate EPA characteristic waste codes (e.g., D001 for ignitability)[2].

Protocol B: Emergency Spill Containment Rapid containment prevents volatile, toxic vapors from spreading and the dense liquid from penetrating laboratory surfaces.

  • Evacuation & Ignition Control: Immediately evacuate the danger area and remove all sources of ignition[7],[5]. The vapors are flammable and can travel to an ignition source.

  • PPE Up-grade: Responders must don flame-retardant antistatic protective clothing, chemical-impermeable gloves, and a properly fitted respirator (if outside a highly ventilated area)[7],[5].

  • Vapor Suppression & Absorption: Do not let the product enter drains[5]. Cover the spill with a commercial liquid-absorbent material (e.g., Chemizorb®) or inert sand to bind the liquid[5].

  • Collection: Use spark-proof tools to sweep up the saturated absorbent[7]. Place the material into a rigid, sealable hazardous waste bucket[7].

  • Secondary Decontamination: Clean the affected area thoroughly and dispose of the cleaning materials as solid hazardous waste[5].

References

  • Environmental Protection Agency (EPA). "Solvents in the Workplace - How to Determine if They Are Hazardous Waste." EPA.gov.[Link]

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." Hazardous Waste Experts. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.